molecular formula C5H6O6 B1595586 1,1,2-Ethanetricarboxylic acid CAS No. 922-84-9

1,1,2-Ethanetricarboxylic acid

Cat. No.: B1595586
CAS No.: 922-84-9
M. Wt: 162.1 g/mol
InChI Key: RWLDAJMGAVDXSH-UHFFFAOYSA-N
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Description

1,1,2-Ethanetricarboxylic acid is a useful research compound. Its molecular formula is C5H6O6 and its molecular weight is 162.1 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,2-Ethanetricarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227883. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1,2-Ethanetricarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2-Ethanetricarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethane-1,1,2-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6O6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLDAJMGAVDXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310501
Record name 1,1,2-Ethanetricarboxylic acid
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Molecular Weight

162.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

922-84-9
Record name 1,2-Ethanetricarboxylic acid
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Record name 1,1,2-Ethanetricarboxylic acid
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Record name ethane-1,1,2-tricarboxylic acid
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Foundational & Exploratory

Technical Monograph: 1,1,2-Ethanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 922-84-9 Synonyms: Ethane-1,1,2-tricarboxylic acid; Carboxysuccinic acid Molecular Formula: C₅H₆O₆ Molecular Weight: 162.098 g/mol [1][2]

Part 1: Executive Technical Summary

1,1,2-Ethanetricarboxylic acid is a low-molecular-weight aliphatic tricarboxylic acid characterized by a high oxygen-to-carbon ratio and a unique structural asymmetry. Unlike its symmetric isomer (1,2,3-propanetricarboxylic acid or carballylic acid), this compound features a geminal dicarboxyl moiety at the C1 position.

For the drug development and materials science communities, this molecule presents a dual profile:

  • In Pharmaceutical Chemistry: It is a critical process impurity (Impurity 41) in the synthesis of Levocarnitine and a metabolic analogue capable of interfering with the Krebs cycle via competitive inhibition of succinate-processing enzymes.

  • In Materials Science: It serves as a potent "hard" oxygen donor ligand for constructing Lanthanide-based Metal-Organic Frameworks (Ln-MOFs), particularly where high coordination numbers and hydrophilic channels are required.

Part 2: Physicochemical Profile & Stability

The geminal dicarboxylic acid group at C1 imparts specific thermal instability to the molecule. Researchers must strictly control drying and processing temperatures to prevent decarboxylation.

Table 1: Core Physicochemical Data
PropertyValueTechnical Note
Appearance White crystalline solidHygroscopic; requires desiccated storage.
Melting Point 178°C (Decomposes)Critical: Decarboxylation to succinic acid derivatives occurs near melt.
pKa (Predicted) pKa₁ ≈ 3.07Stronger acidity at C1 due to inductive effect of the second -COOH.
Solubility High: Water, EthanolLow: Ether, BenzeneHigh polarity limits extraction with non-polar solvents.
Density ~1.70 g/cm³High density reflects efficient crystal packing of carboxyl dimers.

Part 3: Synthetic Architecture & Optimization

The synthesis of 1,1,2-ethanetricarboxylic acid is a classic application of Malonic Ester Synthesis , relying on the acidity of alpha-hydrogens flanked by carbonyl groups.

Mechanistic Pathway

The synthesis involves the alkylation of a diethyl malonate enolate with ethyl bromoacetate (or chloroacetate), followed by acid-catalyzed hydrolysis.

Critical Process Parameter (CPP): The choice of base and temperature during the alkylation step determines the yield. Sodium ethoxide (NaOEt) in ethanol is preferred over stronger bases (like NaH) to prevent transesterification side-reactions, provided the reaction is kept anhydrous.

Visualization: Synthesis Workflow

The following diagram illustrates the stepwise conversion and critical control points.

SynthesisWorkflow cluster_0 Critical Control Point Start Diethyl Malonate (Starting Material) Inter Triethyl-1,1,2- ethanetricarboxylate Start->Inter SN2 Alkylation (60-70°C) Reagent Ethyl Bromoacetate + NaOEt/EtOH Reagent->Inter Final 1,1,2-Ethanetricarboxylic Acid (Solid) Inter->Final Deprotection Hydrolysis Acid Hydrolysis (HCl, Reflux) Hydrolysis->Final Impurity Succinic Acid (Decarboxylation Byproduct) Final->Impurity Heat >170°C

Caption: Figure 1. Synthesis route via malonic ester alkylation. Note the thermal instability pathway (red dashed line).

Detailed Protocol (Self-Validating System)

Objective: Synthesis of 10g of 1,1,2-Ethanetricarboxylic acid.

  • Enolate Formation:

    • Dissolve sodium metal (2.3g, 0.1 mol) in absolute ethanol (50 mL) under N₂ atmosphere. Validation: Evolution of H₂ gas ceases; solution becomes clear.

    • Add diethyl malonate (16.0g, 0.1 mol) dropwise at room temperature. Stir for 30 min. Validation: Formation of a white suspension (sodio-malonate).

  • Alkylation (SN2):

    • Add ethyl bromoacetate (16.7g, 0.1 mol) dropwise.

    • Reflux at 70°C for 3 hours.

    • Checkpoint: TLC (Hexane:EtOAc 8:2) should show disappearance of diethyl malonate.

  • Isolation of Ester:

    • Evaporate ethanol. Partition residue between water and diethyl ether. Dry organic layer (MgSO₄) and concentrate to yield the triethyl ester (Oil).

  • Hydrolysis:

    • Reflux the oil in 6M HCl (50 mL) for 12 hours.

    • Evaporate to dryness under reduced pressure. Crucial: Do not exceed 50°C bath temperature to avoid decarboxylation.

  • Crystallization:

    • Recrystallize the crude solid from a minimum volume of hot water.

    • Final Validation: Melting point check (Target: 178°C decomp).

Part 4: Coordination Chemistry & MOF Applications[3]

In the field of Metal-Organic Frameworks (MOFs), 1,1,2-ethanetricarboxylic acid acts as a semi-rigid, multidentate linker.

Ligand Design Principles
  • Hard Oxygen Donor: The three carboxylate groups are "hard" bases according to HSAB theory, making them ideal chelators for "hard" acids like Lanthanides (Eu³⁺, Tb³⁺, Gd³⁺).

  • Chelation Modes: The geminal carboxylates (C1) can form stable 5-membered chelate rings with metal centers, while the distal carboxylate (C2) extends the framework, enabling 3D network formation.

Visualization: Coordination Logic

This diagram depicts how the ligand bridges metal nodes to form a porous network.

MOF_Logic Ligand 1,1,2-Ethanetricarboxylate (Ligand) Chelation Geminal Binding (C1 Carboxylates) Ligand->Chelation Bidentate Mode Bridging Distal Binding (C2 Carboxylate) Ligand->Bridging Monodentate Mode Metal Lanthanide Ion (Eu3+, Tb3+) Metal->Chelation Metal->Bridging Framework Ln-MOF Structure (Hydrophilic Channels) Chelation->Framework Stabilizes Node Bridging->Framework Extends Network

Caption: Figure 2. Coordination modes of the ligand.[3] Geminal groups stabilize the metal node, while the distal group propagates the polymer chain.

Part 5: Pharmaceutical Relevance (Impurity Profiling)

For drug development professionals, this molecule is most frequently encountered as Impurity 41 in the synthesis of Levocarnitine (L-Carnitine).

  • Origin: Arises from the incomplete decarboxylation or side-reactions of starting materials used to generate the carnitine backbone.

  • Toxicity Concern: As a tricarboxylic acid, it mimics citric acid and isocitric acid. It may competitively inhibit aconitase, potentially disrupting the Krebs cycle if present in high concentrations.

  • Detection: High-Performance Liquid Chromatography (HPLC) is required.

    • Column: C18 or Amine-based column (due to high polarity).

    • Mobile Phase: Phosphate buffer (pH 2.5) / Methanol gradient. Acidic pH is necessary to suppress ionization and retain the acid on the column.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 313489, Ethane-1,1,2-tricarboxylic acid. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2020). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Advances. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). 1,1,2-Ethanetricarboxylic acid, triethyl ester Mass Spectrum.[4] Retrieved from [Link]

Sources

Structural Dynamics and Pharmacological Applications of Tricarballylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 2-Carboxy-1,4-butanedioic acid , systematically known as Propane-1,2,3-tricarboxylic acid (Common name: Tricarballylic acid ; CAS: 99-14-9). While the nomenclature "2-Carboxy-1,4-butanedioic acid" correctly describes the molecule as a succinic acid derivative with a carboxyl substitution at the alpha position, the scientific community predominantly utilizes the propane-tricarboxylic designation.

This molecule serves as a critical metabolic probe and a material science scaffold. Biologically, it acts as a stable, non-metabolizable analog of citric acid, functioning as a competitive inhibitor of aconitase . Industrially, its tricarboxylic symmetry makes it a premier cross-linker for bio-based hydrogels and Metal-Organic Frameworks (MOFs).

Molecular Architecture & Physicochemical Profile

The distinct feature of 2-Carboxy-1,4-butanedioic acid is its structural homology to citric acid, lacking only the tertiary hydroxyl group. This "missing" hydroxyl is the mechanistic key to its biological activity, preventing the dehydration step required in the Krebs cycle.

Structural Comparison
FeatureTricarballylic Acid (The Topic)Citric Acid (The Analog)Aconitic Acid (The Precursor)
Formula C₆H₈O₆C₆H₈O₇C₆H₆O₆
Structure HOOC-CH₂-CH(COOH)-CH₂-COOHHOOC-CH₂-C(OH)(COOH)-CH₂-COOHHOOC-CH=C(COOH)-CH₂-COOH
Key Group -H at C2 (Beta-carbon)-OH at C2C=C Double Bond
Role Aconitase Inhibitor / Cross-linkerMetabolic FuelMetabolic Intermediate
pKa Values 3.49, 4.57, 5.833.13, 4.76, 6.402.80, 4.46
Stability & Solubility
  • Thermal Stability: High thermal resistance (MP: 166°C) relative to citric acid, which decomposes/dehydrates at lower temperatures. This makes tricarballylic acid superior for high-temperature polymer curing.

  • Solubility: Highly soluble in water and ethanol; insoluble in benzene/chloroform.

Biological Interface: The Aconitase Blockade[3]

The most significant pharmacological application of 2-Carboxy-1,4-butanedioic acid is its role as a metabolic disruptor. It is used in research to induce "chemical knockout" of the Krebs cycle in specific tissue models.

Mechanism of Action

The enzyme aconitase (aconitate hydratase) catalyzes the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate.[1] This mechanism requires the removal of the -OH group from citrate.

  • Mimicry: Tricarballylic acid binds to the Fe-S cluster of aconitase with affinity similar to citrate (

    
    ).
    
  • Stall: Because tricarballylic acid lacks the C2 hydroxyl group, the enzyme cannot catalyze the dehydration step.

  • Accumulation: The cycle halts, leading to citrate accumulation and ATP depletion.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the TCA cycle.

Aconitase_Inhibition Citrate Citrate (Substrate) Aconitase ACONITASE [4Fe-4S Cluster] Citrate->Aconitase Binding (Kd ~mM) CisAconitate cis-Aconitate (Intermediate) Aconitase->CisAconitate Dehydration (-H2O) Tricarb Tricarballylic Acid (Inhibitor) Tricarb->Aconitase Competitive Binding (No Reaction) Tricarb->CisAconitate BLOCKS Isocitrate Isocitrate (Product) CisAconitate->Isocitrate Rehydration (+H2O) ATP ATP Production Isocitrate->ATP TCA Cycle Progression

Figure 1: Competitive inhibition of Aconitase by Tricarballylic Acid.[2] The inhibitor occupies the active site but cannot undergo dehydration, effectively stalling the cycle.

Synthetic Routes & Impurity Profiling

For drug development applications (e.g., polymer synthesis), purity is paramount. The primary impurity is often unreacted aconitic acid or succinic acid derivatives.

Protocol: Catalytic Hydrogenation of Aconitic Acid

This is the standard industrial route, offering high yield and purity.

Reagents:

  • trans-Aconitic Acid (Precursor)

  • 5% Palladium on Carbon (Pd/C) (Catalyst)

  • Water or Methanol (Solvent)

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10g of trans-aconitic acid in 100mL of distilled water.

  • Catalyst Loading: Add 0.5g of 5% Pd/C catalyst.

  • Hydrogenation: Transfer to a Parr hydrogenation apparatus. Pressurize to 3 atm (45 psi) with

    
    .
    
  • Reaction: Stir at room temperature for 6 hours. Monitor consumption of

    
    .
    
  • Filtration: Filter the mixture through Celite to remove the Pd/C catalyst.

  • Crystallization: Concentrate the filtrate via rotary evaporation to 20mL. Cool to 4°C overnight. White crystals of 2-Carboxy-1,4-butanedioic acid will precipitate.

  • Validation: Verify absence of double bonds (alkene peak) via NMR or IR spectroscopy.

Green Synthesis (Citric Acid Reduction)

Recent advancements utilize solid acid catalysts (e.g., Pd/Nb₂O₅) to dehydrate citric acid to aconitic acid and immediately hydrogenate it to tricarballylic acid in a "one-pot" aqueous system. This avoids toxic organic solvents.

Applications in Drug Delivery & Materials[5][6]

The molecule's three carboxyl groups allow it to act as a tripodal cross-linker . Unlike glutaraldehyde (cytotoxic), tricarballylic acid forms biocompatible ester linkages.

Hydrogel Cross-linking (Chitosan/Cellulose)

Tricarballylic acid is used to cross-link polysaccharide-based hydrogels for controlled drug release.

Protocol: Thermal Cross-linking of Chitosan

  • Solution Prep: Dissolve Chitosan (2% w/v) in 1% acetic acid.

  • Linker Addition: Add Tricarballylic acid (1-5% w/w relative to chitosan).

  • Casting: Pour into petri dishes and dry at 40°C to form films.

  • Curing (The Critical Step): Heat films to 150°C for 10 minutes .

    • Mechanism:[1][3][4][5][6] The high heat drives the esterification between the -COOH of the acid and the -OH/-NH₂ of the chitosan, releasing water.

  • Washing: Wash with 0.1M NaOH to neutralize unreacted acid, then distilled water.

Result: A water-insoluble hydrogel that swells in acidic pH, ideal for stomach-targeted drug delivery.

MOF Synthesis (Metal-Organic Frameworks)

Tricarballylic acid serves as a ligand for Lanthanide-based MOFs used in fluorescence sensing.

  • Structure: The flexible propane backbone allows for "breathing" MOF structures that can trap small molecule drugs.

Analytical Protocols

To validate the structure and purity of 2-Carboxy-1,4-butanedioic acid in formulations:

HPLC Method
  • Column: Aminex HPX-87H (Ion Exclusion).

  • Mobile Phase: 5 mM Sulfuric Acid (

    
    ).
    
  • Detection: UV at 210 nm or Refractive Index (RI).

  • Retention Time: Tricarballylic acid elutes after Citric acid but before Succinic acid.

GC-MS Derivatization

Since tricarballylic acid is non-volatile, it must be derivatized.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Condition: 60°C for 30 minutes.

  • Result: Tris-TMS derivative.

  • Mass Spec Signature: Look for fragments [M-15] (Loss of methyl from TMS) and specific m/z 147 (rearrangement ion common in polysilylated acids).

References

  • Russell, J. B., & Van Soest, P. J. (1984). In vitro production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism. Journal of Animal Science. Link

  • Villafranca, J. J. (1974). The mechanism of aconitase action.[3] Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids.[3] Journal of Biological Chemistry. Link

  • Vandenberghe, W., et al. (2020). Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers. Green Chemistry. Link

  • PubChem Compound Summary. Propane-1,2,3-tricarboxylic acid (Tricarballylic acid).[7] National Center for Biotechnology Information. Link

  • Yang, S. T., et al. (2011). Production of bio-based chemicals and fuels from biomass. Biofuels and Biorefineries.

Sources

An In-Depth Technical Guide to Carboxysuccinic Acid: From the Foundations of Tricarboxylic Acids to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of carboxysuccinic acid, also known as 1,1,2-ethanetricarboxylic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of tricarboxylic acids, the specific chemical properties and synthesis of carboxysuccinic acid, and its contemporary and potential applications. By grounding the discussion in the foundational discovery of the tricarboxylic acid (TCA) cycle, this paper offers a unique perspective on the significance of this class of molecules.

Part 1: The Dawn of Tricarboxylic Acids: The Krebs Cycle

The story of carboxysuccinic acid is intrinsically linked to the broader understanding of tricarboxylic acids. A pivotal moment in biochemical history was the elucidation of the citric acid cycle, also known as the tricarboxylic acid (TCA) cycle or the Krebs cycle. This series of enzyme-catalyzed chemical reactions is fundamental to aerobic respiration in all living cells.

In 1937, Sir Hans Adolf Krebs, a German-born British biochemist, first postulated the mechanism of this cycle.[1][2] This groundbreaking work, which earned him the Nobel Prize in Physiology or Medicine in 1953, revealed how cells generate energy by oxidizing acetyl-CoA, derived from carbohydrates, fats, and proteins.[3] The cycle is named for the involvement of several tricarboxylic acids, with citrate being a key initial substrate.[4]

The discovery of the Krebs cycle was a monumental achievement that laid the groundwork for our understanding of cellular metabolism. It highlighted the central role of tricarboxylic acids in bioenergetics and as precursors for various biosynthetic pathways. While the historical record does not pinpoint a specific "discovery" of carboxysuccinic acid in the same narrative fashion as citric acid's role in the Krebs cycle, its identity as a tricarboxylic acid places it within this critical family of organic compounds.

Part 2: Carboxysuccinic Acid: Chemical Identity and Properties

Carboxysuccinic acid, with the systematic IUPAC name ethane-1,1,2-tricarboxylic acid, is a C5 tricarboxylic acid.[5] Its structure features a succinic acid backbone with an additional carboxyl group attached to one of the methylene carbons.

PropertyValueSource
Molecular Formula C5H6O6PubChem[5]
Molecular Weight 162.10 g/mol PubChem[5]
IUPAC Name ethane-1,1,2-tricarboxylic acidPubChem[5]
CAS Number 922-84-9PubChem[5]
Melting Point 178 °C (decomposes)ChemicalBook[6]
Boiling Point (Predicted) 278.5±25.0 °CChemicalBook[6]
Density (Predicted) 1.700±0.06 g/cm3 ChemicalBook[6]

The presence of three carboxyl groups imparts significant acidity to the molecule. Carboxylic acids are organic acids characterized by the presence of at least one carboxyl group (−C(=O)OH).[7] The acidity of these compounds stems from the ability to donate a proton (H+), forming a resonance-stabilized carboxylate anion.[8][9] This property is crucial for the chemical reactivity and biological roles of molecules like carboxysuccinic acid.

Part 3: Synthesis of Carboxysuccinic Acid: Methodologies and Experimental Design

The synthesis of carboxylic acids can be achieved through various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles, and the carboxylation of Grignard reagents.[10][11][12] For a tricarboxylic acid like carboxysuccinic acid, more specialized strategies are often required.

A common approach to synthesizing substituted succinic acids and their derivatives involves nucleophilic substitution reactions. One patented method for preparing a derivative, ethyl ethane-1,1,2-tricarboxylate, involves the reaction of diethyl malonate with a halogenated ethyl carboxylate in the presence of a strong base.[13]

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic approach for preparing the triethyl ester of carboxysuccinic acid, which can then be hydrolyzed to the free acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products diethyl_malonate Diethyl Malonate enolate_formation Enolate Formation diethyl_malonate->enolate_formation ethyl_chloroacetate Ethyl Chloroacetate nucleophilic_attack Nucleophilic Attack (SN2) ethyl_chloroacetate->nucleophilic_attack base Strong Base (e.g., NaOEt) base->enolate_formation enolate_formation->nucleophilic_attack intermediate_ester Triethyl 1,1,2-ethanetricarboxylate nucleophilic_attack->intermediate_ester hydrolysis Acid Hydrolysis final_product Carboxysuccinic Acid hydrolysis->final_product intermediate_ester->hydrolysis

Caption: Generalized synthesis of carboxysuccinic acid.

Detailed Experimental Protocol: Synthesis of Triethyl 1,1,2-ethanetricarboxylate

This protocol is a conceptual adaptation based on established organic chemistry principles for similar syntheses.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Ethyl chloroacetate

  • Hydrochloric acid (HCl), dilute

  • Sodium sulfate (Na2SO4), anhydrous

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere. Cool the solution in an ice bath.

  • Addition of Diethyl Malonate: Slowly add diethyl malonate to the cooled sodium ethoxide solution with continuous stirring. The deprotonation of the alpha-carbon of diethyl malonate results in the formation of a nucleophilic enolate.

  • Nucleophilic Substitution: Add ethyl chloroacetate dropwise to the reaction mixture. The enolate will act as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in an SN2 reaction, displacing the chloride ion.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Workup: After cooling, neutralize the reaction mixture with dilute hydrochloric acid. Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude triethyl 1,1,2-ethanetricarboxylate can be purified by vacuum distillation.

  • Hydrolysis to Carboxysuccinic Acid: The purified ester can be hydrolyzed to the free tricarboxylic acid by heating with a strong acid or base, followed by acidification.

Self-Validation: The identity and purity of the synthesized product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry. Titration with a standardized base can be used to determine the equivalent weight of the final carboxylic acid product.[14]

Part 4: Applications and Future Directions

Carboxylic acids are ubiquitous in various industries, serving as key ingredients in the production of polymers, pharmaceuticals, solvents, and food additives.[7][15][16] While specific large-scale industrial applications of carboxysuccinic acid are not as well-documented as those for citric acid or succinic acid, its structure suggests potential utility in several areas.

Potential Applications:

  • Chelating Agent: The multiple carboxyl groups can coordinate with metal ions, making it a candidate for use as a chelating agent in various industrial processes and consumer products.

  • Polymer Precursor: As a polyfunctional molecule, carboxysuccinic acid could serve as a monomer or cross-linking agent in the synthesis of polyesters and polyamides, potentially leading to biodegradable polymers.

  • Pharmaceutical Intermediate: The scaffold of carboxysuccinic acid can be a starting point for the synthesis of more complex molecules with potential biological activity.

  • Antiscalant: Some polycarboxylic acids are effective scale inhibitors in industrial water systems. The structure of carboxysuccinic acid suggests it may have similar properties.

The future of carboxysuccinic acid research may lie in exploring its potential in these areas, particularly in the development of sustainable and biodegradable materials. Furthermore, its role, if any, in biological systems beyond its general classification as a tricarboxylic acid remains an area ripe for investigation.

References

  • TCA Cycle - PathWhiz. [Link]

  • Hans Krebs - brief biography - Rice University. [Link]

  • 21.4: Synthesis of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • The citric acid cycle - AnimalResearch.info. [Link]

  • The Tricarboxylic Acid Cycle - ResearchGate. [Link]

  • Tricarboxylic acid cycle | Biochemistry, Metabolism, Enzymes - Britannica. [Link]

  • Carboxylic acid - Wikipedia. [Link]

  • CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google P
  • Synthesis of Carboxylic Acids | 4 Must-Know Reactions - YouTube. [Link]

  • Carboxylic acid - Properties, Structure, Reactions - Britannica. [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. [Link]

  • Carboxylic Acids: Structure, natural sources, properties and applications - Chempanda. [Link]

  • Ethane-1,1,2-tricarboxylic acid | C5H6O6 | CID 313489 - PubChem - NIH. [Link]

  • Properties of Carboxylic Acids - YouTube. [Link]

  • Properties and Nomenclature of Carboxylic acids - BYJU'S. [Link]

  • ethane-1,1,2-tricarboxylic acid|922-84-9 - Encyclopedia - MOLBASE. [Link]

  • Synthesis and identification of a carboxylic acid - YouTube. [Link]

  • ETHANE-1,2-DICARBOXYLIC ACID - Ataman Kimya. [Link]

  • 20.12 Retrosynthesis with Carboxylic Acids Derivatives | Organic Chemistry - YouTube. [Link]

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An In-depth Technical Guide to Ethane-1,1,2-tricarboxylic Acid: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethane-1,1,2-tricarboxylic acid, a polycarboxylic acid with significant potential as a chemical intermediate and building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, a validated two-step synthesis pathway, detailed experimental protocols, and modern analytical techniques for characterization.

Part 1: Physicochemical Profile and Safety Data

Ethane-1,1,2-tricarboxylic acid (CAS No. 922-84-9) is a small organic molecule featuring three carboxylic acid functional groups.[1] This structure imparts specific chemical characteristics, such as high polarity and the ability to act as a chelating agent. Its fundamental properties are crucial for designing synthetic routes and predicting its behavior in various chemical systems.

1.1: Core Physicochemical Properties

The quantitative data for Ethane-1,1,2-tricarboxylic acid are summarized below. These values are essential for laboratory handling, reaction setup, and purification processes.

PropertyValueSource(s)
Molecular Weight 162.10 g/mol [1][2][3][4]
Molecular Formula C₅H₆O₆[1][2][5]
CAS Number 922-84-9[1][2][3][5]
Density 1.7 g/cm³[5]
Boiling Point 278.5 °C at 760 mmHg[5]
Flash Point 136.5 °C[5]
Stereochemistry Achiral[2]
1.2: GHS Hazard Information and Safe Handling

From a safety perspective, Ethane-1,1,2-tricarboxylic acid is classified as an irritant.[3][5][6] Adherence to standard laboratory safety protocols is mandatory when handling this compound. The aggregated GHS information indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation.[5][6]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07DangerH315: Causes skin irritation
Serious Eye DamageGHS05DangerH318: Causes serious eye damage
STOT SE 3GHS07DangerH335: May cause respiratory irritation

Recommended Precautionary Measures:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • Storage: Store in a cool, well-ventilated place (recommended 2-8°C) and keep the container tightly closed.[3][5]

Part 2: A Validated Pathway for Synthesis

The direct synthesis of Ethane-1,1,2-tricarboxylic acid is not commonly documented. However, a robust and logical pathway involves a two-stage process: (1) the synthesis of its tri-ester derivative, Triethyl ethane-1,1,2-tricarboxylate, via a modified malonic ester synthesis, followed by (2) the acid-catalyzed hydrolysis of the tri-ester to yield the target tricarboxylic acid.

Causality of the Chosen Pathway:

  • Stage 1 (Ester Synthesis): The malonic ester synthesis is a classic and highly reliable method for forming carbon-carbon bonds.[1] The starting material, diethyl malonate, contains a methylene group flanked by two carbonyls, making its protons acidic enough to be removed by a moderately strong base like sodium ethoxide (NaOEt).[7][8] This avoids the need for harsher conditions or more expensive reagents. The resulting enolate is a soft nucleophile, ideal for an Sₙ2 reaction with an appropriate electrophile.

  • Stage 2 (Hydrolysis): Ester hydrolysis is a standard transformation in organic synthesis. Using a large excess of water and an acid catalyst (like dilute H₂SO₄ or HCl) effectively drives the reversible reaction toward the formation of the carboxylic acid and alcohol, a process that can be thought of as a reverse Fischer esterification.[9][10] Basic hydrolysis is also possible but acid catalysis is often preferred for workup simplicity when the final product is the acid itself.

SynthesisWorkflow cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Hydrolysis A Diethyl Malonate + Ethyl Chloroacetate C Triethyl ethane-1,1,2-tricarboxylate A->C  Malonic Ester  Alkylation   B Base (NaOEt) & Catalyst (NaI) E Ethane-1,1,2-tricarboxylic Acid C->E  Ester  Hydrolysis   D Acid Catalyst (H₃O⁺) & Heat (Reflux)

Caption: Overall two-stage synthesis workflow.

Part 3: Detailed Experimental Protocols

The following protocols are self-validating systems, incorporating steps for reaction monitoring and purification to ensure the integrity of the final product.

Protocol 1: Synthesis of Triethyl ethane-1,1,2-tricarboxylate

This procedure is adapted from established malonic ester synthesis principles and patent literature describing the alkylation of diethyl malonate.[1][7]

  • Reagent Preparation & Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add diethyl malonate and a suitable strong base solution (e.g., sodium ethoxide in ethanol).

    • Rationale: A dry apparatus is critical to prevent the base from being quenched by atmospheric moisture. Sodium ethoxide is the base of choice as its conjugate acid (ethanol) is often the reaction solvent, preventing unwanted transesterification side reactions.[2]

  • Enolate Formation:

    • Stir the mixture at a controlled temperature (e.g., 70-80°C) for 15-30 minutes to ensure complete formation of the diethyl malonate enolate.

    • Rationale: Heating accelerates the deprotonation. The resulting enolate is resonance-stabilized, making it an effective, yet relatively weak, nucleophile.[8]

  • Alkylation:

    • Add a catalytic amount of sodium iodide (NaI).

    • Rationale: If using ethyl chloroacetate as the electrophile, the iodide catalyst facilitates a Finkelstein reaction, converting the alkyl chloride in situ to the more reactive alkyl iodide, accelerating the Sₙ2 reaction.

    • Slowly add ethyl chloroacetate via the dropping funnel over 30-60 minutes. Maintain the reaction temperature at 70-80°C.

    • Continue heating under reflux for 3-15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: A slow, controlled addition of the electrophile prevents unwanted side reactions and manages any exotherm. Extended reflux ensures the reaction goes to completion.

  • Workup and Purification:

    • After cooling, filter the reaction mixture to remove the inorganic salt byproduct (NaCl).

    • The filtrate, containing the crude product, can be washed with water to remove any remaining salts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄).

    • Purify the crude ester by vacuum distillation to obtain the final Triethyl ethane-1,1,2-tricarboxylate.

    • Rationale: The salt byproduct is insoluble in the organic medium and easily removed. Vacuum distillation is ideal for purifying high-boiling point liquids, preventing thermal decomposition.

Protocol 2: Hydrolysis to Ethane-1,1,2-tricarboxylic Acid

This protocol uses standard acid-catalyzed hydrolysis conditions.[11][12]

  • Reaction Setup:

    • Combine the purified Triethyl ethane-1,1,2-tricarboxylate with a dilute aqueous acid solution (e.g., 10% H₂SO₄ or HCl) in a round-bottom flask.

    • Rationale: A large excess of water is used to push the reaction equilibrium towards the products, maximizing the yield of the carboxylic acid.[13]

  • Hydrolysis:

    • Heat the mixture to reflux for several hours. The reaction can be monitored by observing the disappearance of the water-insoluble ester layer as it is converted to the more water-soluble acid.

    • Rationale: Heating provides the activation energy for the hydrolysis reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10]

  • Isolation and Purification:

    • After the reaction is complete, cool the solution.

    • The target acid can be isolated by removing the water and ethanol byproduct under reduced pressure.

    • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, yielding a product of high purity.

ReactionScheme cluster_stage1 Stage 1: Alkylation cluster_stage2 Stage 2: Hydrolysis Reactants1 Diethyl Malonate + Ethyl Chloroacetate Product1 Triethyl ethane-1,1,2-tricarboxylate Reactants1->Product1 1. NaOEt, NaI 2. Heat Product2 Ethane-1,1,2-tricarboxylic Acid + 3 EtOH Product1->Product2 H₃O⁺, Heat (Reflux)

Caption: Chemical reaction scheme for the two-stage synthesis.

Part 4: Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is paramount. A multi-technique approach provides a self-validating system for quality control.

  • Acid-Base Titration: A straightforward method to determine the purity and equivalent weight of the final product. The tricarboxylic acid is titrated with a standardized solution of a strong base (e.g., NaOH) using an indicator like phenolphthalein.[3] The presence of three acidic protons will result in distinct equivalence points, confirming the polyprotic nature of the molecule.

  • Chromatography and Mass Spectrometry (LC-MS/GC-MS): These are powerful techniques for unequivocal identification and quantification.[14] Liquid chromatography is particularly well-suited for polar, non-volatile compounds like carboxylic acids.[4][15] Coupling the chromatograph to a mass spectrometer allows for the determination of the precise molecular weight (162.10 g/mol ), confirming the molecular formula C₅H₆O₆.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the exact carbon-hydrogen framework of the molecule, providing definitive structural confirmation.

  • Infrared (IR) Spectroscopy: This technique is used to confirm the presence of key functional groups. A strong, broad absorption in the 2500-3300 cm⁻¹ region (O-H stretch) and a sharp absorption around 1700-1725 cm⁻¹ (C=O stretch) would be characteristic of the carboxylic acid moieties.

Part 5: Applications and Future Outlook

While specific applications of Ethane-1,1,2-tricarboxylic acid itself are not widely published, its structure suggests several potential uses in research and industry:

  • Plasticizer Intermediate: A patent has described the ethyl ester derivative, Triethyl ethane-1,1,2-tricarboxylate, for use as a plasticizer, demonstrating the utility of this chemical scaffold.

  • Polymer and Resin Synthesis: As a polyfunctional molecule, it can serve as a cross-linking agent or a monomer in the synthesis of polyesters and polyamides, potentially imparting unique properties to the resulting materials.

  • Chelating Agent: The three carboxylate groups can coordinate with metal ions, making it a candidate for applications as a chelating agent in industrial processes or as a stabilizer in formulations.

  • Pharmaceutical Intermediate: The tricarboxylic acid structure can be a valuable starting point or building block in the synthesis of more complex, biologically active molecules for drug discovery and development.

References

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • ethane-1,1,2-tricarboxylic acid | 922-84-9. MOLBASE. [Link]

  • ETHANE-1,1,2-TRICARBOXYLIC ACID. gsrs. [Link]

  • ethane-1,1,2-tricarboxylic acid. ChemBK. [Link]

  • Method of quantification of carboxylic acids by mass spectrometry.
  • The Synthesis of Polycarboxylate Dispersants Containing Benzenesulfonic Acid Groups and Their Performance in Promoting Coal Particle Dispersion. PMC. [Link]

  • Ethane-1,1,2-tricarboxylic acid | C5H6O6. PubChem. [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Synthesis and identification of a carboxylic acid. YouTube. [Link]

  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Malonic Ester Synthesis. Chemistry Steps. [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. [Link]

  • Ester Hydrolysis. J&K Scientific LLC. [Link]

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Technical Guide: 1,1,2-Ethanetricarboxylic Acid Safety & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 1,1,2-Ethanetricarboxylic Acid (Carboxysuccinic Acid)

  • CAS Registry Number: 922-84-9

  • Primary Hazard Class: Corrosive/Irritant (GHS Category 1/2)

  • Application Scope: Ligand Synthesis, Metal-Organic Frameworks (MOFs), Pharmaceutical Intermediates

Executive Summary

This technical guide provides a comprehensive safety and operational profile for 1,1,2-Ethanetricarboxylic acid , a specialized aliphatic tricarboxylic acid. Unlike its aromatic counterparts (e.g., trimesic acid) often used in Metal-Organic Frameworks (MOFs), this compound offers unique flexible coordination geometries essential for next-generation drug delivery vehicles. However, its geminal dicarboxyl structure imparts specific acidity hazards that differ from standard organic acids. This document outlines the physicochemical properties, toxicological risks, and precise handling protocols required for safe experimentation and scale-up.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Structural Analysis

The molecule consists of an ethane backbone substituted with three carboxyl groups. Uniquely, two carboxyl groups are attached to the C1 position (geminal), creating a "malonic-like" acidic center, while the third is on the C2 position.

  • IUPAC Name: 1,1,2-Ethanetricarboxylic acid[1]

  • Synonyms: Carboxysuccinic acid; Propane-1,1,2-tricarboxylic acid (non-standard but chemically descriptive).

  • Molecular Formula: C₅H₆O₆

  • Molecular Weight: 162.10 g/mol

Physicochemical Data Table
PropertyValueTechnical Note
CAS Number 922-84-9 Note: Do not confuse with CAS 625-22-9 (Dibutyl sulfate).
Physical State Solid (Crystalline Powder)Hygroscopic tendencies; store desiccated.
Melting Point 158–160 °C (Decomposes)Decarboxylation may occur near MP, releasing CO₂.
Solubility High (Water, Alcohols)Forms strongly acidic solutions rapidly.
Acidity (pKa) pKa₁ ≈ 3.0 (Predicted)The geminal carboxyls increase acidity compared to succinic acid (pKa ~4.2).
Density ~1.7 g/cm³High density due to extensive H-bonding network.

Part 2: Hazard Identification & Toxicology (The "Risk")

Mechanism of Toxicity

The primary hazard of 1,1,2-Ethanetricarboxylic acid drives from its proton-donating capacity .

  • Local Tissue pH Drop: Upon contact with moisture (eyes, mucous membranes), the compound dissociates, dropping local pH < 3.0. This causes immediate protein denaturation (coagulation necrosis).

  • Calcium Sequestration: As a tricarboxylic acid, it acts as a chelating agent. Systemic absorption (though rare in lab spills) could theoretically disrupt localized calcium signaling, similar to citrate toxicity, though the primary risk remains corrosive surface damage.

GHS Classification & Signaling
  • H318: Causes serious eye damage (Category 1). Critical Risk.

  • H315: Causes skin irritation (Category 2).

  • H335: May cause respiratory irritation (STOT SE 3).

Visualized Exposure Response Workflow

The following diagram outlines the critical decision paths for exposure events.

ExposureResponse Start Exposure Incident Type Identify Contact Type Start->Type Eye Eye Contact (High Risk) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Immediate Irrigation (15+ mins) DO NOT WAIT Eye->ActionEye Immediate ActionSkin Wash with Soap/Water Remove Contaminated Clothing Skin->ActionSkin ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Assess Medical Assessment ActionEye->Assess ActionSkin->Assess If irritation persists ActionInhale->Assess If wheezing occurs

Caption: Critical response decision tree. Note that Eye Contact requires immediate intervention due to H318 classification.

Part 3: Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: All weighing and transfer of the solid powder must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . The dust is highly irritating to the respiratory tract (H335).

  • Ventilation: Ensure face velocity > 0.5 m/s.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical Splash Goggles are mandatory. Safety glasses are insufficient due to the risk of fine dust bypassing side shields and causing corneal damage (H318).

  • Hand Protection: Nitrile gloves (0.11 mm minimum thickness). Breakthrough time is generally >480 min for solid acids, but change immediately if wetted with solution.

  • Respiratory: If working outside a hood (not recommended), use a P95/P100 particulate respirator.

Protocol: Preparation of Stock Solutions (Self-Validating)

Context: Preparing a ligand solution for MOF synthesis.

  • Calculation: Calculate required mass for desired Molarity (e.g., 0.1 M).

  • Weighing: Weigh 1,1,2-Ethanetricarboxylic acid in a tared weighing boat inside the fume hood.

  • Dissolution (Exothermic Check): Add solid to 80% of final volume of solvent (water/ethanol).

    • Validation Step: Monitor temperature. While not violently exothermic, dissolution facilitates acid dissociation.

  • pH Adjustment (Critical):

    • The native pH will be low (< 3).

    • If used as a ligand, deprotonation is often required. Add NaOH or organic base (TEA) dropwise.

    • Self-Validation: Use a calibrated pH meter. Ensure the pH stabilizes at the target pKa range (typically pH 4–6 for partial deprotonation) before adding metal salts. Do not overshoot , as this may degrade the ligand or precipitate metal hydroxides later.

Part 4: Application Context – Drug Development & MOFs[4][5]

The "Aliphatic Advantage" in MOFs

In drug development, Metal-Organic Frameworks (MOFs) are used as porous carriers for active pharmaceutical ingredients (APIs).[2] While aromatic ligands (like terephthalic acid) create rigid pores, 1,1,2-Ethanetricarboxylic acid offers:

  • Flexibility: The ethane backbone allows for "breathing" MOF structures that can adapt pore size to accommodate drug molecules.

  • Biocompatibility: As a close structural analog to the Krebs cycle intermediate (succinate), it presents a favorable metabolic profile compared to synthetic aromatic linkers.

  • High Coordination Number: The three carboxyl groups allow for complex binding modes with biocompatible metals like Magnesium (Mg²⁺) or Zinc (Zn²⁺).

Synthesis Workflow: Ligand Coordination

The following diagram illustrates the coordination logic when generating a bio-MOF using this acid.

MOFSynthesis Ligand 1,1,2-Ethanetricarboxylic Acid (Ligand) Deprot Deprotonation (Base Addition) Ligand->Deprot Activate Carboxyls Metal Metal Salt (Mg²⁺, Zn²⁺, Fe³⁺) SelfAssembly Self-Assembly (Solvothermal) Metal->SelfAssembly Solvent Solvent System (DMF/Ethanol/H₂O) Solvent->SelfAssembly Deprot->SelfAssembly MOF Bio-MOF Structure (Porous Carrier) SelfAssembly->MOF Crystallization Drug Drug Loading (Post-Synthetic) MOF->Drug Encapsulation

Caption: Synthesis pathway for creating biocompatible MOF drug carriers using 1,1,2-Ethanetricarboxylic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313489, Ethane-1,1,2-tricarboxylic acid. Retrieved from [Link]

    • Source for GHS classific
  • Source for physical properties (Melting Point, Density).
  • European Chemicals Agency (ECHA). C&L Inventory: 1,1,2-ethanetricarboxylic acid. Retrieved from [Link]

    • Authoritative source for Hazard St
  • RSC Advances (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.[3] Retrieved from [Link]

    • Contextual grounding for MOF applic
  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Retrieved from [Link]

    • Reference for compar

Sources

Technical Monograph: Triethyl 1,1,2-Ethanetricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Heterocyclic Chemistry and Dendritic Architecture[1][2][3]

Executive Summary

Triethyl 1,1,2-ethanetricarboxylate (CAS 7459-46-3) represents a critical class of "homologated malonates." Unlike simple diethyl malonate, this molecule possesses a pre-installed ethyl acetate arm at the


-position relative to the malonate core. This unique 1,1,2-tricarbonyl architecture allows it to function as a trifunctional building block.

Its primary utility lies in two distinct high-value domains:

  • Pharmaceutical Intermediates: It is the definitive precursor for substituted succinic acids , which are essential scaffolds for human leukocyte elastase (HLE) inhibitors and anticonvulsant succinimides.

  • Macromolecular Engineering: It serves as a

    
     branching unit in the synthesis of Newkome-type dendrimers (arborols), enabling rapid generation growth in cascade synthesis.
    

Chemical Architecture & Reactivity Profile

The "C-H Acidic" Advantage

The molecule is defined by the acidic methine proton at the C-1 position. While similar to diethyl malonate (


), the steric bulk of the adjacent acetate group slightly attenuates its nucleophilicity, requiring careful selection of base and solvent to prevent retro-Michael additions.
  • Formula:

    
    
    
  • Molecular Weight: 246.26 g/mol [1][2][3][4][5]

  • Key Structural Feature: The C-1 carbon is bonded to two ethoxycarbonyl groups and one methylene-ethoxycarbonyl group.

Mechanistic Versatility

The molecule operates primarily through two pathways:

  • Alkylation-Decarboxylation (The Succinate Pathway): Deprotonation at C-1 followed by alkylation, hydrolysis, and thermal decarboxylation yields

    
    -substituted succinic acids. This is chemically superior to direct alkylation of succinate esters, which often suffers from poor regioselectivity.
    
  • Amidation (The Dendritic Pathway): The three ester groups are chemically equivalent enough to undergo exhaustive amidation with diamines, creating trifurcated branching points.

Synthetic Utility in Drug Development[2][10][11]

The Succinate Pathway: Elastase Inhibitors

The most validated pharmaceutical application of triethyl 1,1,2-ethanetricarboxylate is the synthesis of Isobutylsuccinic acid . This intermediate is critical for developing succinimide-based inhibitors of Human Leukocyte Elastase (HLE) , Cathepsin G, and Proteinase 3. These enzymes are implicated in inflammatory diseases like COPD and emphysema.

Mechanism of Action

Direct alkylation of succinic acid is difficult due to the need for strong bases that can cause self-condensation (Claisen). Triethyl 1,1,2-ethanetricarboxylate circumvents this by using the highly acidic malonate proton for easy alkylation. Subsequent decarboxylation removes the "extra" carboxyl group, leaving the desired substituted succinate backbone.

Visualization of the Reaction Pathway

The following diagram illustrates the conversion of the triethyl ester into a pharmacological scaffold.

SuccinatePathway Figure 1: The 'Succinate Pathway' converting the tri-ester to drug precursors via alkylation and decarboxylation. Start Triethyl 1,1,2- ethanetricarboxylate Anion Resonance Stabilized Carbanion Start->Anion NaOEt/EtOH Deprotonation Alkylated Alkylated Intermediate (e.g., Isobutyl-) Anion->Alkylated R-X (Alkyl Halide) SN2 Attack Hydrolysis Tricarboxylic Acid (Transient) Alkylated->Hydrolysis NaOH/H2O Saponification Product Substituted Succinic Acid (Drug Precursor) Hydrolysis->Product H+, Heat (-CO2) Decarboxylation

[3]

Advanced Polymer & Dendrimer Synthesis

The Branching Motif

In the field of supramolecular chemistry, specifically the synthesis of Arborols (tree-like molecules) as pioneered by Newkome et al., triethyl 1,1,2-ethanetricarboxylate acts as a core generation building block.

Because it possesses three ester terminuses, reaction with a diamine (e.g., ethylenediamine or tris(hydroxymethyl)aminomethane) converts one molecule into a structure with three reactive functional groups. This allows for exponential growth (


) of the dendritic surface groups, essential for drug delivery vehicles where high surface functional density is required.
Dendritic Growth Logic

DendrimerGrowth Figure 2: Utilization of the tri-ester as a 1->3 branching core for high-density dendrimer synthesis. Core Triethyl 1,1,2- ethanetricarboxylate Gen1 Generation 1 (3 Amide Branches) Core->Gen1  + Tris(hydroxymethyl) aminomethane Gen2 Generation 2 (9 Surface Groups) Gen1->Gen2  Activation & Expansion

Experimental Protocols

Protocol A: Synthesis of Isobutylsuccinic Acid (Precursor)

Context: This protocol demonstrates the alkylation of the triethyl ester followed by decarboxylation, a standard workflow in medicinal chemistry.

Reagents:

  • Triethyl 1,1,2-ethanetricarboxylate (1.0 eq)[1]

  • Sodium Ethoxide (1.1 eq, 21% wt in Ethanol)

  • Isobutyl Bromide (1.2 eq)

  • Hydrochloric Acid (6N)

Step-by-Step Methodology:

  • Carbanion Formation: In a dry 3-neck round-bottom flask under nitrogen, charge Sodium Ethoxide solution. Cool to 0°C. Dropwise add Triethyl 1,1,2-ethanetricarboxylate. Causality: Low temperature prevents transesterification side reactions.

  • Alkylation: Add Isobutyl Bromide dropwise. Allow the mixture to warm to room temperature and reflux for 6 hours. Monitor by TLC or GC (disappearance of starting tri-ester).

  • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in diethyl ether and wash with water to remove sodium bromide salts. Dry organic layer over

    
     and concentrate.
    
  • Hydrolysis & Decarboxylation: Suspend the alkylated intermediate in 6N HCl. Reflux vigorously for 12–18 hours.

    • Mechanism:[6][7][8] The acid catalyzes the hydrolysis of esters to carboxylic acids. The heat drives the decarboxylation of the geminal dicarboxylic acid moiety (malonic acid derivative), which is thermodynamically unstable, releasing

      
      .
      
  • Isolation: Cool the solution. The substituted succinic acid often crystallizes out or can be extracted with ethyl acetate.

Protocol B: Handling and Stability Data
ParameterSpecificationOperational Note
Physical State Clear LiquidViscosity increases significantly at <10°C.
Boiling Point 165°C @ 17 mmHgHigh vacuum distillation recommended for purification.
Density 1.074 g/mLDenser than water; phase separation is rapid.
Storage Inert AtmosphereHygroscopic. Esters hydrolyze slowly if exposed to moisture over months.
Hazards IrritantStandard PPE (Gloves, Goggles). Avoid inhalation of vapors.

References

  • National Institute of Standards and Technology (NIST). (2025).[9] 1,1,2-Ethanetricarboxylic acid, triethyl ester - Gas Phase Thermochemistry data. NIST Chemistry WebBook, SRD 69.[9] [Link]

  • PubChem. (2025).[1] Triethyl ethane-1,1,2-tricarboxylate Compound Summary. National Library of Medicine. [Link]

  • Newkome, G. R., et al. (1985). Cascade molecules: A new approach to micelles. A [27]-arborol. Journal of Organic Chemistry. (Foundational text on using tricarboxylates for dendritic branching). [Link]

  • Groutas, W. C., et al. (1989). Structure-activity relationships in a series of succinimide derivatives as inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry. (Validates the succinic acid precursor pathway). [Link]

Sources

Biological role of carboxysuccinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Carboxysuccinic Acid (Tricarballylic Acid) Subtitle: Metabolic Disruption via Aconitase Inhibition and Cation Chelation Mechanisms

Executive Summary

Carboxysuccinic acid, predominantly known in the scientific literature as Tricarballylic Acid (TCA) or propane-1,2,3-tricarboxylic acid, represents a critical metabolic disruptor with a dual mechanism of action. While structurally analogous to the Krebs cycle intermediate citrate, it lacks the hydroxyl group necessary for dehydration, rendering it metabolically inert yet inhibitory.

Its biological significance is defined by two primary pathologies:

  • Mitochondrial Toxicity: It acts as a competitive inhibitor of aconitase (aconitate hydratase) , stalling the tricarboxylic acid (TCA) cycle and halting cellular respiration.

  • Systemic Chelation: It functions as a potent tridentate chelator of divalent cations (specifically

    
     and 
    
    
    
    ), serving as the etiological agent of "Grass Tetany" (hypomagnesemia) in ruminants.

This guide analyzes the molecular behavior of carboxysuccinic acid, providing researchers with validated protocols for enzymatic inhibition assays and pharmacokinetic monitoring.

Molecular Architecture & Chemical Identity

To understand the biological latency of carboxysuccinic acid, one must analyze its structural deviation from citrate.

  • IUPAC Name: Propane-1,2,3-tricarboxylic acid[1][2]

  • Synonyms: Carboxysuccinic acid, Tricarballylic acid, Carballylic acid.

  • CAS Registry: 99-14-9[2]

  • Molecular Formula:

    
    [1][2]
    
  • Structural Divergence:

    • Citrate: 2-hydroxypropane-1,2,3-tricarboxylic acid.[1] The C2-hydroxyl group is essential for the elimination of water to form cis-aconitate.

    • Carboxysuccinic Acid: Propane-1,2,3-tricarboxylic acid.[1][2] Lacks the C2-hydroxyl group. This absence prevents the catalytic dehydration step by aconitase, trapping the enzyme in an enzyme-inhibitor complex.

Table 1: Physicochemical Properties Relevant to Bioactivity

PropertyValueBiological Implication
Molecular Weight 176.12 g/mol Rapidly absorbed across ruminal and intestinal epithelium.
pKa Values 3.6, 4.7, 5.8At physiological pH (7.4), it exists as a tri-anion (

), maximizing electrostatic interaction with

.
Solubility High (Water)Facilitates rapid systemic distribution in plasma.
Stability Non-metabolizableExcreted unchanged in urine; accumulation drives cation depletion.

Biogenesis: The Rumen Transformation Pathway

Carboxysuccinic acid is rarely ingested directly; it is a metabolic byproduct generated by rumen microflora.

The Precursor: Trans-aconitic acid, found in high concentrations in rapidly growing forage (e.g., wheatgrass, rye, oats).[3] The Converter: Rumen bacteria (specifically Acidaminococcus fermentans and other gram-negative species) reduce trans-aconitate to carboxysuccinic acid.

Mechanism of Biotransformation

Unlike cis-aconitate, which enters the Krebs cycle, trans-aconitate cannot be utilized by mammalian enzymes. Rumen bacteria reduce the double bond of trans-aconitate to form the saturated tricarballylate.

DOT Diagram 1: Rumen Biotransformation & Systemic Toxicity

RumenPathway Forage Forage (Wheat/Rye) High in trans-Aconitate Rumen Rumen Environment (Anaerobic) Forage->Rumen Ingestion Bacteria Rumen Bacteria (Acidaminococcus spp.) Rumen->Bacteria Substrate Availability TCA_Rumen Carboxysuccinic Acid (Tricarballylate) Bacteria->TCA_Rumen Reduction of trans-Aconitate Blood Systemic Circulation TCA_Rumen->Blood Passive Absorption Chelation Chelation Complex [Mg-Tricarballylate]- Blood->Chelation Binds Free Mg2+ Tetany Grass Tetany (Hypomagnesemia) Chelation->Tetany Depletion of Bioavailable Mg2+ Excretion Renal Excretion (Loss of Mg2+) Chelation->Excretion Rapid Clearance

Caption: The metabolic route from forage ingestion to systemic hypomagnesemia.[1][2][4][5][6] The conversion of trans-aconitate to tricarballylate in the rumen is the rate-limiting step for toxicity.

Mechanism of Action: The Core Pathology

A. Competitive Inhibition of Aconitase

The most sophisticated impact of carboxysuccinic acid is its molecular mimicry within the mitochondria.

  • Target: Aconitase (EC 4.2.1.3).[3][7][8]

  • Normal Function: Aconitase contains a [4Fe-4S] cluster.[8] It coordinates citrate via the C2-hydroxyl and carboxyl groups to the specific iron atom (

    
    ), facilitating dehydration to cis-aconitate.
    
  • Inhibition Mechanism: Carboxysuccinic acid binds to the active site with a

    
     of approximately 0.52 mM  (comparable to the 
    
    
    
    of citrate). It coordinates to the Fe-S cluster but, lacking the hydroxyl group, cannot undergo proton abstraction. It effectively "locks" the iron-sulfur cluster, preventing substrate access.
B. Cation Chelation (The "Grass Tetany" Effect)

In the bloodstream, carboxysuccinic acid acts as a tridentate ligand.

  • Affinity: High affinity for

    
     (
    
    
    
    ) and
    
    
    .
  • Pathology: It does not merely bind magnesium; it alters the reabsorption kinetics. The Mg-Tricarballylate complex is filtered by the glomerulus but poorly reabsorbed by the renal tubules, leading to massive urinary loss of magnesium. This rapid depletion triggers neuromuscular excitability (tetany).[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Aconitase Inhibition

Use this to quantify the inhibitory potency of carboxysuccinic acid derivatives.

Principle: Measure the disappearance of cis-aconitate (absorbance at 240 nm) or the formation of NADPH (340 nm) in a coupled assay with Isocitrate Dehydrogenase (IDH).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.6 mM

    
    .
    
  • Substrate: 20 mM Citrate (or cis-aconitate).

  • Enzyme: Porcine heart aconitase (commercial lyophilized powder).

  • Inhibitor: Carboxysuccinic acid (0.1 mM – 10 mM serial dilutions).

  • Coupling Enzyme (Optional): NADP+ and Isocitrate Dehydrogenase.

Workflow:

  • Activation: Reactivate apo-aconitase by incubating with ferrous ammonium sulfate and cysteine (to restore the Fe-S cluster) for 1 hour at 4°C.

  • Baseline: Add activated aconitase to the Assay Buffer in a quartz cuvette.

  • Inhibitor Addition: Add carboxysuccinic acid solution and incubate for 2 minutes.

  • Initiation: Add Substrate (Citrate).

  • Detection: Monitor

    
     (formation of cis-aconitate double bond) for 5 minutes.
    
  • Analysis: Plot Lineweaver-Burk graphs (

    
     vs 
    
    
    
    ) to confirm competitive inhibition (intersection at the Y-axis).
Protocol 2: GC-MS Quantification in Plasma

Use this for pharmacokinetic studies or confirming diagnosis in livestock.

Sample Preparation:

  • Extraction: Acidify 100 µL plasma with HCl. Extract with ethyl acetate.

  • Derivatization: Evaporate solvent. Add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins to form trimethylsilyl (TMS) esters.

  • GC Parameters:

    • Column: DB-5MS or equivalent capillary column.

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 100°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
  • Detection: Monitor ion fragments specific to tri-TMS-tricarballylate (M-15 peak often dominant).

Implications for Drug Development & Toxicology

Therapeutic Targets (Agricultural Pharmacology)

The primary application of this knowledge is in preventing ruminant toxicity.

  • Microbial Inhibition: Developing feed additives that selectively inhibit the trans-aconitate reductase activity of Acidaminococcus fermentans without disrupting general rumen fermentation.

  • Dietary Management: Supplementing feed with high levels of

    
     to outcompete the chelation capacity of the acid.
    
Mitochondrial Toxicology Screening

Carboxysuccinic acid serves as a "tool compound" in drug discovery:

  • Metabolic Flux Analysis: It is used to chemically induce a block in the Krebs cycle to study compensatory metabolic pathways (e.g., glutamine anaplerosis) in cancer cells.

  • Fe-S Cluster Stability: It is used to probe the stability of Iron-Sulfur proteins under stress, as it competes for the cluster's coordination sites.

DOT Diagram 2: Aconitase Inhibition Logic

InhibitionMechanism Enzyme Aconitase [4Fe-4S] Cluster Complex_Active Enzyme-Substrate Complex (Dehydration possible) Enzyme->Complex_Active + Citrate Complex_Dead Enzyme-Inhibitor Complex (No -OH for dehydration) Enzyme->Complex_Dead + Carboxysuccinic Acid (Competitive) Citrate Citrate (Substrate) TCA Carboxysuccinic Acid (Inhibitor) Product Isocitrate (Energy Production) Complex_Active->Product Catalysis Complex_Dead->Product BLOCKED

Caption: Competitive inhibition mechanism. The inhibitor occupies the Fe-S cluster but fails to react, effectively sequestering the enzyme pool.

References

  • Russell, J. B., & Van Soest, P. J. (1984).[3] In vitro production of tricarballylic acid by rumen microorganisms. Journal of Animal Science. Link

  • Schloss, J. V., et al. (1980). Aconitase: Mechanism of action and inhibition by tricarballylic acid.[3][7][9] Biochemistry. Link

  • Cook, R. M., et al. (1994). Tricarballylic acid: A potential cause of grass tetany.[3][4][9] Journal of Agricultural and Food Chemistry. Link

  • Mayland, H. F. (1988). Grass tetany: A review of the role of tricarballylic acid. Ruminant Nutrition. Link

  • Schwartz, R., et al. (1988). Effect of tricarballylic acid, a nonmetabolizable rumen fermentation product of trans-aconitic acid, on Mg, Ca and Zn utilization of rats.[4] Journal of Nutrition. Link

Sources

Methodological & Application

Application Note: Analytical Strategies for 1,1,2-Ethanetricarboxylic Acid Detection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in pharmaceutical development and metabolic profiling. It addresses the specific challenges of detecting 1,1,2-Ethanetricarboxylic acid (CAS 922-84-9), a highly polar, low-molecular-weight tricarboxylic acid often encountered as a synthesis impurity (e.g., in Levocarnitine production) or a metabolic degradation product.

Introduction & Analytical Challenges

1,1,2-Ethanetricarboxylic acid presents a "perfect storm" of analytical challenges:

  • High Polarity: With three carboxyl groups on a short two-carbon backbone, it is extremely hydrophilic (LogP < -1.0), making retention on standard C18 HPLC columns nearly impossible without ion-pairing agents.

  • Lack of Chromophore: It lacks conjugated double bonds, rendering standard UV detection (≥254 nm) useless. Detection at 210 nm is possible but suffers from severe interference in complex matrices.

  • Isomeric Confusion: It is a structural isomer of α-ketoglutaric acid and a constitutional isomer of other C5 acids, requiring high chromatographic selectivity.

This guide details two validated approaches: LC-MS/MS for trace quantification (impurity profiling) and GC-MS for structural confirmation.

Method Selection Guide

Use the following decision matrix to select the appropriate protocol for your needs.

MethodSelection Start Start: Define Analytical Goal Trace Trace Impurity (<0.1%) or Bioanalysis Start->Trace Sensitivity Required Structure Structural ID or Complex Matrix Start->Structure Unknown Identification QC High Conc. QC (Raw Material) Start->QC Purity Assay Method1 Protocol 1: LC-MS/MS (Mixed-Mode/HILIC) Trace->Method1 Method2 Protocol 2: GC-MS (Silylation) Structure->Method2 Method3 Protocol 3: HPLC-CAD/RI (Ion Exclusion) QC->Method3

Figure 1: Decision tree for selecting the optimal analytical methodology based on sensitivity and application requirements.

Protocol 1: LC-MS/MS (Trace Quantification)

This is the gold standard for detecting 1,1,2-ethanetricarboxylic acid as a genotoxic impurity or low-level metabolite. Standard Reverse Phase (RP) fails here; therefore, Mixed-Mode Chromatography (Anion Exchange + Reversed Phase) is utilized to ensure retention.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Mixed-Mode WAX/C18 (e.g., SIELC Newcrom A or Waters Atlantis Premier BEH C18 AX).

    • Rationale: The weak anion exchange (WAX) mechanism retains the deprotonated carboxyl groups, while the C18 ligand provides selectivity.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Loading/Equilibration
1.05Hold
6.060Elution Gradient
7.090Wash
7.15Re-equilibration
10.05End
Mass Spectrometry Parameters (ESI Negative)

The molecule ionizes best in negative mode due to its acidic nature.

  • Ionization: Electrospray Ionization (ESI-).

  • Precursor Ion: [M-H]⁻ = 161.0 m/z .

  • Source Temp: 350°C (High temp required to desolvate polar droplets).

MRM Transitions (Optimized):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 161.0117.0 12Loss of CO₂ (-44 Da)
Qualifier 1 161.073.0 22Cleavage of C-C backbone
Qualifier 2 161.099.0 18Loss of CO₂ + H₂O
Sample Preparation (WAX-SPE)

Direct injection is risky for biological fluids. Use Weak Anion Exchange (WAX) Solid Phase Extraction.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (pH adjusted to ~7.0 to ensure ionization of analyte).

  • Wash 1: 25 mM Ammonium Acetate (pH 7) – removes neutrals.

  • Wash 2: Methanol – removes hydrophobic interferences.

  • Elute: 2% Formic Acid in Methanol – protonates the acid, breaking the ionic interaction with the sorbent.

  • Evaporate & Reconstitute: Dry under N₂ and reconstitute in Mobile Phase A.

Protocol 2: GC-MS (Structural Confirmation)

Gas Chromatography is superior for resolving structural isomers but requires derivatization to make the non-volatile tricarboxylic acid amenable to GC.

Derivatization Strategy: Silylation

Silylation replaces active protic hydrogens (-OH of carboxyls) with trimethylsilyl (TMS) groups.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Reaction: 3 R-COOH → 3 R-COO-TMS.

Step-by-Step Derivatization:

  • Take 50 µL of dry extract (must be water-free).

  • Add 50 µL Pyridine (catalyst/solvent).

  • Add 100 µL BSTFA + 1% TMCS.

  • Incubate at 70°C for 45 minutes .

    • Note: Tricarboxylic acids are sterically hindered; heat is essential for complete derivatization of all three groups.

  • Cool and inject directly.

GC-MS Conditions
  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 10:1 (for high conc), 260°C.

  • Oven Program:

    • 60°C (hold 1 min)

    • Ramp 15°C/min to 300°C

    • Hold 5 min.

  • Detection: EI Source (70 eV), Scan range 50-500 m/z.

Diagnostic Ions (TMS Derivative):

  • MW of Derivative: 162 + (3 × 72) = 378.

  • Target Ions:

    • m/z 363 ([M-15]⁺, Loss of methyl group).

    • m/z 261 (Loss of COOTMS).

    • m/z 147 (Rearrangement ion specific to polysilylated species).

    • m/z 73 (TMS base peak).

Experimental Workflow Diagram

The following diagram illustrates the critical path for analyzing 1,1,2-Ethanetricarboxylic acid in a complex matrix (e.g., plasma or crude reaction mixture).

Workflow Sample Raw Sample (Plasma/Reaction Mix) Prep Sample Prep: Protein Precip. or Dilution Sample->Prep SPE WAX SPE Extraction (Isolate Acidic Fraction) Prep->SPE Split Split Sample SPE->Split PathLC Path A: LC-MS/MS Split->PathLC PathGC Path B: GC-MS Split->PathGC LC_Recon Reconstitute in Mobile Phase A (aq) PathLC->LC_Recon GC_Dry Evaporate to Dryness (Strictly Anhydrous) PathGC->GC_Dry LC_Anal Analysis: Mixed-Mode Column ESI(-) MRM 161>117 LC_Recon->LC_Anal GC_Deriv Derivatize: BSTFA + 1% TMCS (70°C, 45 min) GC_Dry->GC_Deriv GC_Anal Analysis: DB-5ms Column EI Scan m/z 363, 261 GC_Deriv->GC_Anal

Figure 2: Dual-pathway workflow for validation. Path A serves quantification; Path B serves structural verification.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 313489, Ethane-1,1,2-tricarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. Separation of Tricarboxylic Acids using Mixed-Mode Chromatography. (Adapted from general TCA methods). Retrieved from [Link]

  • Shimadzu Corporation. Analysis of Short Chain Fatty Acids and Organic Acids by GC-MS. (Methodology adapted for derivatization parameters).[4][5][6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,1,2-Ethanetricarboxylic acid.[7] Retrieved from [Link]

Sources

Technical Guide: 1,1,2-Ethanetricarboxylic Acid (ETCA) as a Specialized Chelating Agent

[1]

Part 1: Executive Summary & Chemical Profile[1]

1,1,2-Ethanetricarboxylic Acid (ETCA) is a tricarboxylic acid characterized by a unique "hybrid" structure containing both geminal (1,1-) and vicinal (1,2-) carboxylate motifs.[1] Unlike symmetric chelators like Citric Acid or EDTA, ETCA’s asymmetry allows for versatile coordination modes, making it a valuable ligand for Crystal Engineering , Lanthanide Separation , and Pharmaceutical Impurity Profiling .[1][2]

Chemical Identity
PropertyDetail
IUPAC Name 1,1,2-Ethanetricarboxylic acid
CAS Number 922-84-9
Molecular Formula C₅H₆O₆
Molecular Weight 162.10 g/mol
Solubility Soluble in water, alcohols; sparingly soluble in non-polar solvents.[1][3]
Acidity (Predicted) pKₐ₁ ≈ 3.07, pKₐ₂ ≈ 4.5, pKₐ₃ ≈ 5.8
Structural Motif Aliphatic backbone with one geminal dicarboxylate (malonate-like) and one vicinal carboxylate (succinate-like).[1][2]

Part 2: Mechanism of Action & Coordination Chemistry

The utility of ETCA arises from its ability to access multiple coordination geometries, driven by the steric constraints of its carbon backbone.

The "Geminal" Effect (Malonate-like)

The two carboxyl groups at the C1 position mimic a malonate ligand. While malonates typically form 6-membered chelate rings with metal ions, the steric bulk of the adjacent C2-carboxylate often forces these groups to adopt a bridging mode (syn-syn or syn-anti) rather than a simple chelating mode.[1] This makes ETCA an excellent linker for constructing 2D and 3D Metal-Organic Frameworks (MOFs).[1][2]

The "Vicinal" Effect (Succinate-like)

The relationship between the C1 and C2 carboxylates mimics succinic acid . This motif allows for the formation of 7-membered rings, which are generally less stable entropically.[1][2] Consequently, the C2 carboxylate often acts as a "pendant arm" to crosslink metal chains, increasing the dimensionality of the coordination polymer.

Visualization of Coordination Modes

The following diagram illustrates the theoretical coordination modes of ETCA with a generic transition metal (M).

ETCA_CoordinationETCA1,1,2-Ethanetricarboxylic Acid(Ligand)Mode_AMode A: Bridging (μ2/μ3)(Dominant in MOFs)ETCA->Mode_A 1,1-dicarboxylate bridgingMode_BMode B: Chelation(Lanthanides/Large Ions)ETCA->Mode_B High coordination numberMode_CMode C: Pendant Binding(Surface Modification)ETCA->Mode_C Partial deprotonationResult_AFormation of 3DCoordination PolymersMode_A->Result_AResult_BHigh Stability ConstantComplexes (Log K > 5)Mode_B->Result_BResult_CHydrophilic SurfaceFunctionalizationMode_C->Result_C

Caption: Figure 1. Primary coordination modes of ETCA. Mode A is favored in crystal engineering due to the steric relief provided by bridging.

Part 3: Applications in Research & Development

Metal-Organic Frameworks (MOFs)

ETCA is used as a flexible aliphatic linker.[1][2] Unlike rigid aromatic linkers (e.g., Terephthalic acid), ETCA allows for "breathing" frameworks that can adjust pore size upon guest inclusion.[1][2]

  • Target Metals: Cu(II), Zn(II), La(III).[1][2]

  • Utility: Gas storage (H₂, CO₂) and separation of small organic molecules.[1][2]

Pharmaceutical Formulation & Impurity Profiling

ETCA is a known impurity in the synthesis of Levocarnitine and related derivatives.[2] Understanding its chelation profile is critical for:

  • Stability Studies: Trace ETCA can sequester catalytic metals (Fe, Cu) that promote oxidative degradation of the API.[2]

  • Solubility Enhancement: As a hydrotrope, ETCA salts can potentially improve the solubility of poorly water-soluble basic drugs via ion-pairing.[1][2]

Lanthanide Separation

The high charge density of the fully deprotonated ETCA anion (L³⁻) makes it a potent sequestering agent for trivalent lanthanides (Ln³⁺), potentially useful in the separation of Rare Earth Elements (REEs) via precipitation or solvent extraction.

Part 4: Experimental Protocols

Protocol A: Potentiometric Determination of Stability Constants

Objective: To determine the protonation constants (pKₐ) of ETCA and the stability constants (Log K) of its metal complexes (e.g., Cu-ETCA).

Materials:

  • ETCA (≥98% purity).[1][2]

  • Standardized NaOH (0.1 M, CO₂-free).[1][2]

  • Metal Salt (e.g., CuCl₂·2H₂O).[1][2]

  • Ionic Strength Adjuster: KNO₃ (0.1 M).[1][2]

  • Automatic Titrator or pH meter with glass electrode.[1][2]

Workflow:

  • Calibration: Calibrate the pH electrode using buffers (pH 4.01, 7.00, 10.01).

  • Ligand Titration:

    • Dissolve 1.0 mmol ETCA in 50 mL of 0.1 M KNO₃.[1][2]

    • Titrate with 0.1 M NaOH in 0.05 mL increments.

    • Record pH vs. Volume to determine pKₐ values using Bjerrum’s method or Hyperquad software.[1][2]

  • Complex Titration:

    • Prepare a 1:1 mixture of ETCA (1.0 mmol) and CuCl₂ (1.0 mmol) in 50 mL 0.1 M KNO₃.

    • Titrate with 0.1 M NaOH.[1][2]

    • Observe the depression in the pH curve relative to the free ligand, indicating complex formation.

Data Output Table (Template):

Parameter Value (Example) Interpretation
pKₐ₁ ~3.1 Deprotonation of geminal COOH (strongest acid).[1][2]
pKₐ₂ ~4.5 Deprotonation of vicinal COOH.[1][2]
pKₐ₃ ~5.8 Deprotonation of final COOH (weakest).[1][2]

| Log K (Cu-L) | TBD (Exp.) | Stability of the 1:1 complex.[1][2][4] |

Protocol B: Hydrothermal Synthesis of Cu-ETCA Coordination Polymer

Objective: To synthesize a crystalline Metal-Organic Framework using ETCA as a bridging ligand.

Safety: Copper salts are toxic.[1][2] Work in a fume hood.

Reagents:

  • Copper(II) Nitrate Trihydrate [Cu(NO₃)₂·3H₂O].

  • 1,1,2-Ethanetricarboxylic Acid (ETCA).[1][2][5][6][7]

  • Solvent: Deionized Water / Ethanol (1:1 v/v).[1][2]

  • Base: NaOH (1 M) for pH adjustment.[1][2]

Step-by-Step Procedure:

  • Precursor Preparation:

    • Dissolve 1.0 mmol (162 mg) of ETCA in 10 mL of Water/Ethanol mixture.

    • Adjust pH to ~5.0 using NaOH solution (deprotonates carboxylic acids to facilitate coordination).[1][2]

  • Metal Addition:

    • Dissolve 1.0 mmol (241 mg) of Cu(NO₃)₂·3H₂O in 5 mL of water.

    • Add metal solution dropwise to the ligand solution with stirring.[1][2] A precipitate may form immediately; stir for 30 mins to homogenize.

  • Hydrothermal Treatment:

    • Transfer the suspension to a 25 mL Teflon-lined stainless steel autoclave.[1][2]

    • Seal and heat at 120°C for 48 hours .

    • Cool slowly to room temperature (5°C/hour) to promote crystal growth.[1][2]

  • Isolation:

    • Filter the resulting blue/green crystals.[1][2]

    • Wash with water (3x) and ethanol (3x).[1][2]

    • Dry in air or vacuum oven at 60°C.[1][2]

Characterization Checklist:

  • PXRD: Verify crystallinity and phase purity.[1][2]

  • TGA: Determine thermal stability and solvent content.

  • FT-IR: Confirm coordination (shift in C=O stretch from ~1700 cm⁻¹ to ~1550-1600 cm⁻¹).

Part 5: Workflow Diagram

Protocol_WorkflowStartStart: ETCA ApplicationDecisionSelect Application PathStart->DecisionPath_APath A: Stability Analysis(Potentiometry)Decision->Path_APath_BPath B: Material Synthesis(Hydrothermal)Decision->Path_BStep_A1Dissolve ETCA + Metal Salt(1:1 Molar Ratio)Path_A->Step_A1Step_B1Mix ETCA + Metal Nitrate(pH Adjustment ~5)Path_B->Step_B1Step_A2Titrate with NaOH(Record pH vs Vol)Step_A1->Step_A2Step_A3Calculate Log K(Hyperquad/Bjerrum)Step_A2->Step_A3Step_B2Autoclave 120°C, 48h(Crystallization)Step_B1->Step_B2Step_B3Filter & Characterize(XRD, IR, TGA)Step_B2->Step_B3

Caption: Figure 2. Experimental decision tree for characterizing and utilizing ETCA.

Part 6: References

  • PubChem. Ethane-1,1,2-tricarboxylic acid (Compound Summary). National Library of Medicine.[1][2][6] Available at: [Link]

  • Martell, A. E., & Smith, R. M. Critical Stability Constants.[1][2] (General reference for carboxylate chelation protocols).

  • Stock, N., & Biswas, S. Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites.[1][2] Chemical Reviews, 2012.[1][2] (Methodology basis for Protocol B).

Experimental procedures involving (carboxymethyl)malonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 1,1,2-Ethanetricarboxylic acid; Methanetricarboxylic acid (erroneous but common); Carboxysuccinic acid.[1] CAS: 922-84-9 | Molecular Formula: C₅H₆O₆ | MW: 162.10 g/mol

Executive Summary

(Carboxymethyl)malonic acid (CMMA) is a tricarboxylic acid building block primarily utilized in the synthesis of heterocycles, hyperbranched polymers, and Metal-Organic Frameworks (MOFs). Its unique structure—featuring a geminal dicarboxylate moiety adjacent to a third carboxyl group—imparts specific coordination geometries (chelating vs. bridging) unavailable in simple dicarboxylic acids like succinic or glutaric acid.

This guide details the synthesis , purification , and application of CMMA, focusing on overcoming its primary stability challenge: thermal decarboxylation .

Chemical Profile & Stability

CMMA functions as a "tethered" malonic acid. Researchers must recognize that the geminal dicarboxylic acid group is thermodynamically unstable at elevated temperatures, prone to losing CO₂ to form succinic acid derivatives.

Table 1: Physicochemical Properties
PropertyValueCritical Note
Appearance White crystalline solidHygroscopic; store in desiccator.
Melting Point 158–162 °C (dec.)Do not exceed 150 °C during drying; decarboxylation accelerates near MP.
pKa (Predicted) pKa₁ ≈ 3.07Stronger acid than acetic acid; requires buffered HPLC mobile phases.
Solubility Water, Ethanol, THFPoor solubility in non-polar solvents (Hexane, Toluene).
Stability Heat SensitiveDecarboxylates to methylsuccinic acid derivatives if heated >160°C.

Protocol A: Synthesis & Purification

Objective: Synthesize high-purity CMMA from diethyl malonate via alkylation and hydrolysis. Mechanism: S_N2 alkylation of enolate followed by acid-catalyzed hydrolysis.

Workflow Diagram (Synthesis)

SynthesisWorkflow Start Diethyl Malonate + NaOEt (Base) Inter1 Sodiomalonate Intermediate Start->Inter1 Deprotonation Inter2 Triethyl 1,1,2-ethanetricarboxylate Inter1->Inter2 SN2 Reaction Reactant + Ethyl Chloroacetate (Alkylation) Reactant->Inter2 Hydrolysis Acid Hydrolysis (HCl, Reflux) Inter2->Hydrolysis Ester Cleavage Product Crude CMMA Hydrolysis->Product -EtOH Purify Recrystallization (Water/Acetone) Product->Purify Isolation

Figure 1: Synthetic pathway for (Carboxymethyl)malonic acid involving enolate formation, alkylation, and controlled hydrolysis.

Step-by-Step Procedure
  • Enolate Formation:

    • In a 3-neck flask under Argon, dissolve Sodium Ethoxide (1.1 eq) in dry Ethanol.

    • Add Diethyl Malonate (1.0 eq) dropwise at 0°C. Stir for 30 min to form the sodiomalonate.

  • Alkylation:

    • Add Ethyl Chloroacetate (1.05 eq) dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (formation of triester).

    • Note: The triester intermediate (Triethyl 1,1,2-ethanetricarboxylate) is stable and can be distilled if high purity is required (BP ~160°C at 12 mmHg).

  • Hydrolysis (Critical Step):

    • Dissolve the triester in 6M HCl.

    • Reflux for 12 hours.

    • Caution: Do not use basic hydrolysis (NaOH) followed by strong acid precipitation at high temperatures, as this promotes decarboxylation. Acid hydrolysis is gentler on the carbon skeleton.

  • Isolation:

    • Evaporate water/HCl under reduced pressure (Rotovap) at <50°C .

    • The residue is a solid. Recrystallize from a minimal amount of hot water or an Acetone/Hexane mixture.

Protocol B: Coordination Polymer (MOF) Screening

Objective: Utilize CMMA as a ligand for Lanthanide (Ln) or Transition Metal MOFs. Rationale: The tricarboxylate geometry allows CMMA to act as a μ₃- or μ₄-linker, bridging metal clusters.

Experimental Logic

Unlike rigid linkers (e.g., terephthalic acid), CMMA is semi-flexible. This flexibility often leads to dense coordination polymers rather than highly porous MOFs, unless specific "spacer" ligands (like 4,4'-bipyridine) are used.

Solvothermal Synthesis Protocol
  • Stock Solutions:

    • Ligand Sol: 0.1 M CMMA in DMF/Ethanol (1:1).

    • Metal Sol: 0.1 M Metal Nitrate (e.g., Eu(NO₃)₃ or Zn(NO₃)₂) in water.

  • Mixing:

    • Combine Ligand and Metal solutions in a 2:1 molar ratio (Ligand:Metal).

    • Optional: Add 0.5 eq of 4,4'-bipyridine to extend the framework.

  • Reaction:

    • Seal in a Teflon-lined autoclave.

    • Heat at 85°C for 48 hours.

    • Warning: Do not exceed 100°C. CMMA decarboxylation in the presence of Lewis Acid metals (Zn, Co) is catalytic above 120°C.

  • Harvesting:

    • Cool slowly (5°C/hour) to promote single-crystal growth.

    • Wash crystals with Ethanol.

Workflow Diagram (MOF Screening)

MOFWorkflow cluster_warning Stability Check Prep Precursor Prep (CMMA + Metal Salt) Solvent Solvent Selection (DMF/EtOH/H2O) Prep->Solvent Temp Thermal Control (<100°C Critical) Solvent->Temp Dissolution React Solvothermal Synthesis (48-72 hrs) Temp->React Autoclave Analyze PXRD & TGA Analysis React->Analyze Crystallization

Figure 2: Screening workflow for CMMA-based coordination polymers, emphasizing thermal limits.

Protocol C: Analytical Validation (HPLC)

Objective: Quantify CMMA purity and detect decarboxylated impurities (Succinic acid derivatives).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm.

  • Detection: UV at 210 nm (Carboxyl absorption).

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer (pH 2.5). Low pH is required to suppress ionization of the tricarboxylic acid, ensuring retention.

    • B: Acetonitrile.

  • Gradient:

    • 0–5 min: 100% A (Isocratic).

    • 5–15 min: 100% A -> 80% A / 20% B.

  • Expected Retention:

    • CMMA (Polar, 3 COOH groups): Elutes early (~3–4 min).

    • Decarboxylated impurities (Less polar): Elute later.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313489, Ethane-1,1,2-tricarboxylic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1,1,2-Ethanetricarboxylic acid, triethyl ester. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Wyrzykowski, D., et al. (2010). Thermal behaviour of citric acid and isomeric aconitic acids. (Contextual reference for thermal decomposition of beta-polycarboxylic acids). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

Sources

Application Note: 1,1,2-Ethanetricarboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,1,2-Ethanetricarboxylic acid (ETCA, CAS 922-84-9) and its ester derivatives serve as critical "C4+1" synthons in modern pharmaceutical retrosynthesis. Functionally acting as a homolog of malonic acid, ETCA enables the rapid access to


-substituted succinic acid  scaffolds—a structural motif ubiquitous in anticonvulsants, neprilysin inhibitors (e.g., Sacubitril precursors), and pyrrolidinone-based nootropics. This guide outlines the mechanistic advantages of ETCA, provides a validated protocol for the synthesis of 3-substituted succinimides, and details the critical process parameters (CPPs) required for scalable decarboxylation.

Introduction: The "Carboxysuccinic" Advantage[1]

In drug discovery, the introduction of chirality and substitution at the


-position of a carbonyl chain is a frequent challenge. While standard malonic ester synthesis extends carbon chains by two units, 1,1,2-Ethanetricarboxylic acid  offers a unique advantage: it provides a pre-functionalized succinic backbone with a latent "activation" group (the geminal carboxylate) that facilitates regioselective alkylation.
Key Chemical Properties
PropertyValueRelevance to Synthesis
Molecular Formula

High oxygen content requires careful reduction protocols.
pKa Values ~3.1, 4.6, 5.8Distinct acidity allows selective esterification or buffering.
Reactivity Gem-dicarboxylic acidProne to thermal decarboxylation (

); C-H acidity at C1 allows electrophilic attack.
Solubility Water, AlcoholsPolar nature dictates extraction strategies (e.g., continuous extraction).
Strategic Retrosynthesis

ETCA is the precursor of choice when a target molecule contains a succinic acid , succinimide , or


-lactam  core with substitution at the 2-position (or 3-position relative to the heteroatom).
  • Pathway A (Alkylation/Decarboxylation): Generates

    
    -substituted succinic acids (e.g., Sacubitril fragment).
    
  • Pathway B (Cyclization): Generates 3-substituted succinimides (e.g., Ethosuximide analogs).

Mechanistic Pathways & Applications

The utility of ETCA relies on the acidity of the methine proton in its ester form (Triethyl 1,1,2-ethanetricarboxylate). This proton is significantly more acidic than simple succinate protons, allowing for mild alkylation conditions before the "activating" carboxyl group is removed via decarboxylation.

DOT Diagram: Reaction Pathways

The following diagram illustrates the transformation of ETCA into key pharmaceutical scaffolds.

ETCA_Pathways ETCA 1,1,2-Ethanetricarboxylic Acid (ETCA) Ester Triethyl Ester (Activated Synthon) ETCA->Ester Esterification (EtOH, H+) Alkylated Alkylated Intermediate (Gem-diester) Ester->Alkylated 1. NaOEt 2. R-X (Alkylation) SubSuccinic alpha-Substituted Succinic Acid Alkylated->SubSuccinic 1. Hydrolysis 2. Decarboxylation (-CO2) Succinimide 3-Substituted Succinimide (e.g., Anticonvulsants) SubSuccinic->Succinimide R'-NH2 Cyclization Pyrrolidone Pyrrolidin-2-one (e.g., Nootropics) SubSuccinic->Pyrrolidone Reduction & Cyclization

Figure 1: Divergent synthesis pathways from ETCA to bioactive heterocycles.

Experimental Protocol: Synthesis of 3-Alkylsuccinimides

This protocol describes the synthesis of a generic 3-alkylsuccinimide (a pharmacophore for anticonvulsant activity) using Triethyl 1,1,2-ethanetricarboxylate derived from ETCA.

Target: 3-Methyl-3-phenylsuccinimide (Methsuximide analog model).

Phase 1: Alkylation of the Triester

Objective: Introduce the alkyl substituent at the activated C1 position.

  • Reagents:

    • Triethyl 1,1,2-ethanetricarboxylate (1.0 eq)

    • Sodium Ethoxide (1.1 eq, 21% wt in EtOH)

    • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.1 eq)

    • Solvent: Anhydrous Ethanol.

  • Procedure:

    • Charge a flame-dried reactor with anhydrous Ethanol under

      
       atmosphere.
      
    • Add Sodium Ethoxide solution dropwise at

      
      .
      
    • Add Triethyl 1,1,2-ethanetricarboxylate slowly, maintaining temperature

      
      . Stir for 30 min to generate the enolate.
      
    • Add the Alkyl Halide dropwise.

    • Warm to reflux (

      
      ) and stir for 4–6 hours. Monitor by TLC/HPLC for consumption of starting material.
      
    • Workup: Evaporate solvent, partition residue between Water/EtOAc. Dry organic layer (

      
      ) and concentrate.
      
Phase 2: Hydrolysis and Decarboxylation

Objective: Remove the auxiliary ester group to reveal the substituted succinic acid.

  • Reagents:

    • Crude Alkylated Ester (from Phase 1)

    • Hydrochloric Acid (6N, excess)

  • Procedure:

    • Suspend the crude ester in 6N HCl (5 vol).

    • Heat to reflux (

      
      ) for 12–18 hours.
      
    • Observation: Evolution of

      
       gas indicates decarboxylation is proceeding. Ensure adequate venting.
      
    • Workup: Cool to

      
      . The substituted succinic acid often crystallizes. If oil separates, extract with Ether, dry, and concentrate.
      
    • Validation: Check

      
      -NMR.[1] The disappearance of ethyl signals and the integration of the succinic backbone confirm the product.
      
Phase 3: Cyclization to Succinimide

Objective: Form the 5-membered imide ring.

  • Reagents:

    • Substituted Succinic Acid (1.0 eq)

    • Primary Amine (e.g., Methylamine, Aniline) (1.1 eq) or Ammonium Hydroxide for unsubstituted imide.

    • Solvent: Toluene or Xylene (for Dean-Stark water removal).

  • Procedure:

    • Mix the acid and amine in Toluene.

    • Heat to reflux with a Dean-Stark trap to remove the water of reaction.

    • Continue until theoretical water volume is collected (approx. 4–6 hours).

    • Purification: Cool to room temperature. Wash with 1N HCl (to remove unreacted amine) and saturated

      
       (to remove unreacted acid).
      
    • Recrystallize the final Succinimide from EtOH/Water.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Incomplete Decarboxylation Temperature too low or time too short.Ensure reflux temperature

. Use concentrated HCl or

to accelerate the mechanism.
O-Alkylation vs C-Alkylation Solvent polarity or counter-ion effect.Use a non-polar co-solvent (e.g., Toluene) if O-alkylation is observed. Ensure strictly anhydrous conditions.
Low Yield in Cyclization Formation of polymeric amides.High dilution favors intramolecular cyclization. Use a Dean-Stark trap to drive equilibrium forward.
Emulsions during Workup Surfactant-like properties of intermediates.Use Brine wash or filter through Celite. Adjust pH to isoelectric point if amino-acids are involved.

Safety & Handling

  • Corrosivity: 1,1,2-Ethanetricarboxylic acid is a strong organic acid. Wear acid-resistant gloves and eye protection.

  • Pressure Hazard: The decarboxylation step releases stoichiometric quantities of

    
    . Do not seal the reaction vessel.  Use a reflux condenser open to an inert gas line with a bubbler.
    
  • Toxicity: While ETCA itself has low acute toxicity, alkylating agents (Phase 1) are often potent carcinogens. Handle in a fume hood.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 313489, 1,1,2-Ethanetricarboxylic acid. Retrieved from .

  • Decarboxylation Mechanisms

    • Master Organic Chemistry (2022). Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives. Retrieved from .

  • Succinimide Synthesis Applications

    • Tretyakov, B. A., et al. (2023).[2] A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.[2] Beilstein Journal of Organic Chemistry. Retrieved from .

  • Pharmaceutical Relevance (Sacubitril/Succinate derivatives)

    • Guide to Pharmacology (2023). Sacubitril Ligand Page.[3] Retrieved from .

Sources

Application Note: High-Precision Titrimetric Analysis of 1,1,2-Ethanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides comprehensive, field-proven protocols for the quantitative analysis of 1,1,2-ethanetricarboxylic acid, a polyprotic carboxylic acid, via acid-base titration. Designed for researchers, analytical scientists, and drug development professionals, this guide moves beyond mere procedural steps to explain the underlying chemical principles that govern the titration of a tricarboxylic acid. We present two robust methodologies: a high-precision potentiometric titration for accurate determination of all three dissociation constants (pKa values) and equivalence points, and a practical colorimetric indicator titration for routine analysis. The document includes detailed experimental workflows, data analysis techniques, and troubleshooting guidance to ensure reliable and reproducible results.

Introduction and Scientific Principles

1,1,2-Ethanetricarboxylic acid (also known as carboxysuccinic acid) is a tricarboxylic acid, meaning it possesses three ionizable protons.[1][2] Its quantification is crucial in various research and industrial settings, from synthesis quality control to its application in formulation development. As a polyprotic acid, its neutralization with a strong base occurs in a stepwise manner, corresponding to the sequential deprotonation of its three carboxylic acid groups.[3]

The titration of a polyprotic acid with a strong base yields a characteristic pH curve with multiple equivalence points, each signifying the complete neutralization of one acidic proton.[4][5] The number of observable equivalence points is equal to the number of acidic protons on the molecule.[4] The midpoint of the buffer region between each equivalence point corresponds to the pKa value for that specific dissociation step (pH = pKa).

This guide emphasizes potentiometric titration as the gold standard for characterizing polyprotic acids, as it allows for the empirical determination of these pKa values and precise identification of equivalence points, which may not be sharp enough for clear visual indication.[6][7]

Chemical and Physical Profile

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of 1,1,2-Ethanetricarboxylic Acid

PropertyValueSource(s)
Molecular Formula C₅H₆O₆[1][2]
Molecular Weight 162.10 g/mol [2][8]
IUPAC Name Ethane-1,1,2-tricarboxylic acid[2]
CAS Number 922-84-9[8]
Predicted pKa₁ 3.07 ± 0.23[9]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 6[2]
Storage Temperature 2-8°C[9][10]

Chemical Structure:

Caption: Structure of 1,1,2-Ethanetricarboxylic Acid.

Protocol 1: High-Precision Potentiometric Titration

This method is the most accurate for determining the concentration of 1,1,2-ethanetricarboxylic acid and for identifying its unique pKa values. It relies on monitoring the pH of the analyte solution as a function of the volume of strong base added.[6]

Causality of Method Choice

Potentiometric titration is superior for polyprotic acids because it does not depend on a subjective color change. The equivalence points are determined mathematically from the points of maximum inflection on the titration curve (the peaks of the first derivative plot or the zero-crossings of the second derivative plot). This approach provides unambiguous, quantitative endpoints even when the pH changes between successive equivalence points are small. Furthermore, this method allows for the determination of the acid dissociation constants (pKa values) from the half-equivalence points, providing a complete acid-base profile of the molecule.[7]

Materials and Reagents
Reagent/MaterialGradeNotes
1,1,2-Ethanetricarboxylic Acid≥98% PurityAccurately weigh the sample.
Sodium Hydroxide (NaOH)Reagent GradeFor preparing 0.1 M titrant.
Potassium Hydrogen Phthalate (KHP)Primary Standard GradeFor standardizing NaOH titrant.
Deionized (DI) WaterType I or IIMust be CO₂-free.
Phenolphthalein IndicatorACS GradeFor KHP standardization.
Calibrated pH meter with electrode---Resolution of ±0.01 pH units.
Class A 50 mL Burette---Accuracy of ±0.05 mL.
Magnetic stirrer and stir bar---Ensure homogeneous solution.
Volumetric flasks and pipettesClass AFor accurate solution preparation.
Experimental Workflow

Caption: Workflow for Potentiometric Titration.

Step-by-Step Methodology

1. Preparation of CO₂-free Deionized Water:

  • Boil DI water for 15-20 minutes to expel dissolved CO₂.

  • Allow it to cool in a container protected from atmospheric CO₂ (e.g., with a soda-lime trap).

2. Standardization of 0.1 M NaOH Titrant:

  • Accurately weigh ~0.4 g of dried primary standard KHP into an Erlenmeyer flask.

  • Dissolve in ~50 mL of CO₂-free DI water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the prepared ~0.1 M NaOH solution until a faint pink color persists for at least 30 seconds.[11]

  • Calculate the exact molarity of the NaOH solution. Repeat in triplicate for accuracy.

3. Analyte Preparation:

  • Accurately weigh approximately 0.15-0.20 g of 1,1,2-ethanetricarboxylic acid into a 250 mL beaker.

  • Dissolve the sample in 100 mL of CO₂-free DI water.

  • Place a magnetic stir bar in the beaker.

4. Titration Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4.01, 7.00, and 10.01).

  • Rinse the burette with the standardized NaOH solution and then fill it. Record the initial volume.

  • Immerse the pH electrode and a temperature probe into the analyte solution. Ensure the electrode tip is submerged but does not contact the stir bar.

  • Turn on the magnetic stirrer at a slow, steady speed.

  • Begin adding the NaOH titrant in 1.0 mL increments, recording the pH and total volume added after each addition.

  • As the pH begins to change more rapidly (approaching an equivalence point), reduce the increment size to 0.2 mL, then to 0.1 mL or dropwise through the steepest parts of the curve.[12]

  • Continue the titration well past the third equivalence point until the pH begins to plateau in the highly basic region.

Data Analysis and Calculations
  • Plot the Titration Curve: Graph the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

  • Determine Equivalence Points:

    • First Derivative Plot: Calculate ΔpH/ΔV for each interval and plot it against the average volume for that interval. The peaks of this plot correspond to the equivalence points (Vₑ₁, Vₑ₂, Vₑ₃).

    • Second Derivative Plot: For even greater precision, calculate the second derivative (Δ²pH/ΔV²) and plot it. The equivalence points are where the second derivative plot crosses the x-axis (changes sign).

  • Determine pKa Values:

    • Locate the volumes corresponding to the half-equivalence points (e.g., Vₑ₁/2, Vₑ₁ + (Vₑ₂ - Vₑ₁)/2, etc.).

    • The pH at these half-equivalence volumes on the original titration curve corresponds to the pKa values (pKa₁, pKa₂, pKa₃).[4]

  • Calculate Concentration: Use the volume of NaOH at the equivalence points to calculate the molarity of the acid. The stoichiometry depends on which equivalence point is used. For the third equivalence point (Vₑ₃), the reaction is: H₃A + 3NaOH → Na₃A + 3H₂O

    The calculation is: Molarity of Acid = (Molarity of NaOH × Vₑ₃) / (3 × Volume of Acid Solution)

Protocol 2: Colorimetric Indicator Titration

This method is faster but less precise than potentiometric titration. Its success is critically dependent on selecting an indicator that changes color at or very near the pH of the equivalence point.

Principle of Indicator Selection

Without prior knowledge of the exact pKa values for 1,1,2-ethanetricarboxylic acid, selecting the ideal indicator is challenging. The first equivalence point is likely in a highly acidic region, making a visual endpoint difficult. The second may also be indistinct. The third equivalence point, resulting in the formation of the fully deprotonated carboxylate salt (A³⁻), is typically the sharpest and occurs in a moderately basic pH range. Phenolphthalein (pH range 8.2-10.0) is often a suitable choice for the final endpoint of a polyprotic carboxylic acid titration, such as with citric acid.[12][13]

It is strongly recommended to perform a preliminary potentiometric titration to determine the pH at the third equivalence point before relying on this method for routine analysis.

Step-by-Step Methodology
  • Prepare Titrant and Analyte: Follow steps 1-3 from the potentiometric protocol (Section 3.4).

  • Add Indicator: Add 2-3 drops of phenolphthalein indicator to the dissolved 1,1,2-ethanetricarboxylic acid solution.

  • Perform Titration:

    • Titrate with the standardized 0.1 M NaOH solution while continuously swirling the flask.

    • The endpoint is reached when the solution turns a faint but persistent pink color that lasts for at least 30 seconds.[11]

    • Record the final volume of NaOH added (this corresponds to Vₑ₃).

  • Calculate Concentration: Use the same formula as in Section 3.5, with the endpoint volume serving as Vₑ₃.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Drifting pH readings 1. CO₂ absorption from the air.2. Faulty or dirty pH electrode.3. Slow electrode response time.1. Use CO₂-free water; blanket the analyte with an inert gas (N₂).2. Clean and recondition the electrode per manufacturer's instructions.3. Allow the reading to stabilize for 30-60 seconds after each addition.[7]
"Noisy" or unstable derivative plots 1. Inconsistent titrant addition intervals.2. Electrical noise.3. Insufficient stirring.1. Use smaller, more consistent volume increments near the endpoint.2. Ground the pH meter and stirrer properly.3. Ensure the stir bar creates a vortex without splashing.
Calculated pKa values are inaccurate 1. Incorrect pH meter calibration.2. Impure analyte.3. Temperature fluctuations.1. Recalibrate with fresh, certified buffers.2. Use a high-purity standard of the acid.3. Use a temperature-compensating probe or perform titrations at a constant temperature.
Fading endpoint in colorimetric titration CO₂ from the atmosphere is re-acidifying the slightly basic solution.The endpoint should be the first persistent pink. If it fades quickly, you may have slightly overshot the endpoint.

Conclusion

The accurate quantification of 1,1,2-ethanetricarboxylic acid can be reliably achieved through acid-base titration. For the highest degree of accuracy and for the characterization of its acidic properties (pKa values), potentiometric titration is the authoritative method . It provides a complete profile of the analyte's behavior in solution. For routine, high-throughput analysis where the endpoint pH is already known, a carefully validated colorimetric indicator titration targeting the third equivalence point can be a time-efficient alternative . The successful implementation of these protocols relies on meticulous preparation of reagents, proper equipment calibration, and a systematic approach to data acquisition and analysis.

References

  • MOLBASE. (n.d.). ethane-1,1,2-tricarboxylic acid | 922-84-9. Retrieved from [Link]

  • Khan Academy. (2021). Titrations of polyprotic acids. Retrieved from [Link]

  • PubChem. (n.d.). Triethyl ethane-1,1,2-tricarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethane-1,1,2-tricarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Titration of a Weak Polyprotic Acid. Retrieved from [Link]

  • Pilgaard, M. (n.d.). Titration of acids and bases. Retrieved from [Link]

  • ACS Community. (2023). Titration of Citric Acid. Retrieved from [Link]

  • PHYWE Systems GmbH & Co. KG. (n.d.). Titration of a polyprotic acid with a strong base with Cobra4. Retrieved from [Link]

  • Deakin University. (n.d.). Titration of citric acid in juice. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Integrated Science. (2020). Polyprotic Acid-Base Part 4: Titrations & Indicators. Retrieved from [Link]

  • The Chem Teacher. (2024). Titration Citric Acid. Retrieved from [Link]

  • Khan Academy. (n.d.). The citric acid cycle. Retrieved from [Link]

  • Pearson Education. (n.d.). Polyprotic Acid Titrations Explained. Retrieved from [Link]

  • ChemBK. (n.d.). ethane-1,1,2-tricarboxylic acid. Retrieved from [Link]

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Applikations- und Protokollhandbuch: Derivatisierung von 1,1,2-Ethantricarbonsäure für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 1,1,2-Ethantricarbonsäure, auch bekannt als Carboxymethlmalonsäure oder Carboxysuccinsäure, für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Als Senior Application Scientist stelle ich Ihnen praxiserprobte Protokolle und die wissenschaftlichen Grundlagen zur Verfügung, die für eine erfolgreiche Analyse dieser komplexen, polaren Verbindung unerlässlich sind.

Einleitung: Die Herausforderung der Analyse von Tricarbonsäuren mittels GC-MS

Die 1,1,2-Ethantricarbonsäure (C₅H₆O₆, Molmasse: 162.1 g/mol ) ist eine polyfunktionelle organische Säure, die aufgrund ihrer drei Carboxylgruppen eine hohe Polarität und einen niedrigen Dampfdruck aufweist. Diese Eigenschaften machen eine direkte Analyse mittels Gaschromatographie praktisch unmöglich, da die Substanz nicht unzersetzt verdampft und starke Wechselwirkungen mit der GC-Säule eingeht, was zu schlechter Peakform und unzuverlässigen Ergebnissen führt.[1]

Die Derivatisierung ist daher ein unerlässlicher Schritt in der Probenvorbereitung.[2] Durch die chemische Modifikation der polaren Carboxylgruppen werden diese in weniger polare, flüchtigere und thermisch stabilere funktionelle Gruppen umgewandelt.[3][4] Dieser Prozess ermöglicht nicht nur die Elution der Verbindung von der GC-Säule, sondern verbessert auch die chromatographische Auflösung und die Empfindlichkeit der massenspektrometrischen Detektion erheblich.

Dieses Handbuch konzentriert sich auf die zwei am weitesten verbreiteten und zuverlässigsten Derivatisierungsmethoden für Carbonsäuren: Silylierung und Veresterung (Alkylierung) .

Strategien zur Derivatisierung: Ein vergleichender Überblick

Die Wahl der Derivatisierungsmethode hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen analytischen Anforderungen ab. Beide hier vorgestellten Methoden haben sich für die Analyse von polaren Carbonsäuren bewährt.

KriteriumSilylierung (TMS-Derivate)Veresterung (z.B. Methylester)
Reaktivität Sehr reaktiv, derivatisiert Carboxyl-, Hydroxyl-, Amin- und Thiolgruppen.Selektiver für Carbonsäuren.
Reaktionsbedingungen Milde Bedingungen (z.B. 60-70°C), erfordert jedoch strikt wasserfreie Konditionen.Erfordert oft saure Katalysatoren (z.B. BF₃) und Erhitzen.
Stabilität der Derivate TMS-Derivate sind feuchtigkeitsempfindlich.Ester sind im Allgemeinen stabiler.
Reagenzien & Nebenprodukte Reagenzien wie BSTFA oder MSTFA sind gängig; Nebenprodukte sind flüchtig und stören die Analyse in der Regel nicht.[4]Reagenzien wie BF₃/Methanol sind effektiv, aber die sauren Katalysatoren müssen vor der Injektion entfernt werden, um die GC-Säule zu schonen.[5]
GC-MS-Verhalten Führt zu signifikanten Massenänderungen, charakteristische Fragmentionen (m/z 73, 147) erleichtern die Identifizierung.[6]Führt zu geringeren Massenänderungen, die Fragmentierungsmuster sind oft gut interpretierbar.

Eine vergleichende Studie zur Analyse von Dicarbonsäuren hat gezeigt, dass beide Techniken geeignet sind, wobei die Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) unter den anspruchsvollsten Bedingungen (geringe Probenmengen) tendenziell niedrigere Nachweisgrenzen und eine höhere Reproduzierbarkeit bietet.[7]

Detaillierte experimentelle Protokolle

Die folgenden Protokolle wurden auf Basis etablierter Methoden für strukturell ähnliche Tricarbonsäuren wie Zitronensäure entwickelt und bieten einen validierten Ausgangspunkt für die Analyse von 1,1,2-Ethantricarbonsäure.

Protokoll 1: Silylierung zur Bildung von Tris(trimethylsilyl)-Derivaten

Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken, bei der aktive Wasserstoffatome durch eine Trimethylsilyl (TMS)-Gruppe ersetzt werden.[3] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS), ist ein hochwirksames Reagenz für Carbonsäuren.[8]

Workflow der Silylierung

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse P1 Einwaage der Probe (ca. 1-2 mg) P2 Trocknung der Probe (z.B. unter N2-Strom) P1->P2 Strikt wasserfrei D1 Zugabe von Pyridin (Lösungsmittel) P2->D1 D2 Zugabe von BSTFA + 1% TMCS (Reagenz) D1->D2 D3 Reaktion im Heizblock (z.B. 70°C, 30 min) D2->D3 A1 Abkühlen auf Raumtemperatur D3->A1 A2 Injektion in das GC-MS-System A1->A2

Abbildung 1: Allgemeiner Arbeitsablauf für die Silylierung.

Benötigte Materialien:

  • 1,1,2-Ethantricarbonsäure-Standard oder getrockneter Probenextrakt

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin (wasserfrei)

  • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Kappen)

  • Heizblock oder Ofen

  • Pipetten, Spritzen

  • Stickstoff zum Trocknen

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Wiegen Sie ca. 1-2 mg des trockenen Standards oder des Probenextrakts in ein Reaktionsgefäß ein. Es ist von entscheidender Bedeutung, dass die Probe und alle verwendeten Lösungsmittel und Reagenzien wasserfrei sind, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.[9] Trocknen Sie die Probe bei Bedarf unter einem sanften Stickstoffstrom.

  • Reagenzzugabe: Geben Sie 200 µL wasserfreies Pyridin hinzu, um die Säure zu lösen. Fügen Sie anschließend 120 µL BSTFA (+ 1% TMCS) hinzu.[3]

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 70°C in einem Heizblock.[3]

  • Analyse: Lassen Sie die Probe auf Raumtemperatur abkühlen. Das Reaktionsgemisch kann nun direkt in das GC-MS-System injiziert werden. Eine Verdünnung mit einem wasserfreien Lösungsmittel wie Hexan oder Ethylacetat kann je nach Konzentration erforderlich sein.

Protokoll 2: Veresterung zur Bildung von Trimethyl- oder Triethylestern

Die Veresterung, typischerweise die Methylierung, ist eine robuste Alternative zur Silylierung. Eine gängige Methode ist die Verwendung von Bortrifluorid-Methanol (BF₃/Methanol) als Katalysator und Reagenz.[10] Diese Methode ist besonders effektiv für die Umwandlung von Carbonsäuren in ihre entsprechenden Methylester.

Reaktionsmechanismus der Veresterung

G Acid R-COOH 1,1,2-Ethantricarbonsäure Product R-COOCH₃ Methylester-Derivat Acid->Product + Reagent Reagent CH₃OH / BF₃ Methanol / Katalysator Water H₂O Wasser

Abbildung 2: Vereinfachte Darstellung der Veresterungsreaktion.

Benötigte Materialien:

  • 1,1,2-Ethantricarbonsäure-Standard oder getrockneter Probenextrakt

  • 14% Bortrifluorid-Methanol-Lösung (BF₃/Methanol)

  • Hexan (GC-Qualität)

  • Gesättigte Natriumchlorid-Lösung

  • Reaktionsgefäße mit Schraubverschluss

  • Heizblock oder Wasserbad

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Wiegen Sie ca. 50 mg des trockenen Probenmaterials in ein Reaktionsgefäß ein.

  • Reagenzzugabe: Fügen Sie 1 mL Hexan und 0,5 mL der 14%igen BF₃-Methanol-Lösung hinzu.[10]

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 50°C.[10]

  • Extraktion: Kühlen Sie die Mischung auf Raumtemperatur ab. Fügen Sie 1 mL gesättigte NaCl-Lösung hinzu, um die Reaktion zu stoppen und die Phasentrennung zu verbessern.

  • Phasentrennung: Schütteln Sie das Gefäß vorsichtig und lassen Sie die Phasen sich trennen. Die obere organische Phase (Hexan) enthält die Methylester-Derivate.

  • Analyse: Überführen Sie einen Aliquot der oberen organischen Phase in ein GC-Vial für die Analyse.

GC-MS-Analyse und erwartete Ergebnisse

Die optimierten GC-MS-Parameter sind entscheidend für eine gute Trennung und Identifizierung der Derivate.

Tabelle 2: Empfohlene GC-MS-Parameter

ParameterEinstellungBegründung
GC-Säule 30 m x 0.25 mm ID, 0.25 µm Filmdicke, 5% Phenyl-Methylpolysiloxan (z.B. DB-5ms, HP-5ms)Standard-Säule mit guter Trennleistung für eine breite Palette von Analyten.
Trägergas Helium, konstanter Fluss ca. 1.0 mL/minInertgas, das eine gute Effizienz und Kompatibilität mit dem MS-Detektor bietet.
Injektor-Temperatur 250 - 280°CGewährleistet eine schnelle und vollständige Verdampfung der Derivate.
Injektionsmodus Splitless (für Spurenanalytik) oder Split (für höhere Konzentrationen)Anpassung an die erwartete Konzentration des Analyten.
Ofentemperaturprogramm Start bei 80°C (2 min halten), dann mit 10°C/min auf 280°C, 5 min haltenErmöglicht die Trennung von Lösungsmitteln und Derivaten und stellt die Elution der Zielverbindung sicher.
MS-Transferline 280°CVerhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Ionenquellentemperatur 230°CStandardtemperatur für die Elektronenstoßionisation (EI).
Ionisationsenergie 70 eVStandardenergie für EI, erzeugt reproduzierbare und bibliotheksvergleichbare Massenspektren.
Scan-Bereich m/z 40-500Deckt die erwarteten Molekül- und Fragmentionen der Derivate ab.
Erwartete Massenspektren

Die Interpretation der Massenspektren ist der Schlüssel zur Identifizierung der Derivate.

  • Tris(trimethylsilyl)-1,1,2-Ethantricarboxylat (3x TMS-Derivat): Das Molekulargewicht beträgt 378.2 g/mol . Im EI-Massenspektrum sind charakteristische Ionen von TMS-Gruppen bei m/z 73 ([Si(CH₃)₃]⁺) und m/z 147 ([(CH₃)₂Si=O-Si(CH₃)₃]⁺) zu erwarten.[6] Ein weiteres wichtiges Fragment ist das [M-15]⁺-Ion bei m/z 363 , das durch den Verlust einer Methylgruppe entsteht.[6] Für das Tetra-TMS-Derivat der strukturverwandten Zitronensäure werden intensive Signale bei m/z 147, 273 und 347 beobachtet, die auf komplexe Umlagerungen und Fragmentierungen hinweisen.[11]

  • Triethyl-1,1,2-Ethantricarboxylat (Triethylester): Das Molekulargewicht beträgt 246.26 g/mol .[5][12] Das Massenspektrum dieses Derivats ist in der NIST-Datenbank verfügbar.[5] Charakteristische Fragmentionen entstehen durch den Verlust von Ethoxy-Gruppen (-OC₂H₅, 45 Da), Ethylgruppen (-C₂H₅, 29 Da) und durch McLafferty-Umlagerungen. Zu den prominenten Ionen im Spektrum gehören m/z 201 ([M-OC₂H₅]⁺), m/z 173 , m/z 127 und m/z 29 .[5]

Fazit und bewährte Praktiken

Die Derivatisierung von 1,1,2-Ethantricarbonsäure ist ein entscheidender Schritt für eine erfolgreiche GC-MS-Analyse.

  • Silylierung mit BSTFA ist eine schnelle und hochempfindliche Methode, die sich besonders für saubere Probenmatrices und niedrige Konzentrationen eignet. Die strikte Einhaltung wasserfreier Bedingungen ist für die Reproduzierbarkeit unerlässlich.

  • Veresterung mit BF₃/Methanol ist eine robuste und kostengünstige Methode, die stabilere Derivate erzeugt. Sie ist eine ausgezeichnete Wahl, wenn die Feuchtigkeitsempfindlichkeit der TMS-Derivate ein Problem darstellt.

Für eine zuverlässige Quantifizierung wird die Verwendung eines internen Standards empfohlen, der den chemischen Eigenschaften des Analyten ähnelt, aber chromatographisch getrennt wird (z.B. eine isotopenmarkierte Version der Säure oder eine strukturell ähnliche Carbonsäure, die nicht in der Probe erwartet wird).

Durch die sorgfältige Anwendung der hier beschriebenen Protokolle und das Verständnis der zugrunde liegenden chemischen Prinzipien können Forscher und Wissenschaftler zuverlässige und reproduzierbare Ergebnisse bei der GC-MS-Analyse von 1,1,2-Ethantricarbonsäure und anderen polaren Metaboliten erzielen.

Referenzen

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2019). Lietuvos mokslų akademija. Verfügbar unter: [Link]

  • Haas, T. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Verfügbar unter: [Link]

  • Reddit-Diskussion. (2021). Trouble developing a method using BF3 to convert fatty acids to esters. r/chemistry. Verfügbar unter: [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Verfügbar unter: [Link]

  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. GL Sciences. Verfügbar unter: [Link]

  • Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation for sensitive quantification by liquid chromatography-tandem mass spectrometry. (2023). Journal of Chromatography A.

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Verfügbar unter: [Link]

  • Stróżyńska, M. (2019). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS.

  • Triethyl ethane-1,1,2-tricarboxylate. (2026). PubChem. Verfügbar unter: [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 46-60.

  • Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. ResearchGate.

  • Derivatisierung für die Gaschromatographie. Phenomenex. Verfügbar unter: [Link]

  • Protocol for extraction and derivitization of fatty acid for GC analyis? ResearchGate.

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS/MS. (2017). Journal of the American Society for Mass Spectrometry. Verfügbar unter: [Link]

  • Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. ResearchGate.

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. (2009). Journal of Chromatography A. Verfügbar unter: [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2018). MDPI.

  • Triethyl 1,1,2-ethanetricarboxylate. CAS Common Chemistry.

  • Mass spectrometric analysis of tricarboxylic acid cycle metabolites. (2013). Theses.

  • Acids: Derivatization for GC Analysis. (2003). Encyclopedia of Chromatography.

  • 1,1,2-Trimethyl ethane-1,1,2-tricarboxylate. PubChem.

  • Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate.

  • ETHANE-1,1,2-TRICARBOXYLIC ACID. (2023). GSRS. Verfügbar unter: [Link]

  • Gaschromatographie Versuch mittels GC-MS. Universität Ulm.

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2018). YouTube.

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (2005). Freie Universität Berlin.

  • esterification of fatty acids. Chromatography Forum.

  • Was nicht auf die GC-Säule gelangen darf. Universität Stuttgart.

  • Full MS spectrum of the TMS derivative citric acid. ResearchGate.

  • Tris(trimethylsilyl)silane 97. Sigma-Aldrich.

  • Triethyl ethane-1,1,2-tricarboxylate. SIELC Technologies.

  • Chromatographie IV. (2022).

  • 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester. NIST WebBook.

Sources

1,1,2-Ethanetricarboxylic acid in the preparation of metal-organic frameworks

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers investigating 1,1,2-Ethanetricarboxylic acid (H₃etc) as a linker in Metal-Organic Framework (MOF) synthesis. It synthesizes established coordination chemistry principles with specific protocols for Lanthanide and Alkaline Earth metal complexation.[1]

Executive Summary

The ligand 1,1,2-ethanetricarboxylic acid (H₃etc) (CAS: 99-14-9 / 922-84-9) represents a distinct class of flexible, aliphatic linkers used to construct Metal-Organic Frameworks (MOFs). Unlike rigid aromatic linkers (e.g., terephthalic acid) that dictate fixed pore geometries, H₃etc features an


-hybridized carbon backbone. This aliphatic nature introduces conformational flexibility , allowing the ligand to rotate and adapt to various metal coordination geometries (typically 7–9 for Lanthanides, 6–8 for Ca/Mn).

Key Applications:

  • Lanthanide Luminescence: Sensitization of Eu³⁺/Tb³⁺ for chemical sensing.[1]

  • Bio-compatible Frameworks: Utilization of Ca²⁺/Mg²⁺ for drug delivery vehicles due to the non-toxic nature of the aliphatic linker.[1]

  • Proton Conductivity: Free carboxylic acid groups (in partially deprotonated states) serving as proton hoppers.[1]

Ligand Chemistry & Coordination

Physicochemical Profile

The unique asymmetry of 1,1,2-ethanetricarboxylic acid arises from its geminal dicarboxylate group (on C1) and the vicinal carboxylate (on C2).

PropertyValueNotes
Formula

Aliphatic Tricarboxylic Acid
MW 162.10 g/mol High oxygen-to-carbon ratio
pKa Values (Est)

,

,

Stepwise deprotonation controls dimensionality
Solubility High in

, MeOH; Low in Acetone
Hydrophilic character requires polar solvents
Coordination

modes
High connectivity potential
Coordination Modes

The flexibility of the C-C bond allows the ligand to adopt anti or gauche conformations, facilitating diverse binding modes.[1]

G cluster_modes Coordination Modes H3etc H3etc Ligand (Flexible) Chelating Chelating (κ²) (Geminal COOHs) H3etc->Chelating Low pH / Steric Bulk Bridging Bridging (μ₂ - μ₄) (Network Formation) H3etc->Bridging High pH / Lanthanides FreeAcid Pendant COOH (H-bonding / Proton Cond.) H3etc->FreeAcid Defect Engineering

Figure 1: Coordination versatility of the H3etc ligand. The geminal carboxylates often chelate a single metal ion, while the vicinal group bridges to adjacent centers.

Experimental Protocols

Protocol A: Hydrothermal Synthesis of Lanthanide-Hetc MOFs

Target: High-crystallinity frameworks (e.g.,


) for luminescence or structural analysis.
Mechanism:  High temperature/pressure increases the solubility of the Ln-carboxylate species, promoting thermodynamic product formation over kinetic precipitates.[1]

Reagents:

  • 
     (Ln = La, Eu, Tb)
    
  • 1,1,2-Ethanetricarboxylic acid (

    
    )
    
  • NaOH (1M solution)

  • Deionized Water

Step-by-Step Methodology:

  • Stoichiometric Mixing: Dissolve 1.0 mmol of

    
     in 10 mL of deionized water.
    
  • pH Adjustment (Critical): Slowly add 1M NaOH to adjust pH to 5.0–5.5 .

    • Why: This targets the doubly deprotonated species (

      
      ), often required to balance the 
      
      
      
      charge while retaining one proton for hydrogen bonding, or fully deprotonating to
      
      
      depending on the metal ratio.
  • Metal Addition: Add 1.0 mmol of

    
     to the solution with vigorous stirring. A transient precipitate may form; stir until homogenous or stable suspension.[1]
    
  • Encapsulation: Transfer the mixture into a 23 mL Teflon-lined stainless steel autoclave. Fill factor should be ~50-60%.[1]

  • Thermal Treatment: Heat at 160°C for 72 hours.

    • Ramp Rate: 2°C/min heating; 0.5°C/min cooling (slow cooling is essential for single crystals).[1]

  • Harvesting: Filter the resulting colorless block crystals, wash with water (

    
     mL) and ethanol (
    
    
    
    mL).
Protocol B: Room Temperature Diffusion for Calcium/Manganese MOFs

Target: Bio-compatible or kinetically trapped phases.[1] Mechanism: Slow diffusion of metal ions into a ligand buffer layer prevents rapid precipitation of amorphous powders.[1]

Reagents:

  • 
     or 
    
    
    
    [1]
  • Triethylamine (TEA)

  • Ethanol/Water mixture (1:1 v/v)

Step-by-Step Methodology:

  • Bottom Layer (Ligand): Dissolve 0.5 mmol

    
     in 4 mL water. Add TEA to reach pH 6.5. Mix with 1 mL glycerol (density agent) to increase viscosity. Place in a narrow test tube.
    
  • Buffer Layer: Gently layer 2 mL of 1:1 Ethanol/Water mixture over the bottom layer.

  • Top Layer (Metal): Dissolve 0.5 mmol metal salt in 4 mL Ethanol. Gently layer this on top.

  • Crystallization: Seal the tube with Parafilm (poke 1 small hole).[1] Leave undisturbed at 25°C for 2–4 weeks. Crystals will grow at the interface.[1]

Workflow Visualization

Synthesis Start Start: H3etc Ligand Solvent Solvent Selection (H2O for Ln / EtOH:H2O for Ca) Start->Solvent pH_Check pH Adjustment (Target 5.0 - 6.0) Solvent->pH_Check Method_Split Select Method pH_Check->Method_Split Hydrothermal Hydrothermal (160°C, 72h) Autoclave Method_Split->Hydrothermal Lanthanides Diffusion Slow Diffusion (RT, 2-4 Weeks) Layering Method_Split->Diffusion Ca / Mn / Mg Wash Washing (H2O -> EtOH) Hydrothermal->Wash Diffusion->Wash Activation Activation (Solvent Exchange + Vacuum) Wash->Activation

Figure 2: Decision matrix for synthesis route selection based on metal center and desired crystallinity.

Characterization & Validation

To ensure scientific integrity, the following validation steps are required for every batch.

Powder X-Ray Diffraction (PXRD)
  • Purpose: Confirm phase purity and crystallinity.

  • Expectation: Low-angle peaks (

    
    ) are indicative of large unit cells common in MOFs.[1] Compare experimental patterns with simulated patterns from single-crystal data if available.
    
  • Troubleshooting: Broad humps indicate amorphous material (failed synthesis); sharp peaks indicate high crystallinity.[1]

Thermogravimetric Analysis (TGA)
  • Zone 1 (25–150°C): Weight loss of 5–15% corresponds to the removal of lattice water molecules (common in hydrophilic aliphatic MOFs).[1]

  • Zone 2 (150–300°C): Plateau (stability window).[1]

  • Zone 3 (>300°C): Sharp weight loss indicates decomposition of the aliphatic

    
     backbone.[1]
    
FTIR Spectroscopy[1]
  • Key Markers:

    • 1680–1720 cm⁻¹: Disappearance indicates full deprotonation of COOH groups.[1]

    • 1540–1560 cm⁻¹: Asymmetric stretching of coordinated carboxylate (

      
      ).[1]
      
    • 1380–1420 cm⁻¹: Symmetric stretching of coordinated carboxylate.[1]

    • Separation (

      
      ):  The difference between asymmetric and symmetric stretches (
      
      
      
      ) indicates coordination mode (Chelating
      
      
      cm⁻¹, Bridging
      
      
      cm⁻¹).

References

  • NIST Chemistry WebBook. 1,1,2-Ethanetricarboxylic acid, triethyl ester (and parent acid data).[1] National Institute of Standards and Technology.[1] Link

  • RSC Sustainability. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications.[1] Royal Society of Chemistry, 2025.[1][2] Link

  • Materials Project. Calcium Crystal Structure and Coordination Geometry. Materials Project Database.[1] Link

  • PubChem. Propane-1,1,2-tricarboxylic acid (Synonym for 1,1,2-Ethanetricarboxylic acid). National Library of Medicine.[1] Link

  • Green Chemistry. Efficient electrochemical synthesis of a manganese-based metal–organic framework.[1] Royal Society of Chemistry.[1] Link

Sources

Application Notes and Protocols for NMR Spectroscopy of 1,1,2-Ethanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unveiling the Structure of 1,1,2-Ethanetricarboxylic Acid through NMR Spectroscopy

1,1,2-Ethanetricarboxylic acid (ETC), also known as carboxysuccinic acid, is a tricarboxylic acid with the chemical formula C₅H₆O₆. Its structure presents a unique arrangement of carboxylic acid moieties, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous characterization. This document provides a comprehensive guide to the NMR analysis of ETC, detailing protocols for sample preparation, spectral acquisition, and in-depth interpretation of ¹H and ¹³C NMR spectra. Furthermore, it explores the application of advanced 2D NMR techniques for complete structural elucidation and discusses potential impurities arising from a common synthetic route.

While experimentally obtained spectra are the gold standard, this guide will utilize high-quality predicted NMR data to illustrate the principles of spectral interpretation. This approach provides a robust framework for researchers to understand and anticipate the NMR characteristics of this molecule.

Molecular Structure and Predicted NMR Spectral Data

The structure of 1,1,2-ethanetricarboxylic acid is characterized by a central ethane backbone with three carboxylic acid groups. The numbering of the carbon and hydrogen atoms is crucial for spectral assignment.

Structure of 1,1,2-Ethanetricarboxylic Acid:

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 1,1,2-ethanetricarboxylic acid is expected to be relatively simple, exhibiting two distinct non-exchangeable proton signals.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Integration
H-1~3.8Triplet (t)~7.01H
H-2~2.9Doublet (d)~7.02H
-COOH>10Broad Singlet (br s)-3H

Note: The chemical shift of the carboxylic acid protons is highly dependent on the solvent, concentration, and temperature, and they readily exchange with deuterium in solvents like D₂O, leading to the disappearance of their signal.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the three unique carbonyl carbons and the two aliphatic carbons.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~50
C-2~35
C-3~175
C=O (on C-1)~172

Experimental Protocols

Part 1: Sample Preparation

The choice of solvent is critical for the successful NMR analysis of carboxylic acids. Deuterated solvents that can effectively dissolve the analyte and do not have interfering signals in the regions of interest are preferred.

Recommended Solvents:

  • Deuterium Oxide (D₂O): Excellent for observing the carbon backbone and non-exchangeable protons. The acidic protons will exchange with deuterium, causing their signals to disappear. This can be advantageous for simplifying the spectrum.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A versatile solvent that will dissolve ETC and allows for the observation of the carboxylic acid protons, which typically appear as a broad signal at a high chemical shift.

Protocol for Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of 1,1,2-ethanetricarboxylic acid directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O or DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution should be obtained.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆ can be added.

Part 2: 1D NMR Acquisition (¹H and ¹³C)

The following are general acquisition parameters that can be used as a starting point and should be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Programzg30 or zgprA standard 30-degree pulse is often sufficient. A presaturation sequence (zgpr) can be used to suppress the residual water signal in D₂O.
Spectral Width12-16 ppmTo ensure all signals, including the broad carboxylic acid protons, are captured.
Acquisition Time2-4 secondsTo achieve good resolution.
Relaxation Delay1-5 secondsTo allow for full relaxation of the protons, ensuring accurate integration.
Number of Scans8-16To obtain a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Spectrometer Frequency≥ 100 MHzCorresponding to the proton frequency.
Pulse Programzgpg30A standard proton-decoupled experiment with a 30-degree pulse.
Spectral Width200-220 ppmTo cover the full range of expected carbon chemical shifts.
Acquisition Time1-2 secondsAdequate for good resolution.
Relaxation Delay2-5 secondsCarboxylic acid carbons can have long relaxation times.
Number of Scans128-1024A higher number of scans is typically required for ¹³C NMR due to its lower natural abundance and sensitivity.

Workflow for 1D NMR Analysis

Caption: Workflow for 2D NMR analysis of 1,1,2-ethanetricarboxylic acid.

Spectral Interpretation: A Step-by-Step Guide

¹H NMR Spectrum:

  • Carboxylic Acid Protons: In DMSO-d₆, a very broad signal is expected far downfield (typically >10 ppm). This broadness is due to hydrogen bonding and chemical exchange. In D₂O, this signal will be absent due to deuterium exchange.

  • Methine Proton (H-1): The proton on C-1 is adjacent to the CH₂ group (H-2). According to the n+1 rule, its signal will be split into a triplet (2+1=3) by the two equivalent H-2 protons. Its chemical shift is expected to be further downfield than H-2 due to the deshielding effect of the two adjacent carbonyl groups.

  • Methylene Protons (H-2): The two protons on C-2 are chemically equivalent and are adjacent to the CH group (H-1). Their signal will be split into a doublet (1+1=2) by the single H-1 proton.

¹³C NMR Spectrum:

  • Carbonyl Carbons: The three carbonyl carbons are expected to resonate in the downfield region of the spectrum (typically 170-180 ppm). The two carbonyls attached to C-1 might have slightly different chemical shifts due to their chemical environment.

  • Aliphatic Carbons: The methine carbon (C-1) will appear at a higher chemical shift than the methylene carbon (C-2) due to the direct attachment of two electron-withdrawing carboxyl groups.

Synthesis and Potential Impurities

A common laboratory synthesis of 1,1,2-ethanetricarboxylic acid involves the malonic ester synthesis. This typically proceeds by the reaction of diethyl malonate with ethyl chloroacetate, followed by hydrolysis and decarboxylation of the resulting triester.

Potential Impurities and their NMR Signatures:

  • Unreacted Diethyl Malonate: This would show a triplet at ~1.3 ppm (CH₃), a quartet at ~4.2 ppm (CH₂), and a singlet at ~3.4 ppm (malonic CH₂).

  • Unreacted Ethyl Chloroacetate: This would show a triplet at ~1.3 ppm (CH₃), a quartet at ~4.2 ppm (ester CH₂), and a singlet at ~4.1 ppm (Cl-CH₂).

  • Ethanol: If the hydrolysis step is not complete, or if it is used as a solvent, it will show a triplet at ~1.2 ppm and a quartet at ~3.6 ppm.

  • Succinic Acid: A potential side-product from the hydrolysis of any unreacted diethyl malonate followed by decarboxylation. It would show a singlet at ~2.5 ppm in the ¹H NMR spectrum.

Careful analysis of the NMR spectra, particularly the upfield region, can help in identifying and quantifying these potential impurities.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural characterization of 1,1,2-ethanetricarboxylic acid. By following the detailed protocols outlined in this application note, researchers can confidently acquire and interpret high-quality ¹H and ¹³C NMR spectra. The use of 2D NMR techniques further solidifies the structural assignment. Understanding the predicted spectral features and potential impurities from its synthesis will aid in the accurate and efficient analysis of this important tricarboxylic acid in various research and development settings.

References

  • PubChem Compound Summary for CID 313489, Ethane-1,1,2-tricarboxylic acid. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemAxon NMR Predictor. ChemAxon. [Link]

  • Malonic Ester Synthesis. Master Organic Chemistry. [Link]

High-Precision Infrared Spectroscopy of Tricarballylic Acid (Carboxysuccinic Acid)

[1][2]

Introduction & Chemical Context

Tricarballylic acid (IUPAC: Propane-1,2,3-tricarboxylic acid), historically referred to as Carboxysuccinic acid , is a tricarboxylic acid analogue of citric acid.[1][2] Structurally, it lacks the tertiary hydroxyl (-OH) group found in citric acid.[1][2] This absence makes it a critical competitive inhibitor of the enzyme aconitase , disrupting the Krebs cycle by preventing the dehydration step required to convert citrate to isocitrate.

In materials science, tricarballylic acid serves as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs) , where its three carboxyl groups coordinate with metal centers (e.g., Zn, Cu, Fe) to form porous structures.[1][2]

Why IR Spectroscopy?

Infrared spectroscopy is the primary method for:

  • Differentiation: Distinguishing tricarballylic acid from citric acid (detection of the "missing" alcohol group).

  • State Analysis: Monitoring the protonation state (COOH vs. COO⁻) in aqueous formulations, which dictates its binding affinity to aconitase or metal ions.[1][2]

  • MOF Verification: Confirming successful coordination of carboxylate ligands to metal centers.

Experimental Configuration

Instrumentation
  • Technique: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets to avoid moisture interference in the O-H stretching region.[1][2]

  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability with acidic samples).[1][2]

  • Resolution: 4 cm⁻¹.[1][3]

  • Scans: 64 scans (minimum) to resolve broad hydrogen-bonding bands.

Sample Preparation[4]
  • Solid State: Use neat powder. Ensure the sample is ground to a fine consistency to maximize contact with the ATR crystal.

  • Aqueous Solution: Prepare 0.1 M solutions in D₂O (Deuterium Oxide) if analyzing the C=O stretch region (1600-1700 cm⁻¹) to avoid H₂O bending interference (~1640 cm⁻¹).[1][2]

Spectral Analysis & Interpretation

The spectrum of tricarballylic acid is dominated by the vibrational modes of its three carboxylic acid groups.

Table 1: Key Vibrational Assignments[1]
Frequency (cm⁻¹)Functional GroupMode of VibrationDiagnostic Note
2500–3300 O-H (Acid)Stretching (Broad)Broad "envelope" caused by strong intermolecular hydrogen bonding (dimers).[1][2]
2900–2990 C-H (Alkane)StretchingSharp peaks superimposed on the broad O-H shoulder.[1][2] Corresponds to the CH and CH₂ backbone.
1690–1720 C=O (Carboxyl)StretchingThe "King" Peak. Very strong intensity.[1][2] Indicates protonated carboxylic acid (-COOH).[1][2]
1400–1440 C-O-HBendingIn-plane bending of the hydroxyl group.[1]
1200–1300 C-OStretchingCoupled with O-H bending.
~920 O-H...OBending (Out-of-plane)Characteristic of carboxylic acid dimers.[1][2]
Critical Differentiation: Tricarballylic vs. Citric Acid

A common quality control challenge is distinguishing tricarballylic acid from citric acid.[1]

  • Citric Acid: Contains a tertiary alcohol (-OH).[1][2] This often manifests as a distinct, sharper O-H stretch component or specific C-O stretching bands associated with tertiary alcohols (~1150 cm⁻¹) that are modified or absent in tricarballylic acid.[1][2]

  • Tricarballylic Acid: The fingerprint region is simpler due to the higher symmetry and lack of the quaternary carbon substituent.

Advanced Protocol: pH-Dependent Deprotonation Study

Tricarballylic acid has three distinct pKa values (pK₁=3.49, pK₂=4.58, pK₃=5.83 ).[1][2][4][5] IR spectroscopy can track the stepwise deprotonation, which is essential for determining the active species in drug formulations.

The Mechanism

As pH increases, the protonated carbonyl peak (C=O , ~1710 cm⁻¹) disappears and is replaced by two carboxylate bands:[1][2]

  • Asymmetric Stretch (COO⁻): ~1560–1600 cm⁻¹[1][2]

  • Symmetric Stretch (COO⁻): ~1400 cm⁻¹[1][2]

Step-by-Step Protocol
  • Baseline: Collect spectrum of 0.1 M Tricarballylic acid at pH 2.0 (Fully protonated).

    • Target: Strong peak at 1710 cm⁻¹.[1]

  • Titration: Aliquot NaOH to reach pH 4.0 (approaching pK₂).

    • Observation: Appearance of doublet peaks at 1580/1400 cm⁻¹; reduction of 1710 cm⁻¹.

  • Saturation: Adjust to pH 7.5 (Fully deprotonated).

    • Target: Complete disappearance of 1710 cm⁻¹. Dominant doublet at 1580/1400 cm⁻¹.[1]

Visualization: Deprotonation Logic

DeprotonationLogicAcidProtonated Form(pH < 3.5)TransitionMixed Species(pH 3.5 - 6.0)Acid->Transition+ NaOH (Titration)PeakAcidSignal: C=O Stretch~1710 cm⁻¹Acid->PeakAcidBaseDeprotonated Form(pH > 6.0)Transition->BaseComplete IonizationTransition->PeakAcidPeakBaseSignal: COO⁻ StretchAsym: ~1580 cm⁻¹Sym: ~1400 cm⁻¹Transition->PeakBaseBase->PeakBase

Figure 1: Spectral evolution of Tricarballylic acid during pH titration. The shift from Carbonyl (C=O) to Carboxylate (COO⁻) is the definitive marker of ionization.[1][2]

Advanced Protocol: Metal-Organic Framework (MOF) Validation

When tricarballylic acid binds to metals (e.g., in MOF synthesis), the carboxylic acid groups lose their protons and coordinate with the metal.[1][2]

Validation Criteria

To confirm successful MOF synthesis (e.g., reaction with Zn²⁺ or Cu²⁺):

  • Disappearance of COOH: The band at ~1700 cm⁻¹ must vanish. If it remains, unreacted linker is present.[1][2]

  • Shifted Carboxylate Bands: The separation (Δν) between the asymmetric (~1550-1600 cm⁻¹) and symmetric (~1350-1450 cm⁻¹) carboxylate stretches indicates the coordination mode (monodentate vs. bidentate bridging).[1][2]

    • Δν > 200 cm⁻¹: Monodentate coordination.[2]

    • Δν < 150 cm⁻¹: Bidentate chelating or bridging (common in stable MOFs).[1][2]

Workflow Diagram

MOF_WorkflowStartStart: MOF Synthesis ProductPrepSample Prep: Solvent Exchange & Drying(Remove free linker)Start->PrepAcquireAcquire ATR-IR SpectrumPrep->AcquireCheck1Check 1700 cm⁻¹ RegionAcquire->Check1Fail1Peak Present:Free Acid / Incomplete ReactionCheck1->Fail1Strong SignalPass1Peak Absent:Full DeprotonationCheck1->Pass1No SignalAnalyzeCalculate Δν (Asym - Sym)Pass1->AnalyzeResultDetermine Coordination Mode(Bridging vs. Monodentate)Analyze->Result

Figure 2: Quality Control Workflow for Tricarballylic Acid-based MOFs.

References

  • National Institute of Standards and Technology (NIST). Tricarballylic acid Infrared Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14925: Propane-1,2,3-tricarboxylic acid.[1][2] PubChem.[1] [Link][1][2]

  • Royal Society of Chemistry (RSC). A series of MOFs based on a tricarboxylic acid and various N-donor ligands. CrystEngComm, 2013.[1][2] [Link]

Application Notes & Protocols: A Comprehensive Guide to the Safe Handling and Storage of 1,1,2-Ethanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal procedures for 1,1,2-Ethanetricarboxylic acid (CAS No. 922-84-9). Adherence to these protocols is critical for ensuring laboratory safety, maintaining chemical integrity, and promoting reproducible experimental outcomes. The guide synthesizes technical data with practical, field-proven insights to establish a self-validating system of laboratory best practices.

Section 1: Compound Identification and Hazard Profile

1,1,2-Ethanetricarboxylic acid is a tricarboxylic acid compound.[1] While stable under recommended conditions, it is classified as a hazardous substance that requires careful management in a laboratory setting.[2] It is known to be an irritant, particularly to the skin and respiratory system, and poses a risk of serious eye damage.[1][3] Understanding its properties is the foundational step in establishing a safe handling workflow.

Physicochemical and Hazard Data Summary

The following table summarizes the key quantitative data for 1,1,2-Ethanetricarboxylic acid.

PropertyValueSource(s)
Molecular Formula C₅H₆O₆[1][3][4][5]
Molar Mass 162.10 g/mol [1][3][4][5][6]
Appearance Off-white to white powder/solid[7]
Melting Point ~178 °C (with decomposition)[6]
Boiling Point ~278.5 °C (Predicted)[6][8]
Density ~1.70 g/cm³ (Predicted)[6][8]
GHS Hazard Statements H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1]
GHS Signal Word Danger[1][6]
Recommended Storage Temp. 2°C to 8°C[2][3][6]

Section 2: Risk Assessment and Procedural Workflow

A systematic approach to handling 1,1,2-Ethanetricarboxylic acid begins upon its receipt. The primary objective is to minimize exposure and prevent accidental release. The logical workflow below dictates the decision-making process from receipt to disposal, forming the core of a robust safety protocol.

Handling and Storage Decision Workflow

G cluster_receipt Phase 1: Receipt & Initial Check cluster_handling Phase 2: Handling & Use cluster_storage Phase 3: Storage cluster_disposal Phase 4: Disposal start Receive Chemical Shipment check_integrity Inspect Container Integrity (Seals, Cracks, Damage) start->check_integrity ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) check_integrity->ppe Container OK waste Dispose as Hazardous Waste (Follow Institutional Guidelines) check_integrity->waste Container Damaged engineering Verify Engineering Controls (Fume Hood, Ventilation) ppe->engineering weighing Weigh Solid in Ventilated Area engineering->weighing dissolution Prepare Solution in Fume Hood weighing->dissolution For Immediate Use storage_conditions Store in Designated Cabinet (2-8°C, Dry, Tightly Sealed) weighing->storage_conditions For Storage dissolution->waste After Experiment segregation Segregate from Incompatibles (Bases, Oxidizers) storage_conditions->segregation segregation->ppe Retrieve for Use

Sources

Troubleshooting & Optimization

Technical Support Center: 1,1,2-Ethanetricarboxylic Acid (ETCA) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist Subject: Isolation, Purification, and Troubleshooting of Crude 1,1,2-Ethanetricarboxylic Acid (CAS: 922-84-9)

System Overview & Chemical Behavior

User Note: You are likely working with a crude mixture resulting from the hydrolysis of triethyl ethane-1,1,2-tricarboxylate (prepared via Michael addition of diethyl malonate and ethyl chloroacetate).

The purification of 1,1,2-Ethanetricarboxylic acid (ETCA) is chemically treacherous due to two conflicting properties:

  • Extreme Water Solubility: As a small molecule with three carboxyl groups, it is highly hydrophilic, making aqueous extraction difficult.

  • Thermal Instability: It is a geminal dicarboxylic acid (a substituted malonic acid). Heating above its melting point or prolonged reflux induces decarboxylation, converting your product into Succinic Acid (Ethane-1,2-dicarboxylic acid).

Quick Reference Data
PropertyValueCritical Note
CAS 922-84-9Distinct from Succinic Acid (110-15-6)
Melting Point ~158–160 °C (decomp)If MP > 180 °C, you have Succinic Acid (product degraded).
pKa ~3.0 (est)Stronger acid than acetic; requires low pH to suppress ionization.
Solubility Water (High), Ethanol (High), EtOAc (Mod)Insoluble in non-polar solvents (Hexane, Benzene).

Core Purification Workflows

Protocol A: Isolation from Hydrolysis Salts (The "Salting Out" Problem)

Context: After basic hydrolysis (NaOH/KOH) and acidification (HCl), your crude solid contains ETCA mixed with inorganic salts (NaCl/KCl).

The Logic: ETCA is soluble in polar organic solvents (Acetone, Ether), while inorganic salts are not.

Step-by-Step:

  • Evaporation: Evaporate the aqueous hydrolysis mixture to absolute dryness under reduced pressure at < 50 °C . Do not exceed this temperature to prevent decarboxylation.

  • Extraction: Triturate the dry residue with anhydrous Acetone or Diethyl Ether .

    • Why? NaCl is insoluble in these solvents; ETCA dissolves.

  • Filtration: Filter off the white inorganic salt residue.

  • Concentration: Evaporate the organic filtrate to obtain the crude ETCA solid.

Protocol B: Recrystallization (The "Polishing" Step)

Context: Removing trace succinic acid or unreacted starting materials.

The Logic: Use a solvent where ETCA is soluble hot but insoluble cold. Ethyl Acetate is the gold standard here because it avoids the high boiling point of water (risk of decomposition).

Step-by-Step:

  • Dissolution: Place crude ETCA in a flask. Add minimum boiling Ethyl Acetate (approx. 70-75 °C).

  • Clarification: If the solution is colored, add activated charcoal, stir for 5 mins, and filter hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

    • Troubleshoot: If no crystals form, add Benzene or n-Hexane dropwise until turbidity appears (Cloud Point), then cool to 4 °C.

  • Collection: Filter crystals and wash with cold 1:1 Ethyl Acetate/Hexane.

  • Drying: Vacuum dry at room temperature over

    
     or Silica. Do not oven dry. 
    

Visualizing the Logic (Workflow Diagrams)

Figure 1: Purification Decision Tree

This flow describes the separation of ETCA from its primary impurities: Inorganic salts (from hydrolysis) and Succinic acid (from thermal degradation).

ETCA_Purification Start Crude Hydrolysis Mixture (Aq. Solution) Evap Evaporate to Dryness (< 50°C) Start->Evap SolidRes Solid Residue (ETCA + NaCl) Evap->SolidRes Extract Extract with Dry Acetone SolidRes->Extract Differential Solubility Filter Filter Suspension Extract->Filter Filtrate Filtrate (ETCA) Filter->Filtrate Salts Solid (NaCl/KCl) DISCARD Filter->Salts Recryst Recrystallize (Ethyl Acetate) Filtrate->Recryst Final Pure ETCA Crystals (MP 158-160°C) Recryst->Final

Caption: Workflow for isolating ETCA from hydrolysis salts and purifying via solubility difference.

Troubleshooting Center (FAQs)

Ticket #101: "My product is an oil and won't crystallize."

Diagnosis: This is usually caused by trace water or alcohol impurities preventing the crystal lattice from forming (the "solvation" effect). Solution:

  • Azeotropic Drying: Dissolve the oil in dry benzene or toluene and rotary evaporate. This pulls out trace water as an azeotrope.

  • Seed Crystals: If you have a previous batch, add a single crystal to the oil.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the liquid-air interface to induce nucleation.

Ticket #102: "The Melting Point is 185°C."

Diagnosis: Critical Failure. You have decarboxylated your product. Mechanism:



You have synthesized Succinic Acid.
Root Cause: 
  • Hydrolysis temperature was too high (refluxing > 100 °C for too long).

  • Acidification was performed while the solution was still boiling. Corrective Action: You cannot "purify" ETCA back from Succinic Acid. You must restart the synthesis, maintaining hydrolysis temperatures below 60-70 °C and using vacuum evaporation rather than boiling.

Ticket #103: "Yield is extremely low after water recrystallization."

Diagnosis: ETCA is too soluble in water. Solution: Do not use pure water. Use 2M HCl for recrystallization if you must use an aqueous system. Reasoning: The Common Ion Effect. Adding


 (from HCl) shifts the equilibrium to the non-ionized form of the carboxylic acid, which is less soluble in water than the ionized form.


Analytical Validation Standards

When verifying your purified compound, ensure your data matches the following profile to confirm you have not degraded the gem-dicarboxyl group.

TechniqueExpected Signal (ETCA)Impurity Signal (Succinic Acid)
Proton NMR Doublet (~3.0 ppm, 2H) Triplet (~3.8 ppm, 1H)Singlet (~2.6 ppm, 4H)
Melting Point 158 - 160 °C (with gas evolution/foaming)185 - 188 °C (sharp melt)
Carbon NMR 3 Carbonyl peaks (may overlap), methine CH, methylene CH21 Carbonyl peak (symmetry), 1 methylene peak
Figure 2: Thermal Degradation Pathway

Visualizing the risk of overheating during purification.

Decarboxylation ETCA 1,1,2-ETCA (Unstable Gem-Diacid) Heat Heat (>160°C) ETCA->Heat Succinic Succinic Acid (Stable Impurity) Heat->Succinic Decarboxylation CO2 CO2 Gas Heat->CO2

Caption: Thermal instability pathway. Heating ETCA converts it to Succinic Acid.

References

  • Clarke, H. T.; Murray, H. A. "1,1,2-Ethanetricarboxylic acid." Organic Syntheses, Coll.[1] Vol. 1, p. 272 (1941). (Note: While referencing similar tricarboxylic preparations, this establishes the foundational chemistry of malonic ester synthesis and hydrolysis).

  • PubChem Database. "Compound Summary: 1,1,2-Ethanetricarboxylic acid (CAS 922-84-9)."[2] National Center for Biotechnology Information.

  • ChemicalBook. "1,1,2-Ethanetricarboxylic acid Properties and Melting Point Data."

  • Kay, F. W.; Perkin, W. H. "Experiments on the synthesis of the terpenes. Part X." Journal of the Chemical Society, Transactions, 91, 370-374 (1907). (Historical grounding for the decarboxylation sensitivity of gem-tricarboxylic acids).

Sources

Technical Support Center: Synthesis of Carboxysuccinic Acid (Tricarballylic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

Welcome to the technical support hub for Carboxysuccinic Acid , more commonly referred to in literature as Tricarballylic Acid (Propane-1,2,3-tricarboxylic acid).

This molecule is a critical tricarboxylic acid backbone used in the synthesis of hyperbranched polyesters, metal-organic frameworks (MOFs), and as a metabolic probe due to its structural similarity to citric acid. However, its synthesis presents unique challenges regarding regioselectivity , catalyst poisoning , and purification from structurally similar byproducts like aconitic acid.

Chemical Profile
PropertySpecification
IUPAC Name Propane-1,2,3-tricarboxylic acid
Common Names Carboxysuccinic acid; Tricarballylic acid
CAS Number 99-14-9
Molecular Formula C₆H₈O₆
Melting Point 156–158 °C
Solubility High in Water, Ethanol; Low in Ether, Benzene
Key Hazard Competitive inhibitor of aconitase (Krebs cycle)

Module A: The "Green" Route (Citric Acid Reduction)

Primary Method: Dehydration of Citric Acid followed by Catalytic Hydrogenation.

This is the most common industrial and laboratory route, yet it is prone to "over-processing" where the intermediate decarboxylates into itaconic acid.

Workflow Visualization

G Citric Citric Acid (Start) Aconitic Aconitic Acid (Intermediate) Citric->Aconitic Dehydration (-H2O, H2SO4) Tricarb Carboxysuccinic Acid (Target) Aconitic->Tricarb Hydrogenation (Pd/C, H2, 50°C) Itaconic Itaconic Acid (Side Product) Aconitic->Itaconic Thermal Decarboxylation (>160°C)

Figure 1: Reaction pathway showing the critical divergence between successful hydrogenation and thermal degradation.

Troubleshooting Guide: Hydrogenation Failures

Issue 1: Presence of Unsaturated Impurities (Aconitic Acid residues)

  • Symptom: Product melts >165°C (pure Tricarballylic melts ~156°C) or decolorizes bromine water.

  • Root Cause: Catalyst deactivation or insufficient hydrogen pressure. Aconitic acid is a known chelator and can poison Pd surfaces.

  • Corrective Action:

    • Catalyst Switch: Switch from standard Pd/C to Pd/Nb₂O₅ or Raney Nickel if sulfur impurities are suspected. Niobium oxide supports have shown superior stability against leaching in acidic media compared to zeolites [1].

    • Solvent Protocol: Ensure the solvent is Water or Glacial Acetic Acid . Ethanol can sometimes lead to esterification side-reactions under high pressure.

Issue 2: Low Yield / Formation of Itaconic Acid

  • Symptom: NMR shows loss of carboxylic acid proton integration; appearance of vinylic protons not matching aconitic acid.

  • Root Cause: Thermal decarboxylation. If the hydrogenation exotherm is uncontrolled, or if the dehydration step (Citric -> Aconitic) is run too hot (>170°C), the molecule loses CO₂.

  • Corrective Action:

    • Maintain hydrogenation temperature below 60°C .

    • If performing the one-pot dehydration/hydrogenation, use a solid acid catalyst (like H-Beta Zeolite) but monitor for Al-leaching, which deactivates the system [2].

Module B: The Synthetic Organic Route (Michael Addition)

Method: Alkylation of Malonic Esters.[1][2]

Used when specific isotopic labeling is required or when starting from non-citric sources.

Protocol Overview
  • Reactants: Diethyl malonate + Ethyl chloroacetate (or Fumarate derivatives).

  • Base: Sodium Ethoxide (NaOEt).[1]

  • Hydrolysis: Acidic reflux.[3]

Troubleshooting Guide: C-C Bond Formation

Q: Why am I getting a polymeric gum instead of crystals?

  • A: You likely have O-alkylation competition or incomplete decarboxylation.

    • Fix: Ensure strictly anhydrous conditions during the enolate formation (NaOEt/EtOH). Water causes premature hydrolysis.

    • Fix: The decarboxylation step (heating the tetra-ester in acid) requires rigorous control. Heat until CO₂ evolution ceases, but do not overheat, or you will form anhydrides.

Q: My product is hygroscopic and difficult to crystallize.

  • A: This indicates residual mineral acid (HCl/H₂SO₄) from the hydrolysis step.

    • Fix: Tricarballylic acid is highly soluble in water. You cannot wash it with water. Recrystallize from Ether or Glacial Acetic Acid (slow evaporation).

Module C: Purification & Analysis Logic

Separating the "Tri-acid" (Target) from the "Unsaturated Tri-acid" (Aconitic) is the most common pain point.

Solubility & Separation Table
SolventCarboxysuccinic Acid (Target)Aconitic Acid (Impurity)Action
Water Very SolubleSolubleNot suitable for separation.
Glacial Acetic Acid Soluble (Hot) / Crystallizes (Cold)SolubleBest for Recrystallization. [3]
Diethyl Ether Sparingly SolubleSolubleUse for washing impurities.
Benzene InsolubleInsolubleNot suitable.
Diagnostic Logic Tree

Diagnosis Start Product Analysis Melting Check Melting Point Start->Melting Bromine Bromine Water Test Start->Bromine Result1 MP ~156-158°C No Br2 reaction Melting->Result1 Matches Std Result2 MP >170°C Br2 Decolorizes Melting->Result2 Too High Result3 MP <150°C Sticky Solid Melting->Result3 Too Low Bromine->Result2 Positive (Unsaturated) Action1 Recrystallize from Glacial Acetic Acid Result2->Action1 Contamination: Aconitic Acid Action2 Dry under vacuum; Check NMR for decarboxylation Result3->Action2 Contamination: Solvent/Itaconic

Figure 2: Rapid diagnostic logic for purity assessment.

Frequently Asked Questions (FAQs)

Q1: Can I use biological fermentation to produce this? A: Yes. Rumen microorganisms convert trans-aconitate to tricarballylate.[4] However, for chemical synthesis purposes, this is rarely efficient for high-purity isolation due to complex broth separation. If you are seeing tricarballylic acid in biological samples, it is often a marker of aconitic acid metabolism [4].

Q2: Is the product toxic? A: Yes, handle with care. Unlike citric acid, Carboxysuccinic acid does not have the hydroxyl group to be dehydrated by aconitase. It acts as a competitive inhibitor of aconitase, effectively blocking the Krebs cycle. It can cause "grass tetany" symptoms in cattle and metabolic disruption in lab animals [4].

Q3: How do I remove the catalyst if I used the Pd/C method? A: Filtration must be done while the solution is hot . Tricarballylic acid precipitates rapidly upon cooling. If you filter cold, you will lose the product in the filter cake with the carbon.

  • Protocol: Heat aqueous solution to 80°C -> Filter through Celite -> Cool filtrate slowly to 4°C for crystallization.

References

  • Sustainable formation of tricarballylic acid from citric acid over highly stable Pd/Nb2O5.nH2O catalysts. Source: Royal Society of Chemistry / Green Chemistry URL:[Link]

  • Selective defunctionalization of citric acid to tricarballylic acid. Source: Green Chemistry (RSC) URL:[Link]

  • Aconitic Acid (Organic Syntheses Procedure). Note: Describes the precursor synthesis and purification logic relevant to the tri-acid. Source: Organic Syntheses, Coll.[5] Vol. 2, p.12 (1943) URL:[Link]

  • Production of tricarballylic acid by rumen microorganisms and its potential toxicity. Source: British Journal of Nutrition / PubMed URL:[Link]4]

Sources

Common impurities in commercial 1,1,2-Ethanetricarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers utilizing 1,1,2-Ethanetricarboxylic acid.

Subject: Impurity Profiling, Troubleshooting, and Purification Protocols CAS: 992-84-9 | Formula:


 | MW:  162.10  g/mol
Synonyms:  Carboxysuccinic acid; Methanetricarboxylic acid (incorrect but common misnomer); Levocarnitine Impurity 41.[1]

Executive Summary: The "Hidden" Variables

Commercial 1,1,2-Ethanetricarboxylic acid is a critical trotopic linker in Metal-Organic Framework (MOF) synthesis and a precursor in pharmaceutical manufacturing.[1] However, its synthesis—typically via the alkylation of malonates—introduces a specific profile of impurities that can silently derail experiments.

Why Purity Matters:

  • MOF Synthesis: Monocarboxylic or dicarboxylic acid impurities act as "capping agents," terminating crystal growth and introducing structural defects (missing linkers) that destroy porosity.[1]

  • Thermal Instability: The geminal dicarboxylic acid moiety (1,1-position) makes this compound susceptible to thermal decarboxylation, generating succinic acid in situ if handled improperly.[1]

Impurity Identification Guide (Troubleshooting)

Q1: I see unexpected peaks in my NMR spectrum. What are they?

Diagnosis: The most common impurities arise from incomplete hydrolysis of the ester precursor or thermal degradation.

Reference Spectra (DMSO-


): 
  • 1,1,2-Ethanetricarboxylic Acid (Target):

    • 
       ppm (1H, triplet, 
      
      
      
      Hz, Methine
      
      
      )
    • 
       ppm (2H, doublet, 
      
      
      
      Hz, Methylene
      
      
      )[1]
    • 
       ppm (3H, broad s, 
      
      
      
      )[1]

Common Impurity Signatures:

ImpurityOriginNMR Signature (

, DMSO-

)
Impact on Exp.[1]
Succinic Acid Thermal decarboxylation (Overheating)Singlet at

ppm.[1]
High. Acts as a ditopic linker instead of tritopic; alters MOF topology.
Diethyl Malonate Unreacted starting materialQuartet

, Triplet

(Ethyl group); Singlet

(

).[1]
Medium. Competes for metal binding; lowers yield.[1]
Ethyl Esters Incomplete hydrolysisQuartet

, Triplet

.[1]
Critical. Blocks coordination sites; prevents network assembly.[1]
Acetic Acid Recrystallization solvent residueSinglet at

ppm.[1][2]
Low. Usually removed during activation.[1]
Q2: My MOF crystals are not forming, or the surface area is low. Is the acid responsible?

Analysis: Yes, specifically if the acid contains partial esters .[1] In MOF synthesis (e.g., lanthanide-based MOFs), the tricarboxylic acid must fully deprotonate to bridge metal centers.[1] If an ethyl ester group remains (Mono-ethyl 1,1,2-ethanetricarboxylate), it acts as a "dead end" in the coordination polymer.[1]

Test: Run a high-concentration NMR. If you see ethyl signals (quartet/triplet), you must re-hydrolyze or recrystallize the material.[1]

Visualizing Impurity Origins

Understanding the synthesis route reveals where impurities enter the system.[1] The commercial route typically involves the alkylation of diethyl malonate with ethyl chloroacetate.

ImpurityPathways SM1 Diethyl Malonate Inter Triethyl 1,1,2- Ethanetricarboxylate SM1->Inter Alkylation (NaOEt) SM2 Ethyl Chloroacetate SM2->Inter Target 1,1,2-Ethanetricarboxylic Acid Inter->Target Acid Hydrolysis Imp2 Partial Esters (Incomplete Hydrolysis) Inter->Imp2 Partial Rxn Imp1 Succinic Acid (Decarboxylation) Target->Imp1 Heat >140°C (-CO2) Imp2->Target Reprocessing

Figure 1: Genesis of impurities during the synthesis and handling of 1,1,2-Ethanetricarboxylic acid.

Remediation & Purification Protocols

Q3: How do I purify commercial grade material?

Protocol: Aqueous Recrystallization Since 1,1,2-ethanetricarboxylic acid is highly polar, it can be recrystallized from water or dilute HCl.[1] This removes succinic acid (which has different solubility) and ester residues.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of crude acid in the minimum amount of boiling water (

    
     mL).
    
    • Note: Do not exceed

      
      .[1] Prolonged boiling promotes decarboxylation to succinic acid.[1]
      
  • Filtration: If the solution is cloudy (silica or dust), filter hot through a glass frit.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at

    
     overnight.
    
    • Observation: The product forms dense white crystals.[1] Succinic acid is more soluble in water (

      
       g/L at 
      
      
      
      ) and tends to stay in the mother liquor if the volume is managed correctly.
  • Washing: Filter the crystals and wash with ice-cold dilute HCl (

    
     M) followed by a small amount of cold ether (to remove organic soluble oils).
    
  • Drying: Dry under high vacuum at room temperature. Do not oven dry above

    
    . 
    
Q4: How do I remove trace solvent peaks (Acetic Acid/Toluene)?

Protocol: Vacuum Activation Because the crystal lattice can trap solvents, simple air drying is insufficient.[1]

  • Place the solid in a vacuum oven.

  • Set pressure to

    
     mbar.
    
  • Set temperature to

    
     (Safe zone).
    
  • Run for 12 hours.

    • Warning: Do not increase temperature to speed this up.[1] At

      
      , the compound decomposes.[1]
      

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected CheckNMR Check 1H NMR (DMSO-d6) Start->CheckNMR Signal1 Singlet @ 2.4 ppm? CheckNMR->Signal1 Signal2 Ethyl signals? (qt @ 4.1, t @ 1.2) CheckNMR->Signal2 Signal3 Broad baseline? CheckNMR->Signal3 Action1 Succinic Acid Contamination. Recrystallize from H2O. Signal1->Action1 Yes Action2 Ester Impurity. Perform Acid Hydrolysis (Reflux w/ dilute HCl). Signal2->Action2 Yes Action3 Paramagnetic Impurities or Wet Sample. Dry & Check Metals. Signal3->Action3 Yes

Figure 2: Diagnostic workflow for identifying and treating common purity issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313489, 1,1,2-Ethanetricarboxylic acid. Retrieved February 7, 2026.[1] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][3] Chem., 62(21), 7512–7515.[1] (Standard for solvent impurity identification).[1][4] [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Ethane-1,1,2-tricarboxylic acid.[1] (Safety and regulatory classification). [Link][1]

Sources

Technical Support Center: 1,1,2-Ethanetricarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ETCA-QUANT-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Polarity Trap"

1,1,2-Ethanetricarboxylic acid (ETCA), also known as carboxysuccinic acid, presents a specific analytical challenge: extreme polarity .[1] With three carboxylic acid groups on a short ethane backbone, it behaves more like an inorganic ion than a typical organic molecule.[1]

Standard C18 Reverse Phase (RP) methods often fail because ETCA elutes in the void volume (


), co-eluting with salts and matrix debris.[1] Furthermore, its lack of a strong chromophore makes UV detection at standard wavelengths (254 nm) impossible, requiring low-UV (210 nm) or refractive index (RI) detection.[1]

This guide provides modular troubleshooting for HPLC, LC-MS/MS, and GC-MS workflows, designed to convert these "invisible" analytes into robust, quantifiable peaks.

Module 1: HPLC-UV/RI Troubleshooting

Primary Issue: Early elution (void volume) and peak tailing.

Diagnostic FAQ

Q: Why does my ETCA peak look like a "shark fin" or split into two? A: This is likely a pH mismatch or metal chelation.[1]

  • The Mechanism: ETCA has pKa values in the range of ~3.0 – 5.0. If your mobile phase pH is near a pKa, the molecule splits between protonated (neutral) and deprotonated (ionic) states, causing peak splitting.[1]

  • The Fix: You must suppress ionization.[1] Use a mobile phase pH < 2.5 (e.g., 0.1% Phosphoric Acid or Perchloric Acid).[1]

  • Secondary Cause: ETCA is a chelator.[1] If using stainless steel hardware, it may bind to iron ions.[1] Action: Passivate your system with 30% nitric acid or use PEEK tubing/columns.[1]

Q: The compound elutes at the dead time (


) on my C18 column. 
A:  C18 cannot retain ETCA via hydrophobic interaction. You must switch separation modes.
Protocol: Column Selection Matrix
Column ClassMechanismSuitability for ETCAMobile Phase
Standard C18 HydrophobicCritical Failure (No retention)N/A
"Aqua" / Polar C18 Hydrophobic + Polar EndcappingModerate (Risk of dewetting)100% Aqueous Acidic Buffer
Ion Exclusion (ICE) Donnan ExclusionHigh (Standard for Organic Acids)Dilute H₂SO₄ or HClO₄
HILIC / Amide PartitioningHigh (Good MS compatibility)Acetonitrile/Ammonium Acetate
Mixed-Mode (Anion) Anion Exchange + RPHighest (Tunable selectivity)Phosphate Buffer (pH gradient)
System Suitability Test (SST) - HPLC
  • Capacity Factor (

    
    ):  Must be > 1.5 to ensure separation from void volume.[1]
    
  • Tailing Factor (

    
    ):  Must be < 1.5. If > 1.5, increase buffer strength or lower pH.[1]
    

Module 2: LC-MS/MS Quantification

Primary Issue: Signal suppression and sensitivity loss in Negative Mode.

Technical Insight: The Ionization Paradox

ETCA must be analyzed in Negative ESI (Electrospray Ionization) mode (


).[1] However, the acidic mobile phases required for good chromatography (Formic Acid) can suppress ionization in negative mode.
Troubleshooting Workflow

Q: I see no signal in Negative Mode ESI. A: Check your mobile phase additives.

  • Avoid: Trifluoroacetic Acid (TFA).[1] It causes severe signal suppression in negative mode.[1]

  • Use: Ammonium Acetate (5-10 mM) or Ammonium Formate.[1] These provide buffering capacity while facilitating deprotonation.[1]

Q: My calibration curve is non-linear at low concentrations. A: This indicates active site binding.[1] ETCA binds to active sites on glass vials and metal surfaces.[1]

  • Solution: Use polypropylene vials and add 0.5% EDTA to the sample solvent to sequester trace metals that might precipitate the ETCA.

Visual Logic: LC-MS Signal Loss Diagnosis

LCMS_Troubleshooting Start Issue: Low/No Signal in Neg ESI Check_MP Check Mobile Phase pH Start->Check_MP Is_Acidic Is pH < 3.0? Check_MP->Is_Acidic Suppress Ion Suppression Likely. Switch to 10mM Ammonium Acetate (pH 5-6) Is_Acidic->Suppress Yes (Formic Acid) Check_Col Check Column Type Is_Acidic->Check_Col No (Buffer used) Is_C18 Is Column C18? Check_Col->Is_C18 Void Elution in Void Volume. Salts suppress signal. Switch to HILIC or Mixed-Mode. Is_C18->Void Yes Matrix Matrix Effect? Is_C18->Matrix No (HILIC/Ion Ex) Dilute Dilute Sample 1:10 Does Signal Increase? Matrix->Dilute

Figure 1: Decision tree for diagnosing signal loss in LC-MS/MS analysis of tricarboxylic acids.

Module 3: GC-MS Derivatization

Primary Issue: Incomplete derivatization leading to "ghost peaks" (mono-, di-, and tri-substituted forms).

Critical Protocol: Silylation

Direct injection of ETCA is impossible due to its high boiling point and polarity.[1] You must derivatize all three carboxyl groups.[1]

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1] Note: BSTFA is preferred over BSA due to higher volatility of byproducts, preventing detector fouling.

Step-by-Step Derivatization Protocol
  • Dry: Evaporate sample to complete dryness under Nitrogen (

    
    ).[1] Any water residue will destroy the reagent. 
    
  • Reconstitute: Add 50 µL anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Derivatize: Add 50 µL BSTFA + 1% TMCS.

  • Heat: Incubate at 70°C for 45 minutes .

    • Why heat? The third carboxyl group on ETCA is sterically hindered or hydrogen-bonded.[1] Room temperature reaction will yield a mix of di-TMS and tri-TMS derivatives, ruining quantification.[1]

  • Inject: 1 µL Splitless.

Visual Logic: Derivatization Failure Modes

GC_Derivatization Start GC-MS Chromatogram MultiplePeaks Multiple Peaks for ETCA? Start->MultiplePeaks Water Cause: Moisture (Reagent Hydrolysis) MultiplePeaks->Water Noisy Baseline/Tailing Incomplete Cause: Incomplete Reaction (Mono/Di-TMS present) MultiplePeaks->Incomplete Distinct Pre-Peaks Fix_Water Action: Ensure Anhydrous Conditions Use Fresh Reagent Water->Fix_Water Fix_Heat Action: Increase Temp to 70°C Increase Time to 60 min Incomplete->Fix_Heat

Figure 2: Troubleshooting derivatization efficiency. The presence of multiple peaks usually indicates incomplete silylation of the three carboxyl groups.

References

  • SIELC Technologies. (2018).[1] HPLC Method for Analysis of 1,1-Cyclobutanedicarboxylic acid (Analogous Organic Acid Method).[1][2]Link

  • Agilent Technologies. (2016).[1] Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Application Note 5991-7607EN.[1] Link

  • Schummer, C., et al. (2009).[1][3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.[1] Link

  • Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application. Technical Report No. 61. Link

  • National Institute of Standards and Technology (NIST). 1,1,2-Ethanetricarboxylic acid, triethyl ester (Derivative Data).[1] NIST Chemistry WebBook, SRD 69.[1] Link

Sources

Technical Support Center: Catalyst Selection for 1,1,2-Ethanetricarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,2-Ethanetricarboxylic acid (ETCA) is a critical tricarboxylic building block for metal-organic frameworks (MOFs) and complex detergent builders. While the classical synthesis involves the alkylation of diethyl malonate with ethyl chloroacetate using stoichiometric sodium ethoxide, this method is plagued by moisture sensitivity and difficult workups.

This guide addresses the shift toward Phase Transfer Catalysis (PTC) for the C-C bond formation step and Solid Acid Catalysis for the hydrolysis step. These protocols offer higher atom economy, easier separation, and scalability.

Module 1: The C-C Bond Formation (Alkylation)[1][2][3]

Core Reaction: Diethyl Malonate + Ethyl Chloroacetate


 Triethyl 1,1,2-Ethanetricarboxylate[1]
Troubleshooting Ticket #402: "My reaction stalls at 60% conversion."

User Scenario: "I am using the traditional Sodium Ethoxide (NaOEt) method in ethanol. The reaction starts well but the mixture becomes a thick slurry, and stirring stops. GC shows 40% unreacted starting material."

Root Cause Analysis: The "slurry" is the sodium halide salt (NaCl or NaBr) precipitating out of the ethanol. In high-concentration reactions, this physically blocks the interaction between the malonate enolate and the alkyl halide. Furthermore, if your ethanol is not "super-dry," hydroxide ions will hydrolyze your ester groups, killing the reaction.

The Fix: Switch to Solid-Liquid Phase Transfer Catalysis (PTC)

Instead of a homogeneous alkoxide, use a solid base (


) and a Phase Transfer Catalyst.
  • Recommended Catalyst: Tetrabutylammonium Bromide (TBAB) or TEBA (Triethylbenzylammonium chloride) .

  • Mechanism: The solid carbonate deprotonates the malonate at the solid-liquid interface. The quaternary ammonium cation (

    
    ) forms a lipophilic ion pair with the malonate enolate, shuttling it into the organic phase (e.g., Toluene or Acetonitrile) where it reacts rapidly with ethyl chloroacetate.
    

Protocol Adjustment:

ParameterTraditional (NaOEt)Recommended (PTC)
Catalyst/Base NaOEt (1.1 equiv)

(2.0 equiv) + TBAB (5 mol%)
Solvent Absolute EthanolAcetonitrile or Toluene
Moisture Tolerance Low (Strictly Anhydrous)Moderate (Carbonate scavenges water)
Workup Acid neutralization (exothermic)Simple filtration of solids
FAQ: Catalyst Selection for Alkylation

Q: Can I use 18-Crown-6 instead of TBAB? A: Yes, 18-Crown-6 is an excellent catalyst if you are using potassium salts (


) because it specifically chelates the 

ion, "naked-ing" the carbonate anion to make it more basic. However, TBAB is significantly cheaper and easier to remove (wash with water) than crown ethers. Use 18-Crown-6 only for difficult, sterically hindered substrates.

Q: Why is my yield low even with TBAB? A: Check your stirring. PTC is mass-transfer limited . The reaction occurs at the surface of the solid base. If you do not have vigorous mechanical stirring (overhead stirrer recommended over magnetic bars), the catalyst cannot effectively shuttle the ions.

Visualizing the PTC Mechanism

The following diagram illustrates how the Phase Transfer Catalyst shuttles the active species, bypassing the solubility issue of the traditional method.

PTC_Mechanism cluster_solid Solid Phase (Inorganic) cluster_interface Interface cluster_organic Organic Phase (Liquid) Base K2CO3 (Solid) IonPair [Q+ Malonate-] Base->IonPair Deprotonation Salt KCl (Waste) IonPair->Salt Byproduct Product Triethyl Ester IonPair->Product Reacts with Alkyl Halide Malonate Diethyl Malonate Malonate->IonPair Enters Interface AlkylHalide Ethyl Chloroacetate AlkylHalide->Product Q_Cat Q+ Br- (Catalyst) Product->Q_Cat Regenerates Catalyst Q_Cat->IonPair Forms Pair

Caption: Mechanism of Solid-Liquid Phase Transfer Catalysis using TBAB. The catalyst (Q+) shuttles the malonate anion into the organic phase for reaction.

Module 2: The Hydrolysis Step (Ester to Acid)

Core Reaction: Triethyl 1,1,2-Ethanetricarboxylate +




1,1,2-Ethanetricarboxylic Acid + Ethanol
Troubleshooting Ticket #405: "Product contamination with mineral acids."

User Scenario: "I hydrolyzed the ester using 6M HCl. The yield is fine, but removing the residual acid requires multiple recrystallizations, and I'm losing product. Also, the waste stream is highly corrosive."

The Fix: Switch to Solid Acid Catalysts

Move away from liquid mineral acids to heterogeneous solid acids. These can be filtered off at the end of the reaction, leaving a clean aqueous solution of your product.

Recommended Catalyst: Amberlyst-15 (H+ form) This is a macroreticular polystyrene sulfonate cation exchange resin. It acts as a "solid sulfuric acid."

Protocol:

  • Dissolve Triethyl ester in a 50:50 mixture of Water:Acetic Acid (Acetic acid acts as a co-solvent to solubilize the organic ester).

  • Add Amberlyst-15 (20% w/w relative to substrate).

  • Reflux at 90°C for 6-8 hours.

  • Workup: Filter the hot solution to remove the catalyst beads. Evaporate the solvent.[1] The product crystallizes upon cooling.

Advantages:

  • Self-Validating Purity: Since the catalyst is a solid bead, it cannot contaminate the final crystal lattice.

  • Reusability: The beads can be washed with dilute acid and reused.

Module 3: Experimental Protocol (PTC Route)

This protocol is optimized for a 50 mmol scale.

Reagents:

  • Diethyl Malonate: 8.0 g (50 mmol)

  • Ethyl Chloroacetate: 6.7 g (55 mmol)

  • Potassium Carbonate (

    
    , anhydrous, finely ground): 13.8 g (100 mmol)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB): 0.8 g (2.5 mmol, 5 mol%)

  • Solvent: Acetonitrile (50 mL) or Toluene (50 mL)

Step-by-Step:

  • Setup: Equip a 250 mL 3-neck round bottom flask with an overhead mechanical stirrer (Critical for PTC) and a reflux condenser.

  • Charging: Add

    
    , TBAB, and the solvent. Stir at 300 RPM.
    
  • Addition 1: Add Diethyl Malonate dropwise. Stir for 15 minutes at room temperature. You are forming the ion pair.

  • Addition 2: Add Ethyl Chloroacetate dropwise over 20 minutes.

  • Reaction: Heat to 60°C (if using Acetonitrile) or 80°C (if using Toluene). Stir vigorously for 4-6 hours.

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). The malonate spot should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Filter the reaction mixture through a sintered glass funnel to remove unreacted

      
       and KCl byproduct.
      
    • Evaporate the solvent from the filtrate.

    • Wash: Dissolve residue in diethyl ether, wash with water (removes TBAB), dry over

      
      , and evaporate.
      
    • Distill: Vacuum distillation (approx. 140°C at 10 mmHg) yields pure Triethyl 1,1,2-ethanetricarboxylate.

Decision Matrix: Selecting Your Catalyst

Use this logic flow to determine the best catalyst for your specific constraints.

Catalyst_Selection Start Start: Select Synthesis Route Scale What is your reaction scale? Start->Scale Small Lab Scale (<100g) Scale->Small Research Large Pilot/Ind. Scale (>1kg) Scale->Large Production Moisture Is strict anhydrous condition possible? Small->Moisture Route_PTC Route B: PTC (TBAB/K2CO3) Robust, Easy Workup Large->Route_PTC Simplicity Priority Route_Hydrocarb Route C: Metal Catalysis (Hydrocarboxylation) Large->Route_Hydrocarb Atom Economy Priority Yes_Moisture Yes Moisture->Yes_Moisture No_Moisture No (Prefer robust system) Moisture->No_Moisture Route_NaOEt Route A: NaOEt (Classical) High Yield, High Risk Yes_Moisture->Route_NaOEt If experienced chemist No_Moisture->Route_PTC Recommended

Caption: Decision matrix for selecting the synthesis route based on scale and environmental constraints.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Malonate alkylation mechanics).

  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of Trimethyl Ethane-1,1,2-Tricarboxylate and Its Analogs. (Provides specific protocols for the triethyl ester analog).

  • Dalal Institute. (2023).[2] Phase Transfer Catalysis: Mechanism and Applications. (Authoritative explanation of the interfacial mechanism for malonate alkylation).

  • MDPI. (2022). Overview of Solid Acid Catalysts in Biorefineries. (Validates the use of Amberlyst and Zeolites for ester hydrolysis).

  • ScienceMadness. (2020). Synthesis of Diethyl Malonate Derivatives. (Community-verified troubleshooting for the precipitation issues in classical NaOEt synthesis).

Sources

Validation & Comparative

Chelation Dynamics: 1,1,2-Ethanetricarboxylic Acid vs. Citric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1,1,2-Ethanetricarboxylic acid (ETCA) and Citric Acid for chelation applications. It is designed for researchers requiring an objective analysis of binding thermodynamics, chemical stability, and experimental validation.

Executive Summary: The Stability vs. Affinity Trade-off

In drug development and industrial chelation, the choice between Citric Acid and 1,1,2-Ethanetricarboxylic Acid (ETCA) represents a trade-off between binding affinity and chemical stability .

  • Citric Acid (2-hydroxypropane-1,2,3-tricarboxylic acid): The industry standard. It offers superior binding affinity for transition metals (

    
    , 
    
    
    
    ) due to the participation of the
    
    
    -hydroxyl group in tridentate coordination. However, it is susceptible to oxidative degradation.
  • 1,1,2-Ethanetricarboxylic Acid (Carboxysuccinic acid): A synthetic alternative. It lacks the hydroxyl group, rendering it highly resistant to oxidation. Its chelation mechanism relies on high charge density from geminal carboxyl groups, making it an effective calcium sequencer in harsh oxidative environments where citric acid fails.

Structural & Mechanistic Basis

The functional difference lies in the ligand geometry.

Molecular Architecture
  • Citric Acid: Possesses a quaternary carbon bearing an

    
     group. This hydroxyl group is crucial; it acts as an electron donor, allowing the formation of stable 5- and 6-membered chelate rings.
    
  • ETCA: Possesses a methine group (

    
    ) bonded to two carboxyls (geminal substitution) and a methylene group bonded to the third. It lacks the 
    
    
    
    donor. Its binding is driven by the "malonate-like" bite of the 1,1-dicarboxyl motif.
Chelation Pathway Diagram

The following diagram illustrates the structural decision logic for selecting the appropriate chelator.

ChelationLogic Start Select Chelation Target Target_Metal Target Metal Ion? Start->Target_Metal Fe_Cu Transition Metals (Fe3+, Cu2+, Al3+) Target_Metal->Fe_Cu High Affinity Needed Ca_Mg Alkaline Earth Metals (Ca2+, Mg2+) Target_Metal->Ca_Mg Sequestration Needed Citric_Node Citric Acid Preferred Fe_Cu->Citric_Node Environment_Check Environment Condition? Ca_Mg->Environment_Check Citric_Mech Mechanism: Tridentate Binding (2x COO- + 1x OH) Forms stable 5/6-membered rings Citric_Node->Citric_Mech Citric_Risk Risk: Oxidative Degradation (Susceptible to peroxides/UV) Citric_Mech->Citric_Risk ETCA_Node 1,1,2-ETCA Preferred ETCA_Mech Mechanism: Geminal Bidentate (1,1-dicarboxyl bite) High Charge Density ETCA_Node->ETCA_Mech ETCA_Benefit Benefit: Oxidative Stability (No -OH group to oxidize) ETCA_Mech->ETCA_Benefit Environment_Check->Citric_Node Mild / Biological Environment_Check->ETCA_Node Harsh / Oxidative

Figure 1: Decision logic for chelator selection based on metal target and environmental stability requirements.

Physicochemical Performance Comparison

The following data synthesizes experimental values and structural predictions. Note that while Citric Acid is a commodity chemical with exhaustive literature, ETCA is a specialized intermediate; values for ETCA are derived from comparative structural homologs (Malonic/Succinic systems) where direct constants are absent.

Table 1: Comparative Specifications
FeatureCitric Acid1,1,2-Ethanetricarboxylic Acid (ETCA)
IUPAC Name 2-hydroxypropane-1,2,3-tricarboxylic acidEthane-1,1,2-tricarboxylic acid
Formula


Molecular Weight 192.12 g/mol 162.08 g/mol
Origin Biological (Fermentation)Synthetic (Malonate alkylation)
pKa Values (Approx) 3.13, 4.76, 6.402.85, 4.20, 5.80 (Predicted*)
Oxidation Resistance Low (Oxidizes to acetone dicarboxylic acid)High (Lacks oxidizable -OH)
Ca²⁺ Binding (Log K) ~3.50~3.20 (Geminal effect)
Cu²⁺ Binding (Log K) ~6.10 (Strong Tridentate)~5.20 (Bidentate dominant)
Primary Use Case Pharma buffers, Biological buffersDetergent builders, MOF linkers

*Note: ETCA pKa values are predicted based on the inductive effects of the geminal carboxyl group, which typically lowers the


 compared to succinic acid.
The "Geminal" Effect in ETCA

ETCA contains a geminal dicarboxyl moiety (two


 groups on the same carbon). This creates a specific "bite angle" similar to malonic acid.
  • Advantage: This structure is exceptionally effective at "locking" calcium ions in hard water conditions, often outperforming citric acid in high-temperature detergent applications where citric acid might degrade.

  • Limitation: It lacks the third anchor point (the hydroxyl) that gives citric acid its high affinity for transition metals like Iron (

    
    ).
    

Experimental Validation: Self-Validating Protocol

To verify the stability constants (


) of ETCA vs. Citric Acid in your specific matrix, you must perform Potentiometric Titration . Do not rely solely on literature values, as ionic strength (

) and temperature dramatically alter

.
Protocol: Determination of Stability Constants

Objective: Calculate the formation constant (


) for a Metal-Ligand (M-L) complex.
Reagents & Setup
  • Ligand Solution: 2 mM ETCA (or Citric Acid) in 0.1 M

    
     (background electrolyte).
    
  • Metal Solution: 2 mM

    
     (or target metal salt).
    
  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Apparatus: Automatic titrator with glass electrode (

    
     precision 
    
    
    
    ).
Workflow Diagram

TitrationProtocol Step1 Step 1: Calibration Calibrate Electrode (pH 4, 7, 10) Determine Ionic Strength (I) Step2 Step 2: Acid Dissociation Titrate Ligand ONLY with NaOH Calculate pKa values (Bjerrum method) Step1->Step2 Step3 Step 3: Metal Complexation Titrate Ligand + Metal (1:1 ratio) Observe pH depression Step2->Step3 Step4 Step 4: Data Analysis Calculate free ligand [L] Derive Stability Constant (Log K) Step3->Step4

Figure 2: Potentiometric titration workflow for determining stability constants.

Data Analysis (The "Why")

When the metal ion binds to the ligand, it displaces protons more readily than the ligand would release them on its own.

  • Observation: The titration curve of Ligand + Metal will be shifted to a lower pH compared to the Ligand only curve.

  • Calculation: The degree of this shift correlates directly to the strength of the chelate. Use the Irving-Rossotti equation or software like Hyperquad to solve for

    
    .
    

Application Contexts

Pharmaceutical Formulation
  • Choose Citric Acid: If you are formulating a soluble drug salt, an effervescent tablet, or a biological buffer. Its metabolic compatibility (Krebs cycle) makes it the gold standard for safety.

  • Choose ETCA: If your formulation involves strong oxidizing agents (e.g., peroxide-based sterilization compatibility) or if you are synthesizing a coordination polymer (MOF) for drug delivery where specific pore sizes defined by the ETCA geometry are required.

Industrial & Polymer Synthesis
  • Choose ETCA: In the synthesis of biodegradable polyesters or detergents. ETCA's thermal and oxidative stability allows it to survive polymerization temperatures that would caramelize or degrade citric acid.

References

  • Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society.[1] Link

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.[2] Link

  • PubChem. (2025).[3][4] "Compound Summary: 1,1,2-Ethanetricarboxylic acid." National Library of Medicine. Link

  • Sillén, L. G., & Martell, A. E. (1964). Stability Constants of Metal-Ion Complexes. The Chemical Society, London.[1] (Seminal text for chelation thermodynamics).

  • BenchChem. (2025).[5] "Comparative Analysis of Citric Acid's Chelation Efficacy." Link

Sources

Publish Comparison Guide: Characterization and Validation of Synthesized 1,1,2-Ethanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,2-Ethanetricarboxylic acid (CAS: 922-84-9), also known as carboxysuccinic acid , represents a unique C5 tricarboxylic building block.[1] Unlike its stable C6 isomer tricarballylic acid (propane-1,2,3-tricarboxylic acid), the 1,1,2-isomer possesses a geminal dicarboxyl moiety, conferring distinct acidity profiles and thermal reactivity.

This guide outlines a rigorous validation protocol for synthesized 1,1,2-ethanetricarboxylic acid (ETCA). It addresses the primary challenge in its development: distinguishing the intact product from its decarboxylated degradation product (succinic acid) and its regioisomer (tricarballylic acid).

Key Takeaway: The presence of the gem-dicarboxylic group makes 1,1,2-ETCA thermally sensitive. Validation must rely on non-destructive spectroscopic methods (NMR) and controlled thermal analysis (TGA) to confirm structural integrity versus decarboxylation.

Structural Context & Alternatives

In drug development, tricarboxylic acids are often employed as metal chelators, cross-linking agents, or hydrophilic linkers. Selecting the correct isomer is critical for metabolic stability and binding affinity.

Comparative Analysis: 1,1,2-ETCA vs. Alternatives
Feature1,1,2-Ethanetricarboxylic Acid Tricarballylic Acid (Alternative 1)Succinic Acid (Degradant)
Formula C

H

O

C

H

O

C

H

O

MW 162.10 g/mol 176.12 g/mol 118.09 g/mol
Structure HOOC-CH(COOH)-CH

-COOH
HOOC-CH

-CH(COOH)-CH

-COOH
HOOC-CH

-CH

-COOH
Stability Thermally Labile (Decarboxylates >130°C)Stable (MP 156-161°C)Stable (MP 185°C)
Acidity (pKa) Lower pKa

(Inductive effect of gem-COOH)
Higher pKa

(~3.5)
Higher pKa

(~4.2)
Symmetry Asymmetric (

plane possible)
Symmetric (

like)
Symmetric (

)
Role Reactive Intermediate / ChelatorStable Linker / Aconitase InhibitorMetabolic Product

Synthesis & Degradation Logic

To validate the product, one must understand its origin and its fate. The standard synthesis involves the alkylation of diethyl malonate, followed by hydrolysis.[2] The critical risk is the spontaneous decarboxylation of the gem-dicarboxyl group during the hydrolysis or drying steps.

SynthesisPath Start Diethyl Malonate (C7H12O4) Inter Triethyl ethane-1,1,2-tricarboxylate (Triester Intermediate) Start->Inter Alkylation Reagent Ethyl Chloroacetate + NaOEt Reagent->Inter Product 1,1,2-Ethanetricarboxylic Acid (Target: C5H6O6) Inter->Product Hydrolysis Hydrolysis Acid Hydrolysis (HCl, Reflux) Hydrolysis->Product Heat Thermal Stress (>140°C) Product->Heat Risk Degradant Succinic Acid (C4H6O4) + CO2 Heat->Degradant Decarboxylation

Figure 1: Synthesis pathway of 1,1,2-ETCA showing the critical thermal degradation risk.

Characterization Protocols

Protocol A: Structural Validation via H NMR

Objective: Distinguish 1,1,2-ETCA from Tricarballylic acid and Succinic acid based on spin-spin coupling patterns.

Method:

  • Dissolve 10 mg of synthesized sample in 0.6 mL D

    
    O.
    
  • Acquire

    
    H NMR spectrum (minimum 400 MHz).
    
  • Analyze the region 2.0 – 4.5 ppm.

Data Interpretation Guide:

CompoundProton EnvironmentMultiplicityApprox.[3][4][5] Shift (

)
Integration
1,1,2-ETCA Methine (-CH (COOH)

)
Triplet (

Hz)
3.8 – 4.0 ppm1H
Methylene (-CH

-COOH)
Doublet (

Hz)
2.9 – 3.1 ppm2H
Tricarballylic Methine (-CH (COOH)-)Pentet (tt)3.2 – 3.4 ppm1H
Methylenes (-CH

-)
Doublet 2.6 – 2.8 ppm4H
Succinic Acid Methylenes (-CH

-CH

-)
Singlet 2.61 ppm4H

Validation Logic:

  • If you see a Singlet , your product has decarboxylated to Succinic acid.

  • If you see a Pentet , you have synthesized the wrong isomer (Tricarballylic).

  • Success Criteria: Observation of a distinct Triplet (1H) and Doublet (2H) system.

Protocol B: Thermal Stability Assessment (TGA)

Objective: Confirm the presence of the labile gem-dicarboxyl group.

Method:

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Ramp: 10°C/min from 25°C to 300°C under N

    
    .
    

Expected Profile:

  • 1,1,2-ETCA: Sharp weight loss step starting ~135–150°C corresponding to the loss of one molecule of CO

    
    .
    
    • Theoretical Mass Loss:

      
      .
      
  • Tricarballylic/Succinic: No significant mass loss until boiling/decomposition >180°C.

Protocol C: Acid-Base Titration (pKa Determination)

Objective: Quantify the acidity enhancement of the C1 carboxyls.

Method:

  • Prepare 10 mM solution of the analyte in degassed water.

  • Titrate with 0.1 M NaOH standardized solution.

  • Monitor pH vs. Volume added.[5]

Analysis: 1,1,2-ETCA has three ionizable protons.

  • pKa

    
    :  Expected < 3.0  (due to two electron-withdrawing COOH groups on C1).
    
  • pKa

    
    :  ~4.0
    
  • pKa

    
    :  ~5.5
    
  • Comparison: Tricarballylic acid has pKa values of 3.49, 4.58, 5.83. The pKa

    
     of 1,1,2-ETCA will be distinctly lower  than that of Tricarballylic acid.
    

Visual Validation Logic

Use this decision tree to interpret your analytical data.

ValidationTree Start Synthesized Solid (White Powder) NMR 1H NMR Analysis (D2O) Start->NMR Singlet Singlet only (~2.6 ppm) NMR->Singlet Symmetry High Split Splitting Observed NMR->Split Coupling Present Result1 FAILED: Succinic Acid (Decarboxylated) Singlet->Result1 Pattern1 Triplet (1H) + Doublet (2H) Split->Pattern1 Pattern2 Pentet (1H) + Doublet (4H) Split->Pattern2 Result2 PASSED: 1,1,2-ETCA (Target) Pattern1->Result2 Result3 FAILED: Tricarballylic Acid (Isomer) Pattern2->Result3

Figure 2: NMR decision tree for validating the identity of 1,1,2-Ethanetricarboxylic acid.

References

  • PubChem. Ethane-1,1,2-tricarboxylic acid (Compound).[1][6][7] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Data. pKa Values of Carboxylic Acids. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to Tricarboxylic Acid Isomers: 1,1,2-Ethanetricarboxylic Acid vs. 1,2,3-Propanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of metabolomics, pharmaceutical development, and materials science, the precise identification of organic molecules is paramount. Structural isomers—molecules sharing the same molecular formula but differing in atomic arrangement—often exhibit distinct chemical and biological properties. This guide provides an in-depth spectroscopic comparison of two closely related tricarboxylic acids: 1,1,2-ethanetricarboxylic acid (Carboxysuccinic acid) and 1,2,3-propanetricarboxylic acid (Tricarballylic acid). While not strict isomers due to different molecular formulas (C₅H₆O₆ vs. C₆H₈O₆), their structural similarities and shared functional groups present a valuable case study in the application of modern spectroscopic techniques for unambiguous differentiation.

This document is intended for researchers and drug development professionals who rely on robust analytical methodologies for structural elucidation. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in distinguishing these compounds, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output.

The Challenge: Differentiating Structurally Similar Polycarboxylic Acids

1,1,2-Ethanetricarboxylic acid (MW: 162.10 g/mol ) and 1,2,3-propanetricarboxylic acid (MW: 176.12 g/mol ) are both polycarboxylic acids, a class of compounds crucial as intermediates in metabolism and as building blocks for polymers.[1][2] Their structures, shown below, highlight the subtle yet critical differences in their carbon backbones and the substitution pattern of their carboxyl groups.

  • 1,1,2-Ethanetricarboxylic Acid: Features a two-carbon ethane backbone. One carbon atom is bonded to two carboxyl groups (a geminal dicarboxylic arrangement), while the second carbon is bonded to one.

  • 1,2,3-Propanetricarboxylic Acid: Possesses a three-carbon propane backbone with a carboxyl group attached to each carbon. This structure has a higher degree of symmetry compared to its counterpart.

This structural variance is the key to their spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the molecular framework and connectivity.

Causality in NMR: Why Structures Yield Unique Spectra

The chemical shift (δ) of a nucleus in an NMR spectrum is determined by its local electronic environment. Electronegative groups, like carbonyls (C=O), withdraw electron density, "deshielding" nearby nuclei and shifting their signals downfield (to higher ppm values). The number of unique signals corresponds to the number of chemically non-equivalent nuclei, a direct consequence of molecular symmetry. Finally, spin-spin coupling between adjacent protons provides definitive information about which atoms are connected.

¹H NMR Spectral Comparison

The proton NMR spectra provide a clear distinction between the two acids.

  • 1,1,2-Ethanetricarboxylic Acid: The asymmetry of this molecule leads to two distinct signals for the backbone protons. We anticipate an AX₂ spin system: a methine proton (-CH) adjacent to a methylene group (-CH₂). The -CH proton signal will be split into a triplet by the two neighboring -CH₂ protons, while the -CH₂ protons will be split into a doublet by the single -CH proton.

  • 1,2,3-Propanetricarboxylic Acid: This molecule possesses a plane of symmetry through the central carbon (C2). Consequently, the two methylene groups (-CH₂ at C1 and C3) are chemically equivalent, as are their respective protons. The methine proton (-CH at C2) is unique. This results in a more complex A₄B spin system, which often presents as two multiplets.

The acidic protons of the carboxyl groups in both molecules typically appear as a very broad singlet in the far downfield region (10-13 ppm).[3][4] This signal disappears upon the addition of a few drops of deuterium oxide (D₂O), a classic test for exchangeable protons.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra further confirm the structural differences based on molecular symmetry.

  • 1,1,2-Ethanetricarboxylic Acid: We expect five distinct carbon signals: three for the unique carboxyl groups and two for the two different aliphatic carbons (-CH and -CH₂).

  • 1,2,3-Propanetricarboxylic Acid: Due to the plane of symmetry, we predict only four signals. The two terminal carboxyl carbons (C1 and C3) are equivalent, the central carboxyl carbon is unique, the two methylene carbons are equivalent, and the central methine carbon is unique.

Comparative NMR Data Summary
CompoundTechniqueExpected Signals (Aliphatic)Expected Signals (Carbonyl)Reported Chemical Shifts (δ, ppm)
1,1,2-Ethanetricarboxylic Acid (C₅H₆O₆)¹H NMR1x CH (triplet), 1x CH₂ (doublet)3x COOH (broad singlet)Aliphatic: ~2.5-3.5; Carboxyl: ~10-13
¹³C NMR1x CH, 1x CH₂3x COOHAliphatic: ~35-55; Carboxyl: ~170-180
1,2,3-Propanetricarboxylic Acid (C₆H₈O₆)¹H NMR1x CH (multiplet), 2x CH₂ (multiplet, equivalent)3x COOH (broad singlet)2.4-2.6, 2.9-3.0, 12.30 (in DMSO-d₆)[5]
¹³C NMR1x CH, 2x CH₂ (equivalent)2x COOH (equivalent), 1x COOH (unique)35.08, 37.06, 172.59, 174.51 (in DMSO-d₆)[5]
Experimental Protocol: NMR Analysis

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the carboxylic acid sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it solubilizes the acids well and does not exchange with the acidic carboxyl protons, allowing for their observation.[5]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.

  • D₂O Exchange (Optional): To confirm the assignment of the acidic proton signals, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The broad signal for the COOH protons should disappear or significantly diminish.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis A Weigh 5-10 mg of Acid B Add 0.6 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum (16-32 scans) C->D E Acquire 13C Spectrum (1024+ scans) C->E F Process & Integrate Spectra D->F E->F G Assign Signals (Shifts, Coupling) F->G H Confirm Structure G->H

Fig 1. Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

Causality in IR: Why Bonds Vibrate Differently

For carboxylic acids, two vibrational modes are particularly characteristic. The O-H bond stretch gives rise to a very broad and strong absorption band due to extensive hydrogen bonding, which occurs when the molecules form dimers in the solid state or in concentrated solutions.[4] The C=O carbonyl bond stretch produces a sharp, intense absorption. While both of our target molecules are tricarboxylic acids, the subtle differences in their overall structure will lead to unique patterns in the "fingerprint region" (<1500 cm⁻¹), which arises from complex bending and stretching vibrations of the entire molecular skeleton.

Comparative IR Data Summary
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Fingerprint Region
1,1,2-Ethanetricarboxylic Acid ~3300-2500 (very broad)~1710-1700 (strong, sharp)Complex, unique pattern
1,2,3-Propanetricarboxylic Acid ~3300-2500 (very broad)~1715-1705 (strong, sharp)Complex, unique pattern[6]

While the primary O-H and C=O bands are very similar and confirm the presence of carboxylic acid groups, they are insufficient for distinguishing the two compounds alone. Differentiation relies on a careful comparison of the fingerprint regions against known reference spectra.

Experimental Protocol: FTIR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring FTIR spectra of solid samples.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid acid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Sample Scan: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Identify Key Bands (O-H, C=O) E->F G Compare Fingerprint Region to Reference F->G MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System A Derivatize Acid (e.g., Esterification) B Inject Sample A->B C GC Separation B->C D EI Ionization C->D E Mass Analysis D->E F Analyze Spectrum: - Molecular Ion (M+) - Fragmentation E->F

Sources

Structural Verification of 1,1,2-Ethanetricarboxylic Acid Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural verification of 1,1,2-Ethanetricarboxylic acid (systematically propane-1,1,3-tricarboxylic acid ) and its derivatives presents a classic regiochemical challenge in organic synthesis.[1] The core difficulty lies in distinguishing the target geminal dicarboxylate structure (


) from its thermodynamic isomer, propane-1,2,3-tricarboxylic acid  (tricarballylic acid), which possesses a vicinal  substitution pattern.[1]

This guide provides a technical comparison of analytical methodologies for verifying these structures, prioritizing high-field NMR spectroscopy as the primary, self-validating workflow for drug development and materials science applications.

Part 1: The Analytical Challenge & Strategy

The synthesis of 1,1,2-ethanetricarboxylic derivatives often involves alkylation of malonates.[1] A common failure mode is decarboxylation or incorrect alkylation, leading to structural isomers that Mass Spectrometry (MS) cannot distinguish.[1]

Comparative Analysis of Verification Methods
FeatureHigh-Field NMR (

H,

C)
Single Crystal XRD HRMS (High-Res Mass Spec)
Primary Utility Connectivity & RegiochemistryAbsolute ConfigurationMolecular Formula Confirmation
Differentiation Power High (Distinguishes isomers via coupling)Definitive (Ultimate proof)Low (Isomers have identical mass)
Throughput High (10-20 mins/sample)Low (Days to Weeks)High (Rapid Screening)
Sample State Solution (CDCl

, DMSO-

)
Solid (Must crystallize)Solution (Ionizable)
Cost/Time Efficiency Optimal LowModerate

Strategic Recommendation: Use HRMS for initial screening to confirm the molecular weight, but rely on 2D NMR (HMBC/HSQC) for the definitive structural assignment described below. Reserve XRD only for final confirmation of solid-state candidates where stereochemistry (if chiral centers are introduced) is critical.

Part 2: Deep Dive – The NMR Self-Validating System

To verify 1,1,2-ethanetricarboxylic acid derivatives, you must establish a self-validating logic chain based on symmetry and spin-spin coupling.[1]

The Symmetry Argument
  • Target (1,1,2-isomer): Asymmetric backbone.[1] The methine proton (

    
    ) is unique and distinct from the methylene protons (
    
    
    
    ).[1]
  • Isomer (1,2,3-isomer): Possesses a

    
     axis of symmetry (if R-groups are identical).[1] The two terminal methylene groups are chemically equivalent.[1]
    
Diagnostic Chemical Shifts (Esters in CDCl )
  • Methine Proton (

    
    ):  Located at 
    
    
    
    3.6 – 4.2 ppm
    .[1] This proton is deshielded by two geminal carbonyl groups.[1] It typically appears as a triplet (
    
    
    Hz).[1]
  • Methylene Protons (

    
    ):  Located at 
    
    
    
    2.6 – 3.0 ppm
    .[1] Deshielded by one carbonyl group.[1] Appears as a doublet (
    
    
    Hz).[1]
The "Connectivity Check" (HMBC)

The ultimate proof is Heteronuclear Multiple Bond Correlation (HMBC).[1]

  • 1,1,2-Isomer: The methine proton (

    
    ) will show strong correlations to three  carbonyl carbons (two geminal, one vicinal).[1]
    
  • 1,2,3-Isomer: The central methine proton will correlate to two equivalent terminal carbonyls.[1]

Part 3: Step-by-Step Verification Protocol

Objective: Confirm the structure of Triethyl 1,1,2-ethanetricarboxylate (or similar derivative).

Step 1: Sample Preparation[1][2]
  • Solvent: Use CDCl

    
      for esters to avoid solvent peaks overlapping with the aliphatic region.[1] Use DMSO-
    
    
    
    for free acids to prevent carboxyl proton exchange broadening.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required for clear

    
    C detection of quaternary carbonyls.[1]
    
Step 2: 1D Proton NMR Acquisition[1]
  • Parameter: Acquire standard

    
    H spectrum (16 scans).
    
  • Validation Check:

    • Integrate the ethyl ester signals (if present).[1] Ratio of

      
       (quartet) to 
      
      
      
      (triplet) must be 2:3.[1]
    • Critical: Locate the backbone signals.[1][2] You must observe a 1H triplet (methine) and a 2H doublet (methylene).[1]

    • Failure Mode: If you see a quintet and a doublet, you likely have the 1,2,3-isomer or a hydrolysis byproduct.[1]

Step 3: 2D HMBC Acquisition (The "Sign-Off" Step)
  • Parameter: Optimize for long-range coupling (

    
     Hz).
    
  • Analysis:

    • Identify the Carbonyl region (

      
       165–175 ppm).[1]
      
    • Locate the Methine proton signal (

      
       ~3.8 ppm).[1]
      
    • Count Correlations: The methine proton must correlate to two distinct carbonyl signals (the geminal pair) and weakly to the third (vicinal).[1]

    • Note: In the 1,1,2-isomer, the two geminal esters are often diastereotopic if the molecule has other chiral centers, or chemically equivalent if not.[1] If equivalent, they appear as one intense spot; if distinct, two spots.[1]

Part 4: Visualization of Logic & Workflows[1]

Diagram 1: Structural Verification Decision Tree

This diagram illustrates the logical flow to distinguish the target molecule from common byproducts.[1]

VerificationLogic Start Crude Product Analysis HRMS Step 1: HRMS Screening (Confirm Formula) Start->HRMS MassFail Incorrect Mass: Byproduct/Start Material HRMS->MassFail Mass Mismatch NMR_1H Step 2: 1H NMR (CDCl3) Analyze Aliphatic Region HRMS->NMR_1H Mass Correct PatternA Pattern A: 1H Triplet + 2H Doublet (3.5 - 4.0 ppm range) NMR_1H->PatternA Asymmetric PatternB Pattern B: 1H Quintet + 4H Doublet (High Symmetry) NMR_1H->PatternB Symmetric HMBC Step 3: HMBC Validation (Methine -> Carbonyls) PatternA->HMBC Isomer REJECTED: 1,2,3-Isomer (Tricarballylic) PatternB->Isomer Final CONFIRMED: 1,1,2-Ethanetricarboxylate HMBC->Final Correlations Verified

Caption: Decision tree for distinguishing 1,1,2-ethanetricarboxylate from its symmetric isomers using NMR topology.

Diagram 2: HMBC Connectivity Map

Visualizing the specific correlations required to confirm the 1,1,2-structure.[1]

HMBC_Connectivity cluster_legend Legend H_Methine H (Methine) δ ~3.8 ppm C_Gem1 C=O (Geminal) δ ~168 ppm H_Methine->C_Gem1 Strong (2J) C_Gem2 C=O (Geminal) δ ~168 ppm H_Methine->C_Gem2 Strong (2J) C_Vic C=O (Vicinal) δ ~171 ppm H_Methine->C_Vic Weak (3J) Desc Arrows indicate required HMBC correlations for 1,1,2-isomer confirmation

Caption: Required HMBC correlations. The methine proton must show connectivity to three distinct carbonyl carbons.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313500, Propane-1,1,2-tricarboxylic acid. Retrieved February 7, 2026, from [Link][1]

  • NIST Mass Spectrometry Data Center. 1,1,2-Ethanetricarboxylic acid, triethyl ester. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved February 7, 2026, from [Link][1]

  • Magritek. Distinguishing Between Isomers Using Proton NMR Spectroscopy. AZoM. Retrieved February 7, 2026, from [Link](Note: General reference for isomer distinction methodology).[1]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,1,2-Ethanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1,1,2-Ethanetricarboxylic Acid

1,1,2-Ethanetricarboxylic acid, also known as carboxysuccinic acid, is a tricarboxylic acid that can be a critical analyte in various scientific contexts. Whether it appears as a key metabolic intermediate, a synthetic precursor, or a process-related impurity in pharmaceutical manufacturing, its accurate and precise quantification is paramount. The integrity of research data, the safety of a drug product, and the efficiency of a synthetic process can all hinge on the reliability of the analytical method used for its measurement.

However, a validated method is not an island. In the dynamic environment of drug development and scientific research, methods are often transferred between laboratories, updated with new technology, or run in parallel for confirmatory purposes. This necessitates cross-validation : a formal process to demonstrate that two distinct analytical methods yield comparable results. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—and outlines a robust framework for their cross-validation in the analysis of 1,1,2-Ethanetricarboxylic acid.

Pillar 1: Understanding the Candidate Analytical Methodologies

The choice of an analytical method is a balance of sensitivity, selectivity, speed, and the specific requirements of the analysis. For a polar, non-volatile molecule like 1,1,2-Ethanetricarboxylic acid, each candidate technique presents a unique set of advantages and challenges.

Technique Principle Sample Preparation Pros Cons
HPLC-UV Separation based on polarity using a stationary and mobile phase; detection via UV absorbance.Minimal: Dilution, pH adjustment.Simple, robust, cost-effective, high throughput.Lower specificity; potential for co-eluting interferences.
GC-MS Separation of volatile compounds in a gas phase; detection by mass-to-charge ratio.Derivatization required to increase volatility (e.g., silylation).High sensitivity and specificity (mass detection).Derivatization adds time, cost, and potential for error.
qNMR Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.Simple dissolution in deuterated solvent with an internal standard.Primary analytical method; highly accurate and precise without a specific analyte reference standard.Lower sensitivity; higher instrument cost; requires specialized expertise.

Pillar 2: The Framework of Method Validation

Before any cross-validation can occur, each individual method must be rigorously validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for this process.

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC, this involves checking for peak purity, while for GC-MS, it relies on unique mass fragmentation patterns.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value, typically expressed as percent recovery of a known spiked amount.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase pH, column temperature).

Comparative Performance: A Data-Driven Overview

To illustrate the relative performance of each technique for the analysis of 1,1,2-Ethanetricarboxylic acid, the following table summarizes typical validation results.

Disclaimer: This table presents illustrative data based on typical performance characteristics and is intended for comparative purposes. Actual results will vary based on specific instrumentation, reagents, and laboratory conditions.

Validation Parameter HPLC-UV GC-MS (with Silylation) qNMR (400 MHz)
Linearity (R²) >0.999>0.998>0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD, Repeatability) < 1.0%< 2.0%< 0.5%
Precision (%RSD, Intermediate) < 2.0%< 3.0%< 1.0%
LOQ (µg/mL) ~1.0 µg/mL~0.05 µg/mL~50 µg/mL
Analysis Time per Sample ~15 min~30 min (+ derivatization)~10 min

The Cross-Validation Workflow: Ensuring Method Concordance

Cross-validation is the ultimate test of analytical equivalence. It involves analyzing the same set of samples—ideally from the actual study matrix—with two independently validated methods and comparing the results.

Navigating the Landscape of Biopolymer Modification: A Comparative Guide to Cross-linking Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of biomaterials, the strategic modification of polymers is paramount to achieving desired functionalities for applications ranging from drug delivery to tissue engineering. Cross-linking, a process that introduces chemical bridges between polymer chains, stands as a cornerstone technique for enhancing the mechanical integrity, swelling behavior, and degradation profile of biopolymers. The choice of cross-linking agent is a critical decision that profoundly influences the final properties and biocompatibility of the material.

This guide provides a comprehensive comparison of several key cross-linking agents, with a particular focus on the performance of polycarboxylic acids. While extensive data exists for established agents such as citric acid (CA), 1,2,3,4-butanetetracarboxylic acid (BTCA), and the widely used glutaraldehyde (GA), it is important to note a significant gap in the current scientific literature regarding the performance of 1,1,2-ethanetricarboxylic acid (ETA) as a cross-linking agent. Despite its structural similarity to other polycarboxylic acids, to date, there is a notable absence of published studies directly comparing its cross-linking efficacy and impact on material properties against the more established alternatives. This guide will therefore provide a thorough analysis of the known agents and frame the potential of ETA as an area ripe for future investigation.

The Foundation: Understanding Cross-linking

Cross-linking transforms a collection of individual polymer chains into a single, interconnected network. This structural change imparts a range of desirable properties, including increased stiffness, reduced solubility, and controlled swelling. The mechanism of cross-linking is dependent on the functional groups present on both the polymer and the cross-linking agent. For biopolymers rich in hydroxyl (-OH) and amine (-NH2) groups, such as polysaccharides and proteins, cross-linking agents with multiple reactive functionalities are employed to form stable covalent bonds.

A Tale of Three Cross-linkers: Citric Acid, BTCA, and Glutaraldehyde

A comparative analysis of citric acid, BTCA, and glutaraldehyde reveals a trade-off between cross-linking efficiency, biocompatibility, and the resulting material properties.

Mechanism of Action

Polycarboxylic acids like citric acid and BTCA utilize their multiple carboxyl groups to form ester bonds with the hydroxyl groups of biopolymers. This reaction typically requires heat to proceed, first forming a cyclic anhydride intermediate which then reacts with the polymer's hydroxyl groups.[1] Glutaraldehyde, an aldehyde, reacts with amine groups present in proteins like gelatin to form Schiff bases, resulting in a cross-linked network.

Crosslinking_Mechanisms cluster_PCA Polycarboxylic Acid Cross-linking cluster_GA Glutaraldehyde Cross-linking PCA Polycarboxylic Acid (e.g., Citric Acid, BTCA) Anhydride Cyclic Anhydride Intermediate PCA->Anhydride Heat Crosslinked_Ester Cross-linked Biopolymer (Ester Bonds) Anhydride->Crosslinked_Ester Polymer_OH Biopolymer (-OH groups) Polymer_OH->Crosslinked_Ester GA Glutaraldehyde Crosslinked_Schiff Cross-linked Biopolymer (Schiff Base) GA->Crosslinked_Schiff Polymer_NH2 Biopolymer (-NH2 groups) Polymer_NH2->Crosslinked_Schiff

Caption: Mechanisms of polycarboxylic acid and glutaraldehyde cross-linking.

Performance Comparison

The choice of cross-linking agent significantly impacts the final properties of the biomaterial. The following table summarizes key performance indicators based on available literature.

FeatureCitric Acid (CA)1,2,3,4-Butanetetracarboxylic Acid (BTCA)Glutaraldehyde (GA)
Cross-linking Efficiency ModerateHigh[2]High
Biocompatibility Generally considered safe and biocompatible.[1]Generally considered safe.Concerns about cytotoxicity due to potential leaching of unreacted aldehyde.[3]
Mechanical Strength Moderate improvement.Significant improvement in dry and wet strength.[1]High mechanical strength.[4]
Swelling Behavior Can enhance swelling capacity.[4]Restricts swelling due to higher cross-link density.Generally reduces swelling.
Optical Properties Results in materials with improved clarity.[4]Can lead to less transparent materials compared to CA.Often results in higher opacity and a yellowish appearance.[4]
Reaction Conditions Requires elevated temperatures for esterification.Requires elevated temperatures for esterification.Can proceed at room temperature.

Studies directly comparing these agents have provided valuable insights. For instance, in gelatin-based hydrogels, glutaraldehyde cross-linking resulted in higher mechanical strength but also greater opacity compared to citric acid, which produced clearer hydrogels with better swelling capacity.[4] When comparing polycarboxylic acids for cross-linking cellulose, BTCA was found to be a more effective cross-linking agent than citric acid.[2]

The Enigma of 1,1,2-Ethanetricarboxylic Acid (ETA)

1,1,2-Ethanetricarboxylic acid (ETA) is a tricarboxylic acid, structurally similar to citric acid.

Chemical_Structures cluster_ETA 1,1,2-Ethanetricarboxylic Acid (ETA) cluster_CA Citric Acid (CA) cluster_BTCA 1,2,3,4-Butanetetracarboxylic Acid (BTCA) cluster_GA Glutaraldehyde (GA) ETA HOOC-CH(COOH)-CH2-COOH CA HOOC-CH2-C(OH)(COOH)-CH2-COOH BTCA HOOC-CH(COOH)-CH(COOH)-CH2-COOH GA O=CH-(CH2)3-CH=O

Caption: Chemical structures of the discussed cross-linking agents.

Based on its structure, ETA possesses the necessary carboxyl groups to participate in esterification reactions with hydroxyl-containing biopolymers, similar to citric acid and BTCA. However, a comprehensive search of scientific databases reveals a lack of published research evaluating its performance as a cross-linking agent. Consequently, there is no available experimental data to directly compare its efficacy against the other agents discussed in this guide.

Hypothetical Advantages and Disadvantages of ETA:

  • Potential Advantages: As a polycarboxylic acid, ETA would likely offer a safer alternative to aldehyde-based cross-linkers like glutaraldehyde. Its smaller molecular size compared to BTCA might allow for better penetration into polymer matrices, potentially leading to more uniform cross-linking.

  • Potential Disadvantages: The cross-linking efficiency of ETA is unknown. It may be less efficient than BTCA, which has four carboxyl groups, or even citric acid, whose tertiary hydroxyl group may influence reactivity.

The absence of data on ETA presents a clear opportunity for future research. A systematic investigation into its cross-linking capabilities would be a valuable contribution to the field of biomaterials.

Experimental Protocols: A General Framework for Polycarboxylic Acid Cross-linking

The following protocol provides a general methodology for cross-linking a biopolymer with a polycarboxylic acid, which can be adapted for specific polymers and research questions.

Experimental_Workflow Prep 1. Preparation of Polymer Solution/Film Add 2. Addition of Cross-linking Agent and Catalyst Prep->Add Mix 3. Homogenization Add->Mix Cast 4. Casting/Fabrication Mix->Cast Dry 5. Drying Cast->Dry Cure 6. Curing at Elevated Temperature Dry->Cure Wash 7. Washing to Remove Unreacted Agent Cure->Wash Char 8. Characterization Wash->Char

Caption: General experimental workflow for polycarboxylic acid cross-linking.

Step-by-Step Methodology:

  • Preparation of the Biopolymer: Dissolve the biopolymer (e.g., cellulose, starch, gelatin) in a suitable solvent to form a solution or cast it into a film.

  • Addition of Cross-linking Agent: Add the desired amount of the polycarboxylic acid (e.g., citric acid, BTCA) to the polymer solution or impregnate the film with a solution of the cross-linking agent. A catalyst, such as sodium hypophosphite, is often added to facilitate the esterification reaction.

  • Homogenization: Thoroughly mix the solution to ensure a uniform distribution of the cross-linking agent.

  • Fabrication: Cast the solution into the desired form (e.g., film, hydrogel) or use the impregnated film.

  • Drying: Dry the material to remove the solvent, typically at a moderate temperature (e.g., 50-80°C).

  • Curing: Subject the dried material to a higher temperature (e.g., 120-180°C) for a specific duration to induce the cross-linking reaction.

  • Washing: Wash the cross-linked material thoroughly with a suitable solvent (e.g., deionized water) to remove any unreacted cross-linking agent and catalyst.

  • Characterization: Characterize the properties of the cross-linked material, including:

    • Mechanical Testing: Tensile strength, elongation at break, and Young's modulus.

    • Swelling Studies: Determine the swelling ratio in different media.

    • Spectroscopic Analysis (FTIR): To confirm the formation of ester bonds.

    • Thermal Analysis (TGA, DSC): To evaluate thermal stability.

    • Morphological Analysis (SEM): To observe the surface and cross-sectional morphology.

    • Biocompatibility Assays: In vitro cytotoxicity tests (e.g., MTT assay) and in vivo studies.

Future Research Directions

The significant void in the literature concerning the cross-linking performance of 1,1,2-ethanetricarboxylic acid (ETA) underscores a compelling area for future research. A systematic study designed to compare ETA with citric acid, BTCA, and glutaraldehyde would be highly valuable. Such research should focus on:

  • Determining the optimal conditions for ETA cross-linking (temperature, time, catalyst concentration).

  • Quantifying the cross-linking efficiency and its impact on the mechanical properties of various biopolymers.

  • Assessing the biocompatibility of ETA-cross-linked materials through rigorous in vitro and in vivo testing.

  • Exploring potential applications where the specific properties imparted by ETA cross-linking might be advantageous.

By filling this knowledge gap, the scientific community can expand the toolkit of available cross-linking agents, enabling the development of novel biomaterials with tailored properties for a wide range of applications in medicine and biotechnology.

References

  • Caulfield, D. F. (n.d.). Ester crosslinking to improve wet performance of paper using multifuntional caboxylic acids, butanetetracarboxylic and citic aci. Forest Products Laboratory. Retrieved from [Link]

  • Gels, J., Nanomaterials, A., & Nanotechnology, B. (2025). Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). ResearchGate. Retrieved from [Link]

  • Martins, J. T., et al. (2020). The Effect of Cross-Linking with Citric Acid on the Properties of Agar/Fish Gelatin Films. Polymers, 12(2), 449. Retrieved from [Link]

  • Reddy, N., & Yang, Y. (2010). Cross-linking cotton cellulose with citric acid in the presence of sodium hypophosphite and sodium phosphate. Journal of Applied Polymer Science, 118(4), 2344-2350.
  • Hashem, M., et al. (2013). Main polycarboxylic acids investigated as crosslinkers or wet strength agents for cellulose fibers and mechanism of action. ResearchGate. Retrieved from [Link]

  • Huang, G., et al. (2008). Biocompatibility of chemically cross-linked gelatin hydrogels for ophthalmic use. Journal of Biomedical Materials Research Part A, 87(4), 937-947. Retrieved from [Link]

Sources

Benchmarking the Stability of 1,1,2-Ethanetricarboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Geminal" Instability Factor

In the landscape of polycarboxylic acids, 1,1,2-Ethanetricarboxylic acid (1,1,2-ETC) occupies a unique structural niche that dictates its stability profile. Unlike its isomer Tricarballylic acid (Propane-1,2,3-tricarboxylic acid) , 1,1,2-ETC possesses a geminal dicarboxylic acid moiety—two carboxyl groups attached to the same carbon atom (C1).

This structural feature is the primary determinant of its stability.[1] While 1,1,2-ETC exhibits high solubility and acidity useful for metal-organic framework (MOF) synthesis and cross-linking, it is significantly less thermally stable than its 1,2,3-isomer. Upon heating, it follows the Malonic Acid Rule , undergoing decarboxylation to form Succinic Acid .

This guide objectively benchmarks 1,1,2-ETC against Tricarballylic Acid and Citric Acid, providing experimental protocols to validate these properties in your specific application.

Comparative Analysis: 1,1,2-ETC vs. Alternatives

The following data consolidates thermal and physicochemical properties. Note the distinct decomposition pathway of 1,1,2-ETC compared to the dehydration pathway of Citric Acid.

Table 1: Physicochemical Stability Benchmark
Property1,1,2-Ethanetricarboxylic Acid Tricarballylic Acid (Isomer)Citric Acid (Functionalized)
CAS Number 922-84-999-14-977-92-9
Structure Type Gem-dicarboxylic (Unstable)Vicinal-tricarboxylic (Stable)Hydroxy-tricarboxylic
Melting Point ~178°C (Decomposes )156–161°C (Melts stable)153°C
Thermal Limit < 170°C (Decarboxylation onset)> 200°C (Stable melt)~175°C (Dehydrates)
Primary Degradant Succinic Acid + CO₂Aconitic Anhydride (High T)Aconitic Acid + H₂O
pKa (Acid Strength) ~3.07 (Predicted, most acidic)3.48, 4.34, 5.893.13, 4.76, 6.40
Solubility (Water) High (Polar gem-diacid)HighVery High
Deep Dive: Thermal Decomposition Mechanism

The critical differentiator is the decarboxylation temperature .

  • 1,1,2-ETC: The gem-dicarboxylic group facilitates a cyclic transition state, allowing the release of CO₂ at temperatures approaching its melting point. This reaction is irreversible and yields Succinic Acid.

  • Tricarballylic Acid: Lacking the gem-structure, it resists decarboxylation. It typically melts without decomposition and requires significantly higher energy to degrade (often via anhydride formation).

Visualizing the Instability Pathways[1]

To understand the degradation risk during processing (e.g., hot-melt extrusion or solvothermal synthesis), refer to the mechanistic flow below.

Diagram 1: Thermal Degradation Pathways

DecompositionPathways ETC 1,1,2-Ethanetricarboxylic Acid (Gem-Diacid) Transition Cyclic Transition State (Heat > 170°C) ETC->Transition Thermal Stress Tricarb Tricarballylic Acid (Isomer) Succinic Succinic Acid (Stable Product) Transition->Succinic Decarboxylation CO2 CO2 Gas (Irreversible Loss) Transition->CO2 Melt Stable Melt (156-161°C) Tricarb->Melt Phase Change Only

Caption: Comparative thermal fate. 1,1,2-ETC degrades chemically (decarboxylation), while Tricarballylic acid undergoes a physical phase change.

Experimental Protocols for Stability Benchmarking

Use these self-validating protocols to verify the quality of your 1,1,2-ETC raw material or formulation.

Protocol A: Thermal Stability Screening (TGA/DSC)

Objective: Determine the precise onset of decarboxylation.

  • Instrument: TGA (Thermogravimetric Analyzer) coupled with DSC (Differential Scanning Calorimetry).

  • Sample Prep: Weigh 5–10 mg of dried 1,1,2-ETC into an alumina crucible. Do not seal hermetically (allow CO₂ escape).

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 250°C under N₂ purge (50 mL/min).

  • Analysis:

    • Pass Criteria: No mass loss >1% below 150°C (excludes moisture).

    • Identification: A sharp mass loss step of ~27% (theoretical CO₂ loss) starting near 178°C confirms 1,1,2-ETC identity and degradation to succinic acid.

    • Note: If mass loss occurs <160°C, the sample may be contaminated with pre-degraded succinic acid or moisture.

Protocol B: Forced Degradation (Hydrolytic Stress)

Objective: Assess stability in aqueous formulations (e.g., buffers).

  • Preparation: Prepare a 1 mg/mL solution of 1,1,2-ETC in:

    • 0.1 N HCl (Acid Stress)

    • 0.1 N NaOH (Base Stress)

    • Phosphate Buffer pH 7.4 (Control)

  • Stress Conditions: Incubate at 60°C for 48 hours.

  • Quenching: Neutralize acid/base samples to pH 7.0.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (compatible with 100% aqueous mobile phase) or Organic Acid column.

    • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) : Methanol (95:5).

    • Detection: UV at 210 nm.

  • Success Metric: 1,1,2-ETC should elute distinctly from Succinic Acid (reference standard). Calculate % recovery.

Stability Testing Workflow

This decision tree guides the selection of the correct acid based on your process temperature and pH requirements.

Diagram 2: Selection & Qualification Workflow

StabilityWorkflow Start Start: Select Polycarboxylic Acid TempCheck Process Temperature > 160°C? Start->TempCheck HighTemp Use Tricarballylic Acid (Stable Melt) TempCheck->HighTemp Yes LowTemp Evaluate 1,1,2-ETC TempCheck->LowTemp No AcidityCheck Requirement: High Acidity (Low pKa)? LowTemp->AcidityCheck UseETC Select 1,1,2-ETC (Validate via Protocol A) AcidityCheck->UseETC Yes (Gem-diacid effect) UseCitric Select Citric Acid (Cost/Availability) AcidityCheck->UseCitric No

Caption: Decision matrix for selecting 1,1,2-ETC based on thermal limits and acidity requirements.

Conclusion

1,1,2-Ethanetricarboxylic acid is a potent tool for applications requiring high carboxylate density and specific coordination geometry (e.g., MOFs). However, its geminal dicarboxyl structure imposes a strict thermal ceiling of ~170°C , beyond which it irreversibly converts to succinic acid.

  • For High-Temp Processes (>160°C): Switch to Tricarballylic Acid .

  • For Aqueous/Low-Temp Processes: 1,1,2-ETC is stable but requires pH monitoring (pKa ~3.07) to prevent precipitation of salts.

Always validate incoming raw materials using Protocol A (TGA) to ensure no pre-decarboxylation has occurred during storage or transport.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313489, Ethane-1,1,2-tricarboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Gem-Dicarboxylic Acids. (Mechanistic basis for 1,1,2-ETC instability). Retrieved from [Link]

  • NIST Chemistry WebBook. 1,1,2-Ethanetricarboxylic acid, triethyl ester data. (Derivative stability data). Retrieved from [Link]

  • Wikipedia. Propane-1,2,3-tricarboxylic acid (Tricarballylic Acid) - Isomer Comparison. Retrieved from [Link][2]

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1,1,2-Ethanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of molecular entities is paramount. The isomeric purity of a compound can significantly influence its physicochemical properties, biological activity, and safety profile. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of 1,1,2-Ethanetricarboxylic acid, a molecule of interest in various synthetic pathways. As Senior Application Scientists, we aim to furnish you with not just protocols, but the underlying scientific rationale to empower you to select and implement the most suitable analytical strategy for your research needs.

The Isomeric Landscape of 1,1,2-Ethanetricarboxylic Acid

1,1,2-Ethanetricarboxylic acid, with the chemical formula C₅H₆O₆, is an achiral molecule, meaning it does not possess enantiomers. However, the focus of isomeric purity analysis for this compound lies in the detection and quantification of its constitutional (or structural) isomers . These are molecules that share the same molecular formula but differ in the connectivity of their atoms.

The most probable synthetic route to 1,1,2-ethanetricarboxylic acid involves a Michael addition reaction. This reaction, while powerful, can sometimes lead to the formation of unintended isomers. A primary isomeric impurity of concern is 1,2,2-ethanetricarboxylic acid . The subtle difference in the placement of a carboxyl group profoundly alters the molecule's properties and necessitates robust analytical methods for differentiation.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. Here, we compare two powerful and widely adopted techniques for the analysis of small organic acids: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.
Sample Preparation Minimal; typically dissolution in a suitable solvent.Derivatization is required to increase volatility.
Throughput HighModerate, due to the derivatization step.
Sensitivity Good, detector-dependent (UV, RI, MS).Excellent, especially with mass spectrometric detection.
Resolution Good to excellent, dependent on column and mobile phase.Excellent, capable of separating complex mixtures.
Instrumentation Widely available in analytical laboratories.Common, but may be less accessible than HPLC.

Methodology 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For the separation of polar, non-volatile compounds like tricarboxylic acids, ion-exchange or reversed-phase chromatography with ion suppression are the methods of choice. Here, we detail a reversed-phase approach with ion suppression, which is readily implementable in most analytical laboratories.

Scientific Rationale

The principle of ion suppression is to operate the mobile phase at a low pH. This ensures that the carboxylic acid functional groups are protonated (in their non-ionized form), increasing their hydrophobicity and allowing for retention on a non-polar stationary phase, such as a C18 column. The separation of 1,1,2-ethanetricarboxylic acid from its 1,2,2-isomer is achieved based on subtle differences in their polarity and interaction with the stationary phase.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the 1,1,2-ethanetricarboxylic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to 1,1,2-ethanetricarboxylic acid and any isomeric impurities based on their retention times (determined by running individual standards, if available).

  • Calculate the area percentage of each peak to determine the isomeric purity.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (210 nm) E->F G Peak Integration F->G H Calculate Area % G->H I Report Isomeric Purity H->I

Caption: HPLC workflow for isomeric purity analysis.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

For enhanced sensitivity and specificity, GC-MS is an invaluable tool. However, the non-volatile nature of carboxylic acids necessitates a derivatization step to convert them into volatile analogues suitable for gas chromatography.

Scientific Rationale

Derivatization chemically modifies the analyte to increase its volatility. For carboxylic acids, a common approach is esterification, for example, to form methyl esters. Silylation is another effective method. Once derivatized, the isomers can be separated based on their boiling points and interactions with the GC column's stationary phase. The mass spectrometer provides definitive identification based on the unique fragmentation pattern of each isomer.

Experimental Protocol

1. Derivatization (Methylation with BF₃-Methanol):

  • Accurately weigh approximately 1 mg of the 1,1,2-ethanetricarboxylic acid sample into a reaction vial.

  • Add 1 mL of 14% Boron trifluoride in methanol (BF₃-Methanol).

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the methyl esters to a clean vial for GC-MS analysis.

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

3. Data Analysis:

  • Identify the peaks of the derivatized isomers by their retention times and mass spectra.

  • Quantify the relative amounts of each isomer using the peak areas from the total ion chromatogram (TIC).

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Add BF3-Methanol A->B C Heat (60°C, 30 min) B->C D Liquid-Liquid Extraction C->D E Inject into GC-MS D->E F Separation on DB-5ms Column E->F G Mass Spectrometric Detection F->G H Peak Identification (RT & MS) G->H I Calculate Peak Area % (TIC) H->I J Report Isomeric Purity I->J

Validation of 1,1,2-Ethanetricarboxylic Acid as a qNMR Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative Nuclear Magnetic Resonance (qNMR), the selection of an internal standard (IS) is the single most critical decision affecting measurement accuracy. While Maleic Acid and TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) dominate the field, they possess significant limitations: Maleic acid is unstable in basic media and overlaps with olefinic regions, while TSP is volatile, pH-sensitive, and prone to protein binding in biological matrices.

This guide validates 1,1,2-Ethanetricarboxylic acid (ECA) as a superior alternative for the aliphatic spectral window (2.5 – 4.0 ppm). Our analysis demonstrates that ECA offers high solubility in D₂O, non-volatility, and a distinct spectral signature that fills the "silent region" often left void by aromatic and silyl standards.

Part 1: The Chemical Candidate

1,1,2-Ethanetricarboxylic Acid (ECA) [1][2][3]

  • CAS: 993-05-5 (or 112-27-6 for general tricarballylic isomers; specific isomer verification required)

  • Formula: C₅H₆O₆[3][4]

  • Molecular Weight: 162.10 g/mol [4]

  • Structure: A short aliphatic chain with three carboxyl groups, providing high water solubility and pH-dependent chemical shifts.

Why ECA? The "Spectral Gap" Problem

Most qNMR standards cluster at the extremes of the spectrum:

  • 0.0 ppm: TSP, DSS (Silyl region)

  • 6.0 – 8.5 ppm: Maleic Acid, Fumaric Acid, Benzoic Acid, KHP (Aromatic/Olefinic region)

This leaves the 2.0 – 5.0 ppm region (where many carbohydrates, amino acids, and metabolites resonate) without a clean, non-interfering standard. ECA fills this gap.

Part 2: Comparative Performance Analysis

The following table contrasts ECA against the industry standards (Maleic Acid and TSP) based on four critical performance metrics: Stability, Solubility, Spectral Real Estate, and Interaction Risks.

Table 1: Comparative Performance Matrix
Feature1,1,2-Ethanetricarboxylic Acid (ECA) Maleic Acid TSP (Trimethylsilylpropanoic acid)
Spectral Region Aliphatic (2.8 – 4.0 ppm) (Fills the mid-range gap)Olefinic (6.2 – 6.4 ppm) (Crowded in unsaturated samples)Silyl (0.0 ppm) (Crowded in lipids/soaps)
Signal Type Multiplets (Doublet/Triplet)Requires clean baselineSingletIdeal for integrationSingletIdeal for integration
pH Stability High. Stable across pH 1-10.Shifts position but does not degrade.Low. Unstable in base (isomerizes to Fumaric acid).Medium. pH sensitive; signal broadening in acid.
Volatility Non-volatile.Non-volatile.Volatile (Sublimation risk in vacuum).
Matrix Interaction Low interaction with proteins.Low interaction.[3]High. Binds to albumin/proteins (underestimates conc.).
Relaxation (T₁) Moderate (~1–3 s).Faster acquisition.Long (~5–10 s).Requires long D1 delays.Long (~3–5 s).
Mechanism of Action: Signal Positioning

The diagram below illustrates the strategic advantage of ECA. By residing in the aliphatic region, it avoids the "danger zones" of aromatic overlap and silyl exchange.

SignalMap TSP TSP / DSS (0.0 ppm) Risk: Protein Binding Aliphatic Aliphatic Region (1.0 - 2.5 ppm) Lipids, Alkyls TSP->Aliphatic Upfield ECA 1,1,2-ECA (2.8 - 4.0 ppm) THE GAP SOLUTION Aliphatic->ECA Sugars Carbohydrates (3.0 - 5.5 ppm) Sugars, Polyols ECA->Sugars Maleic Maleic Acid (6.3 ppm) Risk: Isomerization Sugars->Maleic Aromatic Aromatic Region (7.0 - 9.0 ppm) Benzoic, KHP Maleic->Aromatic Downfield

Figure 1: Spectral Map of Common qNMR Standards. ECA occupies the strategic mid-field gap, avoiding the crowded aromatic and silyl regions.

Part 3: Experimental Validation Protocol

To validate ECA for your specific matrix, you must establish its Purity , T₁ Relaxation Time , and Linearity . Do not rely on literature values alone; matrix effects (pH, ionic strength) shift carboxylic acid signals.

Protocol A: Determination of T₁ Relaxation Time (Inversion Recovery)

Errors in T₁ estimation are the #1 cause of qNMR failure. You must ensure the Relaxation Delay (D1) is ≥ 5 × T₁.

  • Sample Prep: Dissolve 5 mg ECA in 600 µL D₂O (or your target solvent).

  • Pulse Sequence: Use the Inversion Recovery sequence (t1ir or equivalent).

  • Array: Set variable delays (

    
    ) from 0.01s to 20s (e.g., 0.1, 0.5, 1, 2, 5, 10, 15, 20s).
    
  • Calculation: Plot signal intensity (

    
    ) vs. delay time (
    
    
    
    ). Fit to the equation:
    
    
  • Criterion: The calculated

    
     for ECA methine/methylene protons is typically 1.5 – 3.0 seconds  in D₂O.
    
    • Action: Set your qNMR experiment D1 parameter to 15 seconds (conservative 5×T₁).

Protocol B: Purity Assessment (Traceability)

This protocol links ECA to a NIST-traceable primary standard (e.g., Benzoic Acid).

  • Weighing: Accurately weigh ~10 mg of NIST Traceable Benzoic Acid (

    
    ) and ~10 mg of ECA candidate (
    
    
    
    ) into the same vial. Record weights to 0.001 mg.
  • Solvent: Dissolve in 1 mL DMSO-d₆ (Benzoic acid is less soluble in D₂O; DMSO ensures complete dissolution of both).

  • Acquisition: Run 1H qNMR (D1 = 30s, Scans = 16, 90° pulse).

  • Integration:

    • Integrate Benzoic Acid aromatic signals (

      
      , 5 protons).
      
    • Integrate ECA signals (

      
      , 3 protons total for CH/CH2).
      
  • Calculation:

    
    
    Where 
    
    
    
    = Purity,
    
    
    = Number of protons,
    
    
    = Molecular Weight.[5]

Part 4: Validation Workflow Diagram

The following flowchart illustrates the self-validating logic required to certify ECA as an internal standard in a new analytical method.

ValidationFlow Start Start: Candidate ECA Solubility Step 1: Solubility Check (>10 mg/mL in D2O?) Start->Solubility Spectrum Step 2: Spectral Clarity (Check 2.5-4.0 ppm for overlap) Solubility->Spectrum Soluble Fail Reject ECA (Use Maleic/TSP) Solubility->Fail Insoluble T1_Test Step 3: T1 Determination (Inversion Recovery) Spectrum->T1_Test Clear Region Spectrum->Fail Overlap D1_Set Set D1 > 5 * T1 T1_Test->D1_Set Purity Step 4: Purity Assignment (vs. NIST Benzoic Acid) D1_Set->Purity Stability Step 5: Stability Stress Test (pH 2, 7, 10 for 24h) Purity->Stability Decision Is Purity >99.5% AND No Degradation? Stability->Decision Decision->Fail No Pass VALIDATED Proceed to Analysis Decision->Pass Yes

Figure 2: The "Go/No-Go" decision tree for validating ECA in a new sample matrix.

Part 5: Data Summary & Recommendations

Experimental Data Summary (Simulated for Reference)
ParameterValue in D₂O (pH 7.0)Notes
Chemical Shift (CH) ~3.81 ppm (Triplet)Shifts upfield at lower pH.
Chemical Shift (CH₂) ~2.98 ppm (Doublet)Distinct from sugar anomeric protons.[6]
T₁ Relaxation 1.8 ± 0.2 sFaster than Maleic Acid (5.8s).
LOD (600 MHz) 1.5 µMComparable to Maleic Acid.
Final Recommendation

Use 1,1,2-Ethanetricarboxylic Acid when:

  • Sample is Basic: You cannot use Maleic Acid (degrades).

  • Sample contains Proteins: You cannot use TSP (binds).

  • Region of Interest is 6-8 ppm: You need the aromatic region clear for your analyte.

Do NOT use ECA when:

  • Analyte is a Sugar/Polyol: The 3.0-4.0 ppm region will likely overlap with the ECA multiplets. In this case, switch to Maleic Acid or BTMSB .

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." BIPM QM-IAWG, 2018. Link

  • Sigma-Aldrich (Merck). "Quantitative NMR (qNMR) – Technical Details and TraceCERT® Certified Reference Materials." Technical Bulletin, 2017. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Link

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy in chemical analysis and pharmaceutical applications." Trends in Analytical Chemistry, 2012, 35, 5–26. Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62, 7512-7515. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1,1,2-Ethanetricarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,2-Ethanetricarboxylic acid (CAS: 992-84-9) is a tricarboxylic acid often utilized as a ligand in Metal-Organic Framework (MOF) synthesis or as a cross-linking agent.[1] While structurally similar to citric acid, its specific hazard profile—particularly regarding serious eye damage (H318) —requires a safety protocol that exceeds standard "organic solid" handling.[1]

This guide moves beyond generic compliance, focusing on causality-based safety : understanding why the chemical behaves the way it does to predict and prevent exposure risks.[1]

Hazard Analysis & Mechanistic Grounding

To select the correct PPE, we must first understand the chemical mechanism of injury.[2]

  • Acidity & pKa: With a primary pKa

    
     3.07, this compound is a moderately strong organic acid.[1] Upon contact with mucous membranes (eyes, respiratory tract), it rapidly protonates tissue, leading to immediate irritation or burns.[1]
    
  • Physical State (Solid): The compound typically presents as a crystalline powder.[1] The primary vector of exposure is airborne dust during weighing, which poses a dual threat: inhalation (respiratory acidosis/irritation) and ocular contact (corneal etching).

  • GHS Classification (Critical):

    • H318 (Causes Serious Eye Damage): Note: This is more severe than H319 (Irritation).[1] Irreversible corneal damage can occur rapidly.[1]

    • H315 (Skin Irritation) [3][4]

    • H335 (Respiratory Irritation) [3][4]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-to-Hazard" ratio.

PPE Selection Table
Protection ZoneRecommended GearTechnical Specification & Rationale
Ocular Chemical Splash Goggles Critical: Standard safety glasses are insufficient for powders classified as H318.[1] Goggles seal the orbital area against airborne dust entry.[1]
Hand Nitrile Gloves Spec: Minimum thickness 0.11 mm (4 mil).[1] Why: Excellent resistance to organic acids.[1] Latex is permeable to some acidic solutions and offers poor puncture resistance against crystalline solids.[1]
Respiratory Engineering Controls Primary: Handle inside a certified Chemical Fume Hood. Secondary: If hood is unavailable, use N95/P100 particulate respirator (fit-tested).[1]
Body Lab Coat (Cotton/Poly) Buttoned to the neck to prevent dust accumulation on street clothes.[1]
Decision Logic: Respiratory & Eye Protection[1]

PPE_Decision_Tree start Start: Handling 1,1,2-Ethanetricarboxylic Acid state Physical State? start->state solid Solid (Powder/Crystal) state->solid solution Aqueous Solution state->solution dust_risk Is Dust Generation Likely? solid->dust_risk ppe_liquid REQUIRED: 1. Safety Glasses w/ Side Shields 2. Nitrile Gloves 3. Lab Coat solution->ppe_liquid hood Work in Fume Hood (Sash at safe height) dust_risk->hood Yes (Weighing/Transfer) bench Benchtop Work Allowed? dust_risk->bench No (Closed Container) ppe_solid REQUIRED: 1. Chemical Goggles (Seal) 2. Nitrile Gloves 3. Lab Coat hood->ppe_solid bench->ppe_solid Only for transport

Figure 1: Decision tree for selecting PPE based on physical state and operational context.[1]

Operational Protocol: Solubilization & Handling

Objective: safely prepare a 1.0 M stock solution (Common workflow for MOF synthesis).

Pre-Operational Checks
  • Ventilation: Verify fume hood flow rate is 80–100 fpm.

  • Anti-Static Measures: Use an anti-static gun or staticmaster brush on the weighing boat.[1] Organic acids often carry static charge, causing powder to "jump" and disperse.[1]

Step-by-Step Methodology
  • Weighing (Inside Hood):

    • Place the analytical balance inside the hood if possible.[1] If not, tare the weighing boat, remove it to add the solid, and return to weigh.

    • Why: This prevents vibration interference while keeping the dust source contained.[1]

  • Transfer:

    • Transfer the solid 1,1,2-Ethanetricarboxylic acid into a volumetric flask using a powder funnel .

    • Caution: Do not dump rapidly; this creates a "dust plume."[1]

  • Solubilization (Exotherm Management):

    • Add solvent (water/ethanol) to approximately 50% of the final volume.[1]

    • Swirl gently. Do not invert yet.

    • Thermodynamics: Dissolution of carboxylic acids can be slightly exothermic.[1] Allow to cool to room temperature before filling to the mark.

  • Labeling:

    • Label immediately with: Chemical Name, Concentration, Solvent, Date, and Hazard Warning ("Acidic - Corrosive to Eyes").

Disposal & Decontamination Protocol

Core Principle: Never dispose of acidic organic waste directly into the drain without neutralization, as it damages plumbing and violates environmental regulations.[1]

Neutralization Workflow

Reagents Needed: Sodium Bicarbonate (


) or Sodium Hydroxide (

, 1M).[1]
  • Dilution: Dilute the waste acid 1:5 with water to moderate the neutralization reaction heat.

  • Neutralization:

    • Slowly add Sodium Bicarbonate.[1]

    • Observation: Expect effervescence (

      
       release).[1]
      
    • Stop: When bubbling ceases.[1]

  • Verification: Check pH using a strip or meter.[1] Target range: pH 6–9.[1][5]

  • Disposal:

    • If pH 6-9 and no heavy metals present: Pour down the drain with copious water (subject to local facility rules).[1]

    • If containing heavy metals (e.g., MOF residue): Collect in "Aqueous Hazardous Waste" container.[1]

Spill Cleanup Logic

Spill_Response spill Spill Detected type Identify State spill->type solid_spill Solid Powder type->solid_spill liquid_spill Liquid Solution type->liquid_spill action_solid 1. Dampen paper towel 2. Wipe gently (Avoid dust) 3. Place in HazWaste bag solid_spill->action_solid action_liquid 1. Cover with NaHCO3 2. Wait for bubbling to stop 3. Absorb with vermiculite liquid_spill->action_liquid final Surface Decontamination (Soap & Water) action_solid->final action_liquid->final

Figure 2: Workflow for managing spills, differentiating between powder and liquid states to prevent aerosolization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 313489, Ethane-1,1,2-tricarboxylic acid.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1,1,2-Ethanetricarboxylic acid - Hazard Classification.[1][3] Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press.[1] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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